BPIPP
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15,24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZKQDDYOLAPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402980 | |
| Record name | ST50103571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325746-94-9 | |
| Record name | ST50103571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BPIPP on the Guanylyl Cyclase Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIPP (Biphenyl-4-yl-phenyl-ipp-piperazino) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. While this compound does not directly act on guanylyl cyclase, its mechanism of action is intrinsically linked to the guanylyl cyclase signaling pathway. This guide elucidates the indirect mechanism by which this compound modulates guanylyl cyclase signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
The primary function of guanylyl cyclases is to synthesize cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling. The levels of cGMP are tightly regulated by a balance between its synthesis by guanylyl cyclases and its degradation by phosphodiesterases (PDEs). This compound exerts its effects by inhibiting PDE10A, leading to an accumulation of cGMP and subsequent enhancement of cGMP-dependent signaling cascades.
Core Mechanism of Action: Indirect Modulation of Guanylyl Cyclase Signaling
The principal mechanism of action of this compound is the inhibition of PDE10A, which in turn amplifies the signaling cascade initiated by guanylyl cyclase.
Signaling Pathway
The signaling pathway begins with the activation of guanylyl cyclase, either soluble guanylyl cyclase (sGC) by nitric oxide (NO) or particulate guanylyl cyclase (pGC) by peptides like natriuretic peptides. Activated guanylyl cyclase converts guanosine triphosphate (GTP) to cGMP. PDE10A then hydrolyzes cGMP to GMP, thus terminating the signal. This compound inhibits PDE10A, preventing the degradation of cGMP. This leads to an accumulation of intracellular cGMP, which then activates downstream effectors such as cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases.
Caption: this compound indirectly enhances guanylyl cyclase signaling by inhibiting PDE10A.
Quantitative Data
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) against PDE10A.
| Compound | Parameter | Value | Species | Reference |
| This compound | IC50 vs PDE10A | 0.3 nM | Human |
Experimental Protocols
1. PDE10A Inhibition Assay
This assay quantifies the inhibitory activity of this compound on PDE10A.
-
Principle: The assay measures the amount of cGMP remaining after incubation with PDE10A in the presence and absence of the inhibitor.
-
Methodology:
-
Recombinant human PDE10A is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of a known concentration of cGMP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of remaining cGMP is quantified using a suitable method, such as a competitive immunoassay (e.g., ELISA) or by chromatographic separation (e.g., HPLC).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for determining the IC50 of this compound against PDE10A.
2. Measurement of Intracellular cGMP Levels
This assay determines the effect of this compound on cGMP levels in a cellular context.
-
Principle: Cells expressing PDE10A are treated with this compound, and the change in intracellular cGMP concentration is measured.
-
Methodology:
-
Culture cells known to express PDE10A (e.g., striatal neurons or a recombinant cell line).
-
Treat the cells with varying concentrations of this compound for a defined period.
-
Optionally, stimulate guanylyl cyclase activity with an agonist (e.g., an NO donor like sodium nitroprusside).
-
Lyse the cells to release intracellular contents.
-
Quantify the cGMP concentration in the cell lysates using a sensitive method like an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
The results are typically expressed as the fold increase in cGMP levels compared to untreated cells.
-
BPIPP as an Inhibitor of Adenylyl Cyclase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIPP is a small molecule identified as a non-competitive inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC).[1] Its ability to downregulate the synthesis of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), positions it as a valuable tool for studying cyclic nucleotide signaling pathways and as a potential therapeutic agent, particularly in the context of diarrheal diseases.[2] This technical guide provides an in-depth overview of the inhibitory effect of this compound on adenylyl cyclase, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a non-competitive inhibitor of adenylyl cyclase. This mode of inhibition implies that this compound does not compete with the substrate, adenosine triphosphate (ATP), for binding to the active site of the enzyme. Instead, it is proposed to bind to an allosteric site on the adenylyl cyclase enzyme, inducing a conformational change that reduces its catalytic efficiency. This results in a decrease in the rate of cAMP production. The non-competitive nature of this compound's inhibition suggests that its effect cannot be overcome by increasing the concentration of ATP.
Quantitative Data on this compound Inhibition
Quantitative data on the inhibitory potency of this compound against specific adenylyl cyclase isoforms is currently limited in publicly available literature. However, its inhibitory effect on cGMP accumulation has been characterized, providing a valuable reference point.
| Target | Cell Lines | Parameter | Value | Reference |
| cGMP Accumulation | Various | IC50 | 3.4 - 11.2 µM | [1][3] |
Note: The provided IC50 range is for the suppression of cGMP accumulation. Specific IC50 values for the inhibition of individual adenylyl cyclase isoforms by this compound require experimental determination using the protocols outlined below.
Experimental Protocols
To thoroughly characterize the inhibitory effect of this compound on adenylyl cyclase, a combination of biochemical and cellular assays is recommended.
Biochemical Assay: In Vitro Adenylyl Cyclase Activity Assay
This assay directly measures the enzymatic activity of purified adenylyl cyclase in the presence of varying concentrations of this compound.
Materials:
-
Purified recombinant adenylyl cyclase isoform (e.g., from Sf9 or HEK293 cells)
-
This compound
-
ATP
-
[α-³²P]ATP (radiolabeled ATP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Adenylyl cyclase activator (e.g., Forskolin, Gαs subunit)
-
Dowex and Alumina chromatography columns
-
Scintillation counter
-
96-well plates
Procedure:
-
Enzyme Preparation: Prepare dilutions of the purified adenylyl cyclase isoform in assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Adenylyl cyclase activator (e.g., Forskolin to a final concentration of 10 µM)
-
This compound or vehicle (DMSO)
-
Purified adenylyl cyclase enzyme
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of ATP and [α-³²P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.
-
Quantification: Measure the amount of [³²P]cAMP using a scintillation counter.
-
Data Analysis: Plot the percentage of adenylyl cyclase inhibition against the logarithm of this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: cAMP Accumulation Assay
This assay measures the level of cAMP produced in intact cells in response to adenylyl cyclase stimulation and inhibition by this compound.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the adenylyl cyclase isoform of interest
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation
-
Adenylyl cyclase agonist (e.g., Forskolin or a specific GPCR agonist)
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HEK293 cells expressing the target adenylyl cyclase isoform into a 96-well plate and culture overnight.
-
Cell Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) in the presence of a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
-
Stimulation: Stimulate the cells with an adenylyl cyclase agonist (e.g., 10 µM Forskolin) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP detection kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated cAMP accumulation against the logarithm of this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Visualizations
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
This compound is a valuable pharmacological tool for the study of adenylyl cyclase signaling. Its non-competitive inhibitory mechanism provides a distinct advantage in dissecting the roles of this important enzyme family. While specific quantitative data on its effects on various adenylyl cyclase isoforms are still emerging, the experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize its inhibitory profile. The continued investigation of this compound and similar compounds will undoubtedly enhance our understanding of cAMP-mediated cellular processes and may lead to the development of novel therapeutic strategies for a range of diseases.
References
BPIPP: A Technical Guide to a Dual Inhibitor of Guanylyl and Adenylyl Cyclases
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIPP, or 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione, is a pyridopyrimidine derivative that functions as a non-competitive inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC).[1] By downregulating the synthesis of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), this compound serves as a valuable tool for studying cyclic nucleotide signaling pathways.[1] Its ability to suppress cGMP accumulation and inhibit stimulated chloride transport has positioned it as a lead compound in the investigation of treatments for secretory diarrheas. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with a distinct pyridopyrimidine core. Its chemical identity is well-defined by its systematic name, molecular formula, and various chemical identifiers.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione[1][2] |
| Molecular Formula | C₂₂H₁₆BrN₃O₃[2] |
| Molecular Weight | 450.3 g/mol [2] |
| CAS Number | 325746-94-9[2] |
| SMILES String | O=C(C1=C2C=CC=C1)C3=C2NC(N4C)=C(C3C5=CC(Br)=CC=C5)C(N(C)C4=O)=O[2] |
| InChI Key | QSZKQDDYOLAPII-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Solid[2] |
| Purity | ≥98%[2] |
| Solubility | Slightly soluble in DMSO and Methanol[2] |
| Storage | Store at -20°C for long-term stability.[2] |
Note: A detailed synthesis protocol for this compound is not publicly available in the primary literature. The compound was originally identified through screening of a chemical library. Similarly, specific quantitative data for properties such as melting point and boiling point have not been reported.
Biological Activity and Mechanism of Action
This compound's primary biological function is the non-competitive inhibition of guanylyl and adenylyl cyclases.[1] This inhibition leads to a reduction in the intracellular concentrations of the second messengers cGMP and cAMP. The inhibitory effect of this compound is observed only in intact cells, suggesting an indirect and complex mechanism of action that may involve cellular components like phospholipase C and tyrosine-specific phosphorylation.
Table 3: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Line |
| IC₅₀ (cGMP Accumulation) | 3.4 - 11.2 µM[1] | Variety of cell lines[1] |
The inhibition of cyclase activity by this compound has significant downstream effects on cellular processes regulated by cyclic nucleotides. A key example is the inhibition of stimulated chloride efflux in intestinal epithelial cells, such as the T84 human colorectal carcinoma cell line. This effect underlies its potential as an anti-diarrheal agent.
Below is a diagram illustrating the signaling pathways affected by this compound.
Caption: this compound inhibits Guanylyl and Adenylyl Cyclase signaling pathways.
Experimental Protocols
Inhibition of Stimulated Chloride Efflux in T84 Cells
This protocol describes a common application of this compound to inhibit agonist-stimulated chloride efflux in the T84 intestinal epithelial cell line.[3]
Methodology:
-
Cell Culture: Culture T84 cells on permeable supports until confluent monolayers are formed.
-
Loading with Chloride-Sensitive Dye: Load the cells with a chloride-sensitive fluorescent dye, such as 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), according to the manufacturer's instructions.
-
Pre-incubation with this compound: Pre-treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) in a low-chloride buffer for a specified time (e.g., 30 minutes).
-
Stimulation: Induce chloride efflux by adding a stimulant such as Stable Toxin a (STa) for guanylyl cyclase activation or forskolin for adenylyl cyclase activation.
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence corresponds to chloride efflux.
-
Data Analysis: Calculate the rate of chloride efflux and compare the rates between this compound-treated and vehicle-treated cells to determine the inhibitory effect.
Below is a diagram outlining the experimental workflow.
Caption: Workflow for this compound-mediated inhibition of chloride efflux.
In Vitro Adenylyl Cyclase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on adenylyl cyclase activity in cell lysates or membrane preparations.
Methodology:
-
Preparation of Cell Lysates/Membranes: Prepare cell lysates or membrane fractions from a suitable cell line (e.g., HEK293T cells).
-
Assay Reaction: Set up a reaction mixture containing the cell lysate/membrane preparation, ATP, MgCl₂, a buffer system (e.g., Tris-HCl), and an adenylyl cyclase activator (e.g., forskolin).
-
Incubation with this compound: Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixtures.
-
Enzymatic Reaction: Initiate the reaction by adding the substrate, [α-³²P]ATP, and incubate at 37°C for a defined period.
-
Termination and Separation: Stop the reaction and separate the product, [³²P]cAMP, from the unreacted substrate using sequential column chromatography (e.g., Dowex and Alumina columns).
-
Quantification: Measure the amount of [³²P]cAMP produced using liquid scintillation counting.
-
Data Analysis: Determine the adenylyl cyclase activity and calculate the IC₅₀ value for this compound.
Below is a diagram illustrating the logical relationship of the adenylyl cyclase inhibition assay.
Caption: Logical flow of an in vitro adenylyl cyclase inhibition assay.
Conclusion
References
- 1. WO2002094824A1 - Pyridopyrimidine compounds and their uses - Google Patents [patents.google.com]
- 2. US3919229A - Pyrimidine derivatives and process for preparing the same - Google Patents [patents.google.com]
- 3. EP0404355A1 - Pyridopyrimidine derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and Synthesis of BPIPP
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the compound BPIPP (5-(3-bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione). This compound has been identified as a potent inhibitor of both guanylyl cyclase C (GC-C) and adenylyl cyclase, positioning it as a significant tool for studying cyclic nucleotide-mediated signaling pathways and as a potential therapeutic agent, particularly for secretory diarrheas. This document details the scientific background of this compound, a plausible synthetic route, its mechanism of action, and detailed protocols for key biological assays.
Introduction
Secretory diarrheas, often caused by bacterial enterotoxins, are a major global health concern. A key mechanism underlying these conditions is the overstimulation of intestinal epithelial cells, leading to an excessive secretion of electrolytes and water into the intestinal lumen. This process is primarily mediated by the second messengers cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). The discovery of molecules that can inhibit the synthesis of these cyclic nucleotides presents a promising therapeutic strategy.
This compound emerged from the screening of a chemical library as a potent inhibitor of guanylyl cyclase C (GC-C), the intestinal receptor for the heat-stable enterotoxin (STa) produced by enterotoxigenic Escherichia coli[1][2][3]. Subsequent studies revealed that this compound also inhibits adenylyl cyclase, making it a dual inhibitor of these key signaling pathways[1][2].
Discovery of this compound
This compound was identified through a screening of a compound library for inhibitors of STa-stimulated cGMP accumulation in T84 human colorectal carcinoma cells[1][2]. This cell line is a well-established model for studying intestinal epithelial transport and expresses the GC-C receptor. The full chemical name of this compound is 5-(3-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione[1][2].
Synthesis of this compound
While the original discovery of this compound was through a library screen, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of the pyridopyrimidine core. The following multi-step synthesis is a proposed pathway.
Plausible Synthetic Pathway for this compound
A potential synthetic route for this compound could involve a multi-component reaction, a common strategy for constructing complex heterocyclic scaffolds. A plausible three-component reaction could involve 1,3-dimethylbarbituric acid, 3-bromobenzaldehyde, and 1-indanone.
-
Step 1: Knoevenagel Condensation. 1,3-dimethylbarbituric acid reacts with 3-bromobenzaldehyde in a Knoevenagel condensation to form an intermediate.
-
Step 2: Michael Addition. 1-Indanone then undergoes a Michael addition to the activated alkene of the intermediate from Step 1.
-
Step 3: Intramolecular Cyclization and Dehydration. The resulting adduct undergoes an intramolecular cyclization followed by dehydration to form the final indenopyridopyrimidine tricycle of this compound.
Mechanism of Action and Biological Activity
This compound functions as an inhibitor of both membrane-bound guanylyl cyclases and adenylyl cyclases[1][2]. Its inhibitory action appears to be indirect and is observed only in intact cells, suggesting that it may not directly target the catalytic domains of these enzymes but rather an upstream regulatory component[1][2].
Inhibition of Guanylyl Cyclase C
This compound effectively suppresses the STa-stimulated accumulation of cGMP in T84 cells. This inhibition of the GC-C signaling pathway is crucial for its potential therapeutic effect in secretory diarrhea.
Inhibition of Adenylyl Cyclase
In addition to its effects on GC-C, this compound also inhibits the activity of adenylyl cyclase. This dual inhibitory activity makes it a broad-spectrum inhibitor of cyclic nucleotide synthesis.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (cGMP accumulation) | T84 | 3.4 - 11.2 µM | [4] |
| Inhibition of STa-stimulated cGMP accumulation | COS-7 (transfected with GC-C) | 81 ± 3% | [2] |
Table 1: In Vitro Inhibitory Activity of this compound
| Animal Model | Parameter | Effect of this compound | Reference |
| Rabbit Intestinal Loop | STa-induced fluid accumulation | Suppression | [1][2] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
cGMP Accumulation Assay in T84 Cells
This protocol details the methodology for assessing the inhibitory effect of this compound on STa-stimulated cGMP production in T84 cells.
-
Cell Culture: T84 human colorectal carcinoma cells are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: For the assay, cells are seeded into 24-well plates and grown to confluence.
-
Inhibitor Pre-incubation: The cell monolayers are washed with serum-free medium and then pre-incubated with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Stimulation: Following pre-incubation, E. coli heat-stable enterotoxin (STa) is added to the wells at a final concentration of 100 nM and incubated for an additional 30 minutes at 37°C.
-
Cell Lysis and cGMP Measurement: The medium is aspirated, and the cells are lysed with 0.1 M HCl. The intracellular cGMP concentration in the lysates is then determined using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis: The IC50 value for this compound is calculated by plotting the percentage of inhibition of cGMP accumulation against the log of the this compound concentration.
Rabbit Intestinal Loop Model for Fluid Accumulation
This in vivo model is used to evaluate the efficacy of this compound in reducing intestinal fluid secretion.
-
Animal Preparation: New Zealand White rabbits are fasted for 24 hours with free access to water. The animals are anesthetized, and a midline laparotomy is performed to expose the small intestine.
-
Loop Creation: Multiple ligated loops, each approximately 5-7 cm in length, are created in the mid-ileum, with intervening spacer segments.
-
Injection: Each loop is injected with a solution containing STa (e.g., 1 µg) with or without this compound. Control loops are injected with the vehicle.
-
Incubation: The intestine is returned to the abdominal cavity, and the incision is closed. The animals are allowed to recover for a period of 4-6 hours.
-
Fluid Accumulation Measurement: After the incubation period, the animals are euthanized, and the ligated intestinal loops are excised. The length and weight of each loop are measured. The fluid accumulation is expressed as the ratio of the loop weight to its length (g/cm).
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the fluid accumulation in the loops treated with STa and this compound to those treated with STa alone.
Visualizations
Signaling Pathway
Caption: Guanylyl Cyclase C (GC-C) Signaling Pathway and Inhibition by this compound.
Experimental Workflows
References
- 1. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. probechem.com [probechem.com]
BPIPP: A Comprehensive Technical Guide to its Biological Activity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIPP (5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione) is a novel small molecule that has garnered interest for its potential as an anti-cancer agent. This technical guide provides an in-depth overview of the biological activity of this compound in various cell lines, with a focus on its mechanism of action, effects on cellular processes, and relevant experimental protocols. A compound referred to in some literature as BIPP (1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine), a novel piperazine derivative, has demonstrated biological activities that strongly suggest it is either identical or structurally and functionally analogous to this compound; therefore, data from studies on BIPP are included and referenced accordingly in this guide.
Core Mechanism of Action: Inhibition of Cyclic Nucleotide Synthesis
This compound functions as a non-competitive inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC).[1][2] This dual inhibition leads to the suppression of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) synthesis within the cell.[1] The inhibitory effect of this compound on cGMP accumulation has been observed in a variety of cell lines, with IC50 values ranging from 3.4 to 11.2 µM.[3] This primary mechanism of action disrupts the signaling pathways mediated by these critical second messengers, leading to the various cellular effects detailed below.
Anti-Cancer Activity in Cell Lines
This compound exhibits significant anti-cancer properties, primarily through the induction of apoptosis and inhibition of cell viability.
Quantitative Data on Biological Activity
The following table summarizes the key quantitative data regarding the biological activity of this compound and the analogous compound BIPP.
| Compound | Cell Line | Assay | Parameter | Value | Reference(s) |
| This compound | Various | cGMP Accumulation Inhibition | IC50 | 3.4 - 11.2 µM | [3] |
| BIPP | U937 (Human monocytic leukemia) | Cell Viability | Effective Concentration | 12.8 µM for maximal effect | [4][5][6] |
| BIPP | U937 (Human monocytic leukemia) | Apoptosis Induction | Effective Concentration | 12.8 µM | [4][5][6] |
Induction of Apoptosis in U937 Leukemia Cells
Studies on the compound BIPP have demonstrated its potent pro-apoptotic effects in the U937 human monocytic leukemia cell line.[4][5][6] The induced apoptosis is characterized by several key events:
-
Activation of the Intrinsic Mitochondrial Pathway : BIPP treatment leads to the activation of the intrinsic apoptotic pathway, evidenced by the loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytosol.[4]
-
Caspase Activation : The apoptotic cascade is executed through the activation of specific caspases. BIPP treatment results in the activation of the initiator caspase-9 and the effector caspase-3.[4][5]
-
Induction of Reactive Oxygen and Nitrogen Species (ROS/RNS) : An increase in the generation of ROS and RNS is observed following BIPP treatment, contributing to the cellular stress that promotes apoptosis.[4]
-
Annexin V Binding : Treated cells show increased binding of Annexin V, indicating the externalization of phosphatidylserine, a hallmark of early apoptosis.[4]
-
DNA Fragmentation : BIPP induces DNA fragmentation, a characteristic feature of late-stage apoptosis.[5]
Crucially, BIPP demonstrated a degree of selectivity, as it did not induce significant changes in cell viability or apoptosis in normal primary human monocytes.[4]
Signaling Pathways Modulated by this compound
The primary mechanism of this compound, the inhibition of adenylyl and guanylyl cyclases, has significant downstream consequences on intracellular signaling pathways.
Inhibition of cAMP/PKA and cGMP Signaling
By reducing the levels of cAMP and cGMP, this compound effectively dampens the signaling cascades mediated by these second messengers. This includes the Protein Kinase A (PKA) pathway, a major effector of cAMP, and pathways activated by cGMP. The inhibition of these pathways is the likely upstream event leading to the observed apoptotic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound |CAS:325746-94-9 Probechem Biochemicals [probechem.com]
- 4. Novel piperazine induces apoptosis in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Novel piperazine induces apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Roles of BPIPP: A Technical Guide to its Impact on Cellular Pathways
For Immediate Release
This technical guide provides an in-depth analysis of the cellular pathways modulated by two distinct compounds referred to by the acronym BPIPP: Biphenyl-indanone A (BINA) , a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2), and a recently identified inhibitor of Guanylyl Cyclase C (GC-C) . This document is intended for researchers, scientists, and drug development professionals interested in the nuanced mechanisms of these compounds.
Biphenyl-indanone A (BINA): A Positive Allosteric Modulator of mGluR2
Biphenyl-indanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the group II metabotropic glutamate receptor, mGluR2.[1][2] Unlike orthosteric agonists that directly activate the receptor, BINA binds to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate.[3][4] This modulatory activity makes BINA a valuable tool for studying mGluR2 signaling and a potential therapeutic agent for conditions such as schizophrenia and anxiety.[1][2]
The mGluR2 Signaling Pathway
Metabotropic glutamate receptor 2 is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the Gαi/o subunit. Upon activation by glutamate, mGluR2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP can have various downstream effects, including the modulation of ion channel activity and gene expression, ultimately leading to a dampening of neuronal excitability.
BINA potentiates this action by increasing the affinity and/or efficacy of glutamate for mGluR2. This leads to a more robust and sustained inhibition of adenylyl cyclase at a given concentration of glutamate.
Quantitative Data for BINA
| Parameter | Value | Cell Line | Reference |
| EC50 | 33.2 nM | CHO cells expressing human mGluR2 | |
| EC50 | 111 nM | HEK-GIRK cells expressing rat mGluR2 | [5] |
| EC50 | 50 nM | HEK-GIRK cells expressing rat mGluR2 | [6] |
| EC50 | 0.38 µM | HEK-GIRK cells expressing rat mGluR2 | [7] |
Experimental Protocols
1.3.1. In Vitro mGluR2 Potentiation Assay (Thallium Flux Assay)
This assay measures the potentiation of glutamate-induced mGluR2 activation in a cell line co-expressing the receptor and a G-protein-activated inwardly rectifying potassium (GIRK) channel.
-
Cell Line: Human Embryonic Kidney (HEK) cells stably co-expressing rat mGluR2 and GIRK channels (HEK-GIRK-mGluR2).
-
Principle: Activation of mGluR2 by glutamate leads to the activation of co-expressed GIRK channels, resulting in an influx of thallium ions, which can be detected by a fluorescent dye. PAMs will enhance this thallium flux in the presence of a sub-maximal concentration of glutamate.
-
Protocol:
-
Plate HEK-GIRK-mGluR2 cells in a 96-well plate and culture overnight.
-
Load cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) for 1 hour at 37°C.
-
Prepare a concentration-response curve of BINA in the presence of a fixed, sub-maximal (EC20) concentration of glutamate.
-
Add the BINA and glutamate solutions to the cells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the EC50 value for BINA by fitting the concentration-response data to a sigmoidal dose-response curve.
-
This compound: An Inhibitor of Guanylyl Cyclase C (GC-C)
A distinct compound, also designated this compound, has been identified as an inhibitor of guanylyl cyclase C (GC-C) and adenylyl cyclase.[8] This molecule acts to suppress the synthesis of cyclic nucleotides, specifically cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[8] Its inhibitory action on GC-C has implications for intestinal fluid and electrolyte homeostasis and may be relevant in the context of diarrheal diseases.
The Guanylyl Cyclase C Signaling Pathway
Guanylyl Cyclase C is a transmembrane receptor primarily expressed on the surface of intestinal epithelial cells.[9][10] Its activation by endogenous ligands like guanylin and uroguanylin, or bacterial enterotoxins, triggers the intracellular conversion of guanosine triphosphate (GTP) to cGMP.[9][11] Elevated cGMP levels then activate protein kinase GII (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and water secretion into the intestinal lumen.[12]
This compound inhibits the catalytic activity of GC-C, thereby preventing the accumulation of intracellular cGMP and subsequent chloride secretion.
Quantitative Data for this compound (GC-C Inhibitor)
Currently, publicly available peer-reviewed studies with specific IC50 values for this compound as a GC-C inhibitor are limited. Commercial suppliers note that it suppresses cGMP accumulation in various cell lines.
Experimental Protocols
2.3.1. In Vitro Guanylyl Cyclase Activity Assay
This assay directly measures the enzymatic activity of GC-C in cell membrane preparations.
-
Cell Line: T84 human colorectal carcinoma cells, which endogenously express GC-C.
-
Principle: The assay quantifies the amount of cGMP produced from GTP by GC-C in isolated cell membranes. The inhibitory effect of this compound is determined by measuring the reduction in cGMP production in the presence of a GC-C agonist.
-
Protocol:
-
Culture T84 cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Incubate the membrane preparation with a reaction mixture containing GTP, a phosphodiesterase inhibitor (to prevent cGMP degradation), and a GC-C agonist (e.g., heat-stable enterotoxin, STa).
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction and measure the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the this compound concentration.
-
Conclusion
The designation "this compound" encompasses at least two structurally and functionally distinct molecules with significant, yet different, impacts on cellular signaling. Biphenyl-indanone A (BINA) acts as a nuanced modulator of glutamatergic neurotransmission through its potentiation of mGluR2, highlighting a potential therapeutic avenue for neurological and psychiatric disorders. In contrast, the GC-C inhibitory this compound presents a tool for investigating and potentially controlling intestinal secretion pathways. Clear differentiation between these compounds is crucial for researchers in the fields of neuroscience and gastrointestinal pharmacology. Further investigation into the specific cellular effects and potential therapeutic applications of both this compound molecules is warranted.
References
- 1. Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2, has antipsychotic- and anxiolytic-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphenylindanone A - Wikipedia [en.wikipedia.org]
- 3. The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking and Counteracts Cocaine-Induced Enhancement of Brain Reward Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 5. Biphenyl-indanones: allosteric potentiators of the metabotropic glutamate subtype 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 10. Guanylate cyclase-C as a therapeutic target in gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BPIPP in Downregulating cAMP Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of 5-(3-Bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (BPIPP) in the downregulation of cyclic adenosine monophosphate (cAMP) synthesis. This compound has been identified as an inhibitor of both guanylyl cyclase and adenylyl cyclase, making it a molecule of significant interest for research and therapeutic development, particularly in the context of secretory diarrheas. This document consolidates available data on this compound's inhibitory activity, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams.
Introduction
Cyclic AMP is a ubiquitous second messenger that plays a critical role in a vast array of physiological processes. Its synthesis is catalyzed by adenylyl cyclases, a family of enzymes that are tightly regulated by various signaling molecules. Dysregulation of cAMP signaling is implicated in numerous pathologies, including infectious diseases, cardiovascular disorders, and cancer. Consequently, molecules that can modulate adenylyl cyclase activity are valuable tools for both basic research and drug discovery.
This compound has emerged as a noteworthy inhibitor of cyclic nucleotide synthesis[1][2]. Initially identified as an inhibitor of guanylyl cyclase-C (GC-C), subsequent studies have revealed its capacity to suppress adenylyl cyclase activity, thereby downregulating cAMP production[1][2]. This dual inhibitory profile makes this compound a unique pharmacological agent with potential applications in conditions characterized by excessive cyclic nucleotide signaling, such as cholera and other secretory diarrheas.
This compound's Mechanism of Action in cAMP Downregulation
This compound's inhibitory effect on adenylyl cyclase appears to be indirect and is observed in intact cells[1][2]. It has been shown to suppress the elevation of intracellular cAMP levels induced by various adenylyl cyclase activators, including forskolin, cholera toxin, and isoproterenol[3]. The exact molecular target and the precise mechanism of this indirect inhibition are still under investigation, but it is evident that this compound interferes with the signaling cascade leading to adenylyl cyclase activation.
Signaling Pathway of Adenylyl Cyclase Activation and this compound Inhibition
The following diagram illustrates the canonical adenylyl cyclase activation pathway via a G-protein coupled receptor (GPCR) and the proposed point of intervention for this compound.
Quantitative Data on this compound's Inhibitory Activity
While this compound has been qualitatively shown to inhibit adenylyl cyclase, specific quantitative data such as IC50 values for this inhibition are not yet prominently available in the public domain. The primary literature has focused more on its effects on cGMP synthesis, where the IC50 for the inhibition of STa-stimulated cGMP accumulation in T84 cells is in the range of 3.4–11.2 µM[1]. The inhibitory effect on cAMP synthesis has been demonstrated by the suppression of chloride efflux stimulated by adenylyl cyclase activators in T84 cells[3].
| Parameter | Value | Cell Line | Comments | Reference |
| Inhibition of Forskolin-stimulated Chloride Efflux | Effective at 50 µM | T84 | Indicates inhibition of the adenylyl cyclase pathway. | [3] |
| Inhibition of Cholera Toxin-stimulated Chloride Efflux | Effective at 50 µM | T84 | Suggests interference with Gαs-mediated adenylyl cyclase activation. | [3] |
| Inhibition of Isoproterenol-stimulated Chloride Efflux | Effective at 50 µM | T84 | Points to inhibition of β-adrenergic receptor-mediated cAMP production. | [3] |
Table 1: Summary of this compound's Qualitative Inhibitory Effects on cAMP-mediated Processes
Experimental Protocols
The following sections describe generalized experimental protocols that can be adapted to study the effects of this compound on cAMP synthesis. These are based on standard methodologies employed in the field.
Cell Culture and Treatment
A common cell line used for studying intestinal ion transport and cAMP signaling is the human colorectal carcinoma cell line, T84.
-
Cell Culture: T84 cells are typically cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: For cAMP measurement assays, cells are seeded in 24-well plates at a density that allows them to reach confluence before the experiment.
-
This compound Treatment: Cells are pre-incubated with desired concentrations of this compound (e.g., 1-100 µM) or vehicle (DMSO) for a specified period (e.g., 30-60 minutes) before stimulation.
-
Stimulation: Following pre-incubation with this compound, cells are stimulated with an adenylyl cyclase activator such as forskolin (e.g., 10 µM), cholera toxin (e.g., 1 µg/mL), or isoproterenol (e.g., 10 µM) for an appropriate duration (e.g., 15-30 minutes).
Measurement of Intracellular cAMP Levels
A common method for quantifying intracellular cAMP is through a competitive enzyme-linked immunosorbent assay (ELISA).
-
Cell Lysis: After stimulation, the medium is aspirated, and the cells are lysed with a lysis buffer (e.g., 0.1 M HCl) to stop enzymatic activity and extract cAMP.
-
cAMP Quantification: The cAMP concentration in the cell lysates is then determined using a commercially available cAMP ELISA kit, following the manufacturer's instructions.
-
Data Normalization: The cAMP levels are typically normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
Experimental Workflow for Assessing this compound's Effect on cAMP Synthesis
The following diagram outlines the typical workflow for an experiment designed to measure the inhibitory effect of this compound on adenylyl cyclase activity in a cell-based assay.
Conclusion
This compound is a valuable pharmacological tool for studying cyclic nucleotide signaling. Its ability to downregulate cAMP synthesis, in addition to its effects on cGMP, highlights its potential as a lead compound for the development of novel therapeutics for secretory diarrheas and other disorders characterized by elevated cyclic nucleotide levels. Further research is warranted to elucidate the precise molecular mechanism of this compound's action on adenylyl cyclase and to obtain comprehensive quantitative data on its inhibitory potency. The experimental protocols and workflows detailed in this guide provide a framework for conducting such investigations.
References
- 1. Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Kinetics of "P"-site-mediated inhibition of adenylyl cyclase and the requirements for substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Modulatory Effects of BPIPP on Cyclic GMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes, including vasodilation, neurotransmission, and intestinal fluid and electrolyte homeostasis. The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylyl cyclases (GCs) and its degradation by phosphodiesterases (PDEs). Molecules that modulate cGMP levels are of significant interest for therapeutic development. This document provides a technical overview of 4-((4-(bicyclo[2.2.2]octan-1-yl)phenyl)iodonio)butane-1-sulfonate (BPIPP), a compound initially investigated for its effects on cyclic nucleotide signaling. Contrary to mechanisms that increase cGMP, such as PDE inhibition, research has demonstrated that this compound acts as an inhibitor of guanylyl cyclase, leading to a suppression of cGMP accumulation. This guide will detail the mechanism of action of this compound, present quantitative data from key experiments, outline the experimental protocols used to elicit these findings, and provide visual representations of the involved signaling pathways.
Mechanism of Action of this compound
This compound has been identified as an inhibitor of both guanylyl cyclase and adenylyl cyclase, thereby suppressing the synthesis of cGMP and cAMP, respectively. Its primary effect on the cGMP pathway is the inhibition of guanylyl cyclase type C (GC-C), a key receptor in intestinal epithelial cells. This compound does not function by promoting the degradation of cGMP through phosphodiesterase activation; rather, it prevents its formation at the source. The inhibitory effects of this compound on cyclic nucleotide synthesis have been observed only in intact cells, suggesting a mechanism that may involve cellular uptake or interaction with membrane-associated components of the signaling complex.[1]
The primary mechanism of this compound is the suppression of cGMP synthesis through the inhibition of guanylyl cyclases, including types A, B, and C, as well as the soluble isoform.[1] This action prevents the conversion of guanosine triphosphate (GTP) to cGMP.
Signaling Pathway of GC-C Inhibition by this compound
The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, ligands such as the heat-stable enterotoxin (STa) from Escherichia coli bind to and activate GC-C, leading to an increase in intracellular cGMP. This compound intervenes by inhibiting this activation of GC-C.
Quantitative Data on this compound's Effect on cGMP Accumulation
The primary quantitative data for this compound's effect on cGMP comes from studies measuring the inhibition of STa-stimulated cGMP accumulation in the human colorectal carcinoma cell line, T84.
| Cell Line | Stimulant | This compound Treatment | Outcome | Reference |
| T84 (human colorectal carcinoma) | 1 nM E. coli heat-stable toxin A (STa) | Pre-treatment for 10 minutes | Inhibition of cGMP accumulation | [1] |
Further specific quantitative data such as IC50 values for the inhibition of cGMP accumulation were not available in the provided search results.
Experimental Protocols
Inhibition of STa-Stimulated cGMP Accumulation in T84 Cells
This protocol describes the methodology used to determine the effect of this compound on cGMP levels in response to a known GC-C agonist.
1. Cell Culture and Preparation:
-
Human T84 colorectal carcinoma cells are cultured to confluency in appropriate media.
-
Cells are harvested and seeded into multi-well plates.
-
Prior to the experiment, the cell culture medium is replaced with a suitable buffer (e.g., Hanks' balanced salt solution with 20 mM HEPES, pH 7.4).
2. This compound Pre-treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Cells are pre-treated with varying concentrations of this compound or vehicle control for 10 minutes at 37°C.[1]
3. Stimulation of cGMP Synthesis:
-
Following pre-treatment, cells are challenged with a known concentration of a GC-C agonist, such as 1 nM of E. coli heat-stable toxin A (STa), for 10 minutes at 37°C to stimulate cGMP production.[1]
4. Measurement of Intracellular cGMP:
-
The reaction is terminated by the addition of a lysis buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation post-lysis.
-
The intracellular cGMP concentration in the cell lysates is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[1]
-
Results are typically normalized to the protein concentration of the cell lysate.
Experimental Workflow Diagram
Broader Context: The cGMP Signaling Pathway and Phosphodiesterases
To fully appreciate the mechanism of this compound, it is useful to contrast it with the more common mechanism of increasing cGMP levels: the inhibition of phosphodiesterases (PDEs). PDEs are a family of enzymes that degrade cyclic nucleotides.[2] Specifically, cGMP-specific PDEs (PDE5, PDE6, and PDE9) and dual-specificity PDEs (PDE1, PDE2, PDE3, PDE10, and PDE11) hydrolyze cGMP to 5'-GMP, thus terminating its signal.[2]
Inhibitors of these PDEs prevent the degradation of cGMP, leading to its accumulation and the enhancement of downstream signaling. This is a fundamentally different mechanism from that of this compound.
Comparative Mechanisms of cGMP Modulation
Conclusion
The available scientific evidence indicates that this compound does not promote cGMP accumulation. Instead, it functions as an inhibitor of guanylyl cyclase, thereby suppressing cGMP synthesis.[1] This action has been demonstrated in cellular models where this compound attenuates the cGMP response to GC-C agonists.[1] For researchers and drug development professionals, it is crucial to recognize this inhibitory mechanism to avoid misinterpretation of experimental results and to accurately position this compound or similar molecules in the context of cGMP signaling modulation. While the therapeutic potential of this compound has been suggested in the context of conditions characterized by excessive GC-C activation, such as certain forms of diarrhea, its utility as a tool to increase cGMP is not supported by current data. Future research may further elucidate the specific molecular interactions of this compound with guanylyl cyclases and explore its effects in a wider range of cellular and in vivo models.
References
In-Depth Pharmacological Profile of BPIPP: A Non-Competitive Inhibitor of Guanylyl and Adenylyl Cyclases
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIPP, with the full chemical name 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione, is a pyridopyrimidine derivative identified as a non-competitive inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC).[1][2][3] This small molecule has shown potential in preclinical models for the treatment of secretory diarrhea by downregulating the synthesis of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[2][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effects on guanylyl and adenylyl cyclases in a non-competitive manner.[1][3] Its primary mechanism involves the downregulation of cAMP and cGMP synthesis, which subsequently suppresses the accumulation of these second messengers in various cell lines.[1][3] The inhibitory action of this compound has been observed only in intact cells, suggesting a complex and indirect mechanism of action that may be associated with phospholipase C and tyrosine-specific phosphorylation.[2][4]
The inhibition of guanylyl and adenylyl cyclases by this compound leads to the suppression of downstream signaling pathways. For instance, by inhibiting GC-stimulated chloride ion transport, this compound can effectively suppress toxin-induced intestinal fluid accumulation, which is a key factor in secretory diarrhea.[1][2][4]
Quantitative Data
The inhibitory activity of this compound has been quantified in various cell lines, primarily through the measurement of cGMP accumulation. The half-maximal inhibitory concentration (IC50) values for the suppression of cGMP accumulation by this compound typically range from 3.4 to 11.2 μM in a variety of cell lines.[1][3]
| Parameter | Value | Assay Conditions | Reference |
| IC50 (cGMP accumulation) | 3.4 - 11.2 µM | Various cell lines | [1][3] |
Signaling Pathways
This compound's mechanism of action involves the modulation of key signaling pathways that regulate cyclic nucleotide synthesis. The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow for its evaluation.
References
- 1. Quantitative fluorescence measurement of chloride transport mechanisms in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 325746-94-9 | Tocris Bioscience [tocris.com]
- 4. pnas.org [pnas.org]
BPIPP Target Validation: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Novel Inhibitor of Cyclic Nucleotide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for BPIPP (5-(3-bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione), a potent, non-competitive inhibitor of both guanylyl and adenylyl cyclases. By suppressing the synthesis of the second messengers cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), this compound has emerged as a critical tool for dissecting cyclic nucleotide-dependent signaling pathways and as a promising lead compound for the development of antisecretory therapeutics.
Core Mechanism of Action: Dual Inhibition of Cyclase Activity
This compound exerts its biological effects through the direct inhibition of guanylyl cyclase (GC) and adenylyl cyclase (AC) enzymes. This dual inhibitory action disrupts the signaling cascades initiated by a wide range of extracellular stimuli, ultimately leading to a reduction in downstream physiological responses such as ion secretion and smooth muscle relaxation.
Targeting the Guanylyl Cyclase Pathway
This compound has been demonstrated to effectively inhibit various isoforms of guanylyl cyclase, including the membrane-bound guanylyl cyclase C (GC-C) and soluble guanylyl cyclase (sGC). In the context of intestinal physiology, the inhibition of GC-C is particularly relevant. GC-C is the receptor for the heat-stable enterotoxin (STa) produced by enterotoxigenic Escherichia coli, a primary cause of secretory diarrhea. Activation of GC-C by STa leads to a surge in intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG). PKG then phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, resulting in a massive efflux of chloride ions, followed by sodium and water, into the intestinal lumen. This compound blocks this entire cascade at its origin by preventing the STa-induced production of cGMP.
Caption: this compound inhibits the STa-GC-C-cGMP signaling cascade.
Targeting the Adenylyl Cyclase Pathway
Complementing its action on the GC pathway, this compound also potently inhibits adenylyl cyclase (AC) activity. Various secretagogues, including cholera toxin and forskolin, activate AC, leading to an increase in intracellular cAMP levels. cAMP activates cAMP-dependent protein kinase (PKA), which, similar to PKG, can phosphorylate and activate the CFTR chloride channel. By inhibiting AC, this compound provides a second mechanism to suppress chloride secretion, making it a broad-spectrum antisecretory agent.
Caption: this compound inhibits the AC-cAMP signaling cascade.
Quantitative Analysis of this compound-Mediated Inhibition
The inhibitory potency of this compound has been rigorously quantified in a series of cell-based and in vivo studies. The following tables summarize the key quantitative data from these target validation experiments.
| Cell Line | Activator | Cyclic Nucleotide Measured | This compound IC50 Range (µM) |
| T84 | STa | cGMP | 3.4 - 11.2 |
| T84 | Forskolin | cAMP | Not specified |
| T84 | Cholera Toxin | cAMP | Not specified |
| T84 | Isoproterenol | cAMP | Not specified |
| Table 1: In Vitro Inhibition of Cyclic Nucleotide Accumulation by this compound. |
| Animal Model | Challenge | Treatment | Endpoint | Result |
| Rabbit | Intestinal Loop | STa (1 µ g/loop ) | Fluid Accumulation | 1.2 ± 0.2 ml/cm |
| Rabbit | Intestinal Loop | STa (1 µ g/loop ) + this compound (50 µM) | Fluid Accumulation | 0.3 ± 0.1 ml/cm (75% inhibition) |
| Table 2: In Vivo Efficacy of this compound in a Rabbit Model of Secretory Diarrhea. |
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments cited in the target validation of this compound.
Measurement of Intracellular Cyclic Nucleotide Accumulation
Objective: To quantify the inhibitory effect of this compound on agonist-stimulated cGMP and cAMP production in a colonic epithelial cell line.
Cell Line: T84 human colorectal carcinoma cells.
Materials:
-
T84 cells cultured to confluence in 24-well plates.
-
Dulbecco's Phosphate-Buffered Saline (DPBS).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
This compound stock solution in DMSO.
-
Cyclase activators: STa for GC-C; forskolin, cholera toxin, or isoproterenol for AC.
-
For cGMP extraction: 50 mM sodium acetate (pH 4.0).
-
For cAMP extraction: 0.1 M HCl.
-
Commercially available cGMP and cAMP enzyme immunoassay (EIA) kits.
Procedure:
-
Wash confluent T84 cell monolayers with DPBS.
-
Pre-incubate the cells for 10 minutes in DPBS containing 1 mM IBMX and the desired concentration of this compound or vehicle (0.1% DMSO).
-
Stimulate the cells by adding the cyclase activator and incubate for an additional 4-10 minutes.
-
Aspirate the medium.
-
For cGMP measurement, lyse the cells by adding 0.3 ml of 50 mM sodium acetate (pH 4.0) per well and freeze-thawing.
-
For cAMP measurement, lyse the cells by adding 0.3 ml of 0.1 M HCl per well.
-
Collect the lysates and quantify the cyclic nucleotide concentrations using a commercial EIA kit, following the manufacturer's protocol.
Rabbit Ileal Loop Model of Secretory Diarrhea
Objective: To assess the in vivo efficacy of this compound in reducing toxin-induced intestinal fluid secretion.
Animal Model: New Zealand White rabbits.
Materials:
-
Anesthetic agents for surgery.
-
Surgical instruments for laparotomy.
-
STa toxin.
-
This compound solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Anesthetize the rabbit following approved institutional protocols.
-
Perform a midline laparotomy to expose the small intestine.
-
Create ligated loops of approximately 5-7 cm in length in the ileum, ensuring that the mesenteric blood supply is not compromised.
-
Inject each loop with 1 ml of PBS containing STa (1 µg) with or without this compound (50 µM).
-
Return the intestine to the peritoneal cavity and suture the incision.
-
Maintain the animal under anesthesia for 6 hours.
-
At the end of the incubation period, euthanize the animal and carefully excise the ligated loops.
-
Measure the length of each loop and the volume of the accumulated fluid.
-
Express the results as fluid accumulation (ml) per unit length of the intestine (cm).
Experimental and Logical Workflow
The validation of this compound as a cyclase inhibitor followed a logical progression from in vitro characterization to in vivo proof of concept.
Caption: Logical workflow for the target validation of this compound.
Conclusion
The comprehensive target validation studies of this compound have unequivocally established its role as a dual inhibitor of guanylyl and adenylyl cyclases. The data presented herein provide a robust foundation for its use as a pharmacological tool and support its further development as a potential therapeutic for secretory diarrheas and other disorders characterized by dysregulated cyclic nucleotide signaling. The detailed experimental protocols offer a practical guide for researchers seeking to replicate or build upon these seminal findings.
In Vitro Characterization of BPIPP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIPP, or 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione, is a pyridopyrimidine derivative that has been identified as a non-competitive inhibitor of both membrane-bound guanylyl cyclase C (GC-C) and adenylyl cyclases.[1][2] Its ability to suppress the synthesis of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) makes it a valuable tool for studying cyclic nucleotide-mediated signaling pathways and a potential therapeutic agent for conditions characterized by excessive cyclic nucleotide production, such as certain secretory diarrheas.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its inhibitory effects on guanylyl and adenylyl cyclases in a non-competitive manner.[2] This indicates that this compound does not bind to the active site of the enzymes where the substrate (GTP for guanylyl cyclase and ATP for adenylyl cyclase) binds. Instead, it is proposed to bind to an allosteric site, a distinct site on the enzyme that, when occupied, alters the enzyme's conformation and reduces its catalytic activity.[4][5] This mode of inhibition means that increasing the substrate concentration will not overcome the inhibitory effect of this compound. The effects of this compound on cyclic nucleotide synthesis have been observed primarily in intact cells, suggesting that the compound may require a cellular environment to exert its full activity.[1]
Quantitative Data
The inhibitory potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50) for the suppression of cGMP accumulation in various cell lines.
| Cell Line | Stimulus | IC50 (µM) | Reference |
| T84 (human colorectal carcinoma) | STa (heat-stable enterotoxin) | 3.4 - 11.2 | [2][6] |
| Other cell lines | (Not specified) | 3.4 - 11.2 | [2][6] |
Key In Vitro Experiments and Protocols
Inhibition of cGMP Accumulation in T84 Cells
This assay is fundamental to characterizing the inhibitory effect of this compound on guanylyl cyclase C, which is the receptor for the heat-stable enterotoxin (STa) of Escherichia coli.
Experimental Protocol:
-
Cell Culture: T84 human colorectal carcinoma cells are cultured to confluency in an appropriate medium.
-
Pre-incubation with PDE Inhibitor: To prevent the degradation of cGMP, cells are pre-incubated for 10 minutes with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (IBMX), in Dulbecco's PBS.[3]
-
This compound Treatment: Cells are then treated with varying concentrations of this compound or vehicle (e.g., DMSO) for a defined period.
-
Stimulation: Guanylyl cyclase C is stimulated by adding a known concentration of STa.
-
cGMP Extraction: The reaction is terminated by aspirating the medium and adding 0.3 mL of 50 mM sodium acetate (pH 4.0) per well. The cells are then lysed by rapid freezing at -80°C to extract the intracellular cGMP.[3]
-
Quantification: The concentration of cGMP in the cell lysates is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[3]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of STa-stimulated cGMP accumulation against the logarithm of the this compound concentration.
Logical Workflow for cGMP Accumulation Assay:
Inhibition of Chloride Ion Efflux in T84 Cells
This compound's inhibition of cGMP synthesis leads to a downstream functional consequence: the inhibition of chloride ion (Cl⁻) secretion. This can be measured using a fluorescent chloride indicator.
Experimental Protocol:
-
Cell Culture and Dye Loading: T84 cells are grown to confluency. The cells are then loaded with a chloride-sensitive fluorescent dye, such as 6-methoxy-1-(3-sulfonatropropyl)quinolinium (SPQ), by hypotonic shock or other suitable methods.
-
This compound Pre-treatment: The SPQ-loaded cells are pre-treated with this compound (e.g., 50 µM) or vehicle in a solution containing NaCl.[3]
-
Stimulation of Chloride Efflux: Chloride efflux is initiated by replacing the NaCl-containing solution with a solution containing NaNO₃ and a secretagogue. Secretagogues that increase intracellular cGMP (like STa) or cAMP (like forskolin or cholera toxin) can be used.[1][3] The efflux of Cl⁻ is monitored by the increase in SPQ fluorescence, as chloride quenches the fluorescence of SPQ.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader or microscope.
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of chloride efflux. The effect of this compound is determined by comparing the rate of efflux in this compound-treated cells to that in vehicle-treated cells.
Signaling Pathway of this compound in Inhibiting Chloride Efflux:
Inhibition of Adenylyl Cyclase Activity
To specifically assess the effect of this compound on adenylyl cyclase, a similar approach to the cGMP accumulation assay is used, but with a focus on cAMP.
Experimental Protocol:
-
Cell Culture and Pre-incubation: Cells expressing the adenylyl cyclase of interest are cultured and pre-incubated with a PDE inhibitor like IBMX.
-
This compound Treatment: Cells are treated with varying concentrations of this compound.
-
Stimulation: Adenylyl cyclase is stimulated with an appropriate activator, such as forskolin or a specific G-protein coupled receptor (GPCR) agonist.
-
cAMP Extraction: The reaction is stopped, and intracellular cAMP is extracted.
-
Quantification: The concentration of cAMP is measured using a commercial cAMP ELISA or a similar immunoassay.
-
Data Analysis: The IC50 value for the inhibition of cAMP accumulation is determined.
Structure-Activity Relationship (SAR)
Studies on pyridopyrimidine derivatives, the chemical class to which this compound belongs, have explored the structure-activity relationships for the inhibition of guanylyl cyclase.[7] Modifications to the basic core structure of these compounds can lead to improved activity and better pharmacological properties.[7] Further research into the synthesis and evaluation of this compound analogs would be beneficial to delineate the specific structural features crucial for its inhibitory activity and to potentially develop more potent or selective inhibitors.[8][9]
Physicochemical Properties
While detailed public data on the physicochemical properties of this compound are limited, its chemical structure, 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione, suggests it is a relatively large and lipophilic molecule. Understanding its solubility in various aqueous and organic solvents, as well as its stability under different pH and temperature conditions, is crucial for designing and interpreting in vitro experiments. Researchers should empirically determine these properties for their specific assay conditions.
Selectivity and Off-Target Effects
This compound is known to inhibit both guanylyl and adenylyl cyclases.[1] A comprehensive selectivity profile would involve testing this compound against a panel of other cyclases and related enzymes to determine its specificity. Furthermore, in vitro toxicology assays are recommended to assess any potential off-target effects that could influence experimental results or future therapeutic applications.[3]
Conclusion
This compound is a valuable research tool for investigating cyclic nucleotide signaling pathways due to its non-competitive inhibition of both guanylyl and adenylyl cyclases. The experimental protocols outlined in this guide provide a framework for its in vitro characterization. Further research is warranted to determine its precise binding site, conduct detailed structure-activity relationship studies, and establish a comprehensive selectivity and safety profile. Such studies will enhance our understanding of this compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. This compound | CAS 325746-94-9 | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry and physiology of the natriuretic peptide receptor guanylyl cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
An In-Depth Technical Guide to BPIPP (CAS No. 325746-94-9): A Novel Inhibitor of Cyclic Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPIPP (5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione), identified by the CAS number 325746-94-9, is a pyridopyrimidine derivative that has emerged as a significant research tool for studying cyclic nucleotide signaling pathways. It functions as a non-competitive inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC), thereby suppressing the synthesis of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1][2] This inhibitory action has been demonstrated to be effective in cellular and in vivo models, particularly in the context of secretory diarrhea. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Physicochemical Properties and Identification
| Property | Value | Reference |
| CAS Number | 325746-94-9 | [1] |
| Molecular Formula | C₂₂H₁₆BrN₃O₃ | [1] |
| Molecular Weight | 450.28 g/mol | [1] |
| Full Chemical Name | 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione | [1] |
| Synonyms | This compound | [1] |
Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of both membrane-bound and soluble guanylyl cyclases (GC) and adenylyl cyclases (AC).[1][2] This inhibition is non-competitive and appears to be indirect, as the effects are observed only in intact cells.[1] The precise molecular target of this compound is yet to be fully elucidated, but its action leads to a significant reduction in the intracellular levels of the second messengers cGMP and cAMP.[1] This, in turn, modulates downstream signaling cascades, such as the inhibition of cyclic nucleotide-gated ion channels. A key consequence of this is the suppression of chloride ion efflux from intestinal epithelial cells, a primary driver of secretory diarrhea.[1][2] The mechanism may also involve phospholipase C and tyrosine-specific phosphorylation.[1]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits Guanylyl and Adenylyl Cyclase activity.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified in various cell-based assays. The following table summarizes the key findings from the foundational study by Kots et al. (2008).
| Assay | Cell Line | Stimulant | Parameter | Value | Reference |
| cGMP Accumulation | T84 | STa (Stable Toxin a) | IC₅₀ | 3.4 - 11.2 µM | [1] |
| cGMP Accumulation | RFL-6 | SNP (Sodium Nitroprusside) | IC₅₀ | ~10 µM | |
| cGMP Accumulation | C6 | ANP (Atrial Natriuretic Peptide) | IC₅₀ | ~10 µM | |
| cGMP Accumulation | C6 | CNP (C-type Natriuretic Peptide) | IC₅₀ | ~10 µM | |
| cAMP Accumulation | S49 | Isoproterenol | IC₅₀ | ~15 µM | |
| cAMP Accumulation | S49 | Cholera Toxin | IC₅₀ | ~15 µM | |
| cAMP Accumulation | J774 | B. pertussis AC toxin | IC₅₀ | ~20 µM | |
| cAMP Accumulation | J774 | B. anthracis Edema Factor | IC₅₀ | ~20 µM |
Detailed Experimental Protocols
The following protocols are based on the methodologies described by Kots et al. (2008).
cGMP Accumulation Assay in T84 Cells
This assay measures the ability of this compound to inhibit the production of cGMP in response to stimulation by E. coli stable toxin (STa).
-
Cell Culture: T84 human colorectal carcinoma cells are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 units/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Cells are seeded into 24-well plates and grown to confluency.
-
Pre-incubation with Inhibitor: The cell monolayers are washed with serum-free medium and then pre-incubated with various concentrations of this compound (or vehicle control) in the presence of 1 mM isobutylmethylxanthine (IBMX), a phosphodiesterase inhibitor, for 30 minutes at 37°C.
-
Stimulation: STa is added to the wells to a final concentration of 100 nM and incubated for an additional 30 minutes at 37°C.
-
Lysis and cGMP Measurement: The medium is aspirated, and the cells are lysed with 0.1 M HCl. The intracellular cGMP concentration in the lysates is determined using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of STa-stimulated cGMP accumulation (IC₅₀) is calculated.
Chloride Efflux Assay in T84 Cells
This assay assesses the functional consequence of cGMP inhibition by measuring the efflux of chloride ions using a fluorescent indicator.
-
Cell Culture and Loading: T84 cells are grown to confluency on glass coverslips. The cells are then loaded with the chloride-sensitive fluorescent dye 6-methoxy-N-(3-sulfonatopropyl)quinolinium (SPQ) by hypotonic shock.
-
Pre-incubation and Stimulation: The SPQ-loaded cells are pre-incubated with this compound (or vehicle) for 30 minutes. Chloride efflux is initiated by replacing the chloride-containing buffer with a chloride-free buffer containing the appropriate stimulant (e.g., STa, forskolin, cholera toxin, or isoproterenol).
-
Fluorescence Measurement: The fluorescence of intracellular SPQ is monitored over time using a fluorescence microscope. Chloride efflux results in an increase in SPQ fluorescence as the quenching effect of chloride is diminished.
-
Data Analysis: The rate of fluorescence increase is calculated and used as a measure of chloride efflux. The inhibitory effect of this compound is determined by comparing the rates in treated versus untreated cells.
In Vivo Rabbit Intestinal Loop Model
This in vivo model evaluates the efficacy of this compound in a more physiologically relevant setting of toxin-induced intestinal fluid secretion.
-
Animal Preparation: New Zealand White rabbits are fasted for 24 hours with free access to water. The animals are anesthetized, and a midline laparotomy is performed to expose the small intestine.
-
Loop Creation: Multiple ligated loops (approximately 5-7 cm in length) are created in the mid-ileum, with care taken to preserve the blood supply.
-
Injection of Test Substances: Each loop is injected with a solution containing STa, with or without this compound. A control loop is injected with the vehicle.
-
Incubation and Measurement: The intestine is returned to the abdominal cavity, and the incision is closed. After a 6-hour incubation period, the animal is euthanized, and the ligated loops are excised. The length and weight of each loop are measured.
-
Data Analysis: The ratio of loop weight (in grams) to length (in centimeters) is calculated as an index of fluid accumulation. The ability of this compound to reduce this ratio in the presence of STa is determined.
Experimental Research Workflow
The research on this compound typically follows a logical progression from initial screening to in vivo validation.
References
An In-depth Technical Guide to BPIPP for Studying Cyclic Nucleotide Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that play a pivotal role in a myriad of physiological processes. The intricate signaling pathways governed by these molecules are tightly regulated by their synthesis through cyclases and degradation by phosphodiesterases (PDEs). Dysregulation of cyclic nucleotide signaling is implicated in numerous pathologies, making the enzymes involved in their metabolism attractive targets for therapeutic intervention. BPIPP (5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione) has emerged as a valuable chemical probe for dissecting these complex signaling networks. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying cyclic nucleotide signaling, complete with detailed experimental protocols and data presentation to aid researchers in its effective utilization.
Introduction to this compound
This compound is a potent, non-competitive inhibitor of both guanylyl cyclases (GC) and adenylyl cyclases (AC).[1] Its ability to suppress the synthesis of cGMP and cAMP in intact cells makes it a powerful tool for investigating the roles of these second messengers in various cellular processes. By inhibiting the production of cyclic nucleotides, this compound allows for the elucidation of downstream signaling events and the physiological consequences of reduced cAMP and cGMP levels.
Chemical Structure:
Caption: Chemical structure of this compound.
Mechanism of Action
This compound exerts its inhibitory effects by acting as a non-competitive inhibitor of both membrane-bound and soluble guanylyl and adenylyl cyclases.[1] This means that this compound does not compete with the natural substrates (GTP for GC and ATP for AC) for binding to the catalytic site of the enzymes. Instead, it is believed to bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This mode of action makes this compound's inhibitory effect less susceptible to changes in substrate concentration.
The inhibition of cyclase activity by this compound leads to a decrease in the intracellular concentrations of cGMP and cAMP. This, in turn, modulates the activity of downstream effector proteins, primarily protein kinase G (PKG) and protein kinase A (PKA), respectively.
Caption: this compound non-competitively inhibits adenylyl and guanylyl cyclases.
Quantitative Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a biological process by 50%.
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 | cGMP accumulation suppression in various cell lines | 3.4 - 11.2 µM | [1] |
Further research is needed to establish specific IC50 values for different adenylyl and guanylyl cyclase isoforms to provide a more detailed selectivity profile.
Impact on Downstream Signaling
The reduction in intracellular cAMP and cGMP levels by this compound directly impacts the activity of their primary downstream effectors, PKA and PKG. These serine/threonine kinases phosphorylate a wide array of substrate proteins, thereby regulating numerous cellular functions.
Key Downstream Targets:
-
CREB (cAMP response element-binding protein): A transcription factor activated by PKA-mediated phosphorylation. Inhibition of cAMP production by this compound is expected to reduce CREB phosphorylation and subsequent gene transcription.
-
VASP (Vasodilator-stimulated phosphoprotein): A substrate for both PKA and PKG. Its phosphorylation state, which influences actin dynamics and cell motility, is altered by changes in cyclic nucleotide levels. This compound treatment would be expected to decrease VASP phosphorylation.
Caption: this compound inhibits cyclase activity, reducing PKA/PKG signaling.
Experimental Protocols
Measurement of Intracellular cGMP/cAMP by ELISA
This protocol describes the use of a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP or cAMP levels in cultured cells following treatment with this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
0.1 M HCl
-
cGMP or cAMP ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate multi-well plates and culture until they reach the desired confluency.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for a predetermined time.
-
Stimulate cells with an agonist known to increase cGMP or cAMP levels (e.g., a PDE inhibitor or a cyclase activator) for a specified duration.
-
-
Cell Lysis:
-
Aspirate the culture medium.
-
Add 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.
-
Incubate at room temperature for 10-20 minutes.
-
-
Sample Preparation:
-
Centrifuge the plates to pellet cellular debris.
-
Collect the supernatant containing the cell lysate.
-
If required by the ELISA kit manufacturer, acetylate the samples and standards to increase assay sensitivity.
-
-
ELISA:
-
Perform the cGMP or cAMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to antibody-coated wells.
-
Adding a fixed amount of enzyme-conjugated cGMP or cAMP.
-
Incubating to allow for competitive binding.
-
Washing the wells to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of cGMP or cAMP in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the cyclic nucleotide concentration to the protein concentration of the cell lysate.
-
Chloride Ion Transport Assay using SPQ Fluorescence
This protocol outlines a method to measure changes in intracellular chloride concentration, an indicator of ion transport, using the chloride-sensitive fluorescent dye SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium).
Materials:
-
Cultured cells grown on coverslips
-
This compound
-
SPQ dye
-
Hypotonic loading buffer
-
Physiological buffer solutions (with and without chloride)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Loading with SPQ:
-
Incubate cells with SPQ in a hypotonic buffer to facilitate dye loading.
-
Wash the cells with an isotonic buffer to remove extracellular dye.
-
-
This compound Treatment and Stimulation:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse the cells with a chloride-free buffer containing this compound (or vehicle).
-
Stimulate the cells with an agent that activates chloride channels (e.g., a cGMP or cAMP analog, or a cyclase activator).
-
-
Fluorescence Measurement:
-
Excite the SPQ-loaded cells with light at ~350 nm and measure the emission at ~450 nm.
-
Record the fluorescence intensity over time. An increase in fluorescence indicates a decrease in intracellular chloride concentration (efflux).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time.
-
The rate of fluorescence change is proportional to the rate of chloride transport.
-
Compare the rates of chloride transport in this compound-treated cells versus control cells.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on a specific cellular response mediated by cyclic nucleotides.
Caption: A typical workflow for studying this compound's effects.
Applications in Drug Discovery and Development
This compound serves as a critical tool in the early stages of drug discovery for validating targets within the cyclic nucleotide signaling pathways. By using this compound, researchers can:
-
Target Validation: Confirm that modulation of cyclase activity produces the desired physiological effect in cellular and preclinical models.
-
Assay Development: Establish and validate assays for high-throughput screening of novel cyclase inhibitors or activators.
-
Mechanism of Action Studies: Elucidate the mechanism by which lead compounds exert their effects on cyclic nucleotide signaling.
Conclusion
This compound is a versatile and potent inhibitor of cyclic nucleotide synthesis, making it an indispensable tool for researchers in both academic and industrial settings. Its ability to modulate cAMP and cGMP levels in a controlled manner provides a powerful approach to unraveling the complexities of cyclic nucleotide signaling and for the discovery and development of novel therapeutics targeting these pathways. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.
References
Initial Exploratory Studies of BPIPP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the initial exploratory studies of the novel pyridopyrimidine derivative, BPIPP {5-(3-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione}. This compound has been identified as a potent inhibitor of stimulated cyclic nucleotide synthesis, demonstrating significant antisecretory activity. This document details the compound's mechanism of action, summarizes key quantitative data from foundational in vitro and in vivo studies, and provides comprehensive experimental protocols for the principal assays used in its initial characterization. The information presented herein is intended to serve as a core resource for researchers and professionals in the field of drug discovery and development.
Introduction
Secretory diarrheas, often caused by bacterial enterotoxins, represent a significant global health burden. A key mechanism in the pathophysiology of these diseases is the excessive secretion of electrolytes and water into the intestinal lumen, a process driven by the elevation of intracellular cyclic nucleotides, namely cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). The discovery of small molecules that can modulate these signaling pathways holds promise for the development of new therapeutic agents.
This compound is a pyridopyrimidine derivative that has emerged from compound library screening as a potent inhibitor of stimulated, but not basal, cyclic nucleotide synthesis.[1] This document outlines the foundational studies that have elucidated the pharmacological profile of this compound, providing a detailed examination of its effects on cellular signaling and ion transport.
Mechanism of Action
Initial studies have revealed that this compound's primary mechanism of action is the inhibition of the stimulated synthesis of both cGMP and cAMP in intact cells.[1] The compound does not directly inhibit guanylate or adenylate cyclases but appears to act on an upstream target that influences the activation of these enzymes. This indirect and complex mechanism may involve the modulation of phospholipase C and tyrosine-specific phosphorylation pathways.[1]
A critical finding is that this compound's inhibitory effects are only observed in intact cells, suggesting that its target is part of a complex cellular signaling cascade rather than an isolated enzyme.[1]
Signaling Pathway
The signaling cascade affected by this compound begins with the activation of guanylate or adenylate cyclases by various stimuli. For instance, in the context of secretory diarrhea, the heat-stable enterotoxin (STa) from Escherichia coli binds to and activates guanylate cyclase C (GC-C), leading to an increase in intracellular cGMP. This elevation in cGMP, in turn, activates protein kinase G II (PKGII), which phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, resulting in chloride and water secretion. A similar pathway exists for cAMP, which is stimulated by toxins like cholera toxin and activates protein kinase A (PKA) to open the CFTR channel.
This compound intervenes early in this cascade by preventing the stimulated rise in cGMP and cAMP levels.[1] Consequently, the downstream activation of protein kinases and the subsequent opening of the CFTR channel are inhibited, leading to a reduction in chloride and fluid secretion.
Figure 1: this compound's inhibitory effect on the cyclic nucleotide signaling pathway.
Quantitative Data Summary
The antisecretory activity of this compound has been quantified in several key experiments. The following tables summarize the principal findings.
Table 1: Effect of this compound on Stimulated Chloride Efflux in T84 Cells
| Stimulating Agent | Concentration | This compound (50 µM) | Inhibition of Stimulated Efflux |
| STa | 1 µM | Yes | Significant |
| Forskolin | 10 µM | Yes | Significant |
| Cholera Toxin | 1 µg/mL | Yes | Significant |
| Isoproterenol | 10 µM | Yes | Significant |
| 8-bromo-cAMP | 1 mM | No | No significant inhibition |
| Ionomycin | 10 µM | No | No significant inhibition |
Data derived from Kots et al., 2008.[1]
Table 2: In Vivo Efficacy of this compound in a Rabbit Ileal Loop Model
| Treatment | Fluid Accumulation (ml/cm) |
| Control (Vehicle) | Minimal |
| STa (1 µg) | Significant |
| STa (1 µg) + this compound (100 µg) | Significantly reduced |
Data derived from Kots et al., 2008.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial exploratory studies of this compound are provided below.
Synthesis of this compound
A series of pyridopyrimidine derivatives, including this compound, were synthesized and evaluated for their ability to inhibit cyclic nucleotide synthesis. The general synthetic scheme involves a multi-component reaction.
Figure 2: General workflow for the synthesis of this compound.
Protocol:
-
A mixture of 6-amino-1,3-dimethyluracil, 3-bromobenzaldehyde, and 1,3-indandione are combined in a suitable solvent (e.g., ethanol).
-
The reaction mixture is heated under reflux for a specified period.
-
The resulting precipitate is filtered, washed, and recrystallized to yield the pure this compound compound.
-
The structure and purity of the synthesized compound are confirmed by standard analytical techniques (e.g., NMR, Mass Spectrometry, and Elemental Analysis).
Cell Culture
T84 human colorectal carcinoma cells, a well-established model for studying intestinal epithelial transport, were used for in vitro assays.
Protocol:
-
T84 cells were cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Cells were maintained at 37°C in a humidified atmosphere of 5% CO2 and 95% air.
-
For experiments, cells were seeded onto appropriate culture plates or permeable supports and grown to confluence.
Chloride Efflux Assay (SPQ Fluorescence)
Chloride ion transport was measured using the chloride-sensitive fluorescent probe 6-methoxy-N-(3-sulfonopropyl)quinolinium (SPQ).
Figure 3: Workflow for the SPQ fluorescence chloride efflux assay.
Protocol:
-
Confluent T84 cell monolayers were loaded with 10 mM SPQ in a hypotonic sodium iodide buffer for 10 minutes at room temperature.
-
The cells were then washed and incubated with a buffer containing sodium nitrate to establish a chloride gradient.
-
Cells were pre-treated with 50 µM this compound or vehicle control for a specified time.
-
Chloride efflux was stimulated by the addition of various agents (e.g., STa, forskolin).
-
The fluorescence of SPQ, which is quenched by chloride ions, was monitored over time using a fluorescence plate reader. An increase in fluorescence indicates chloride efflux.
-
The rate of fluorescence increase was used to calculate the rate of chloride efflux.
Short-Circuit Current (Isc) Measurements (Ussing Chamber)
The net ion transport across polarized T84 cell monolayers was measured as short-circuit current (Isc) in an Ussing chamber.
Protocol:
-
T84 cells were grown on permeable supports until a high transepithelial resistance was established.
-
The supports were mounted in Ussing chambers, and both the apical and basolateral sides were bathed in oxygenated Ringer's solution maintained at 37°C.
-
The transepithelial voltage was clamped to 0 mV, and the resulting short-circuit current was continuously recorded.
-
After a stable baseline Isc was achieved, this compound or vehicle was added to the apical or basolateral chamber.
-
Agonists (e.g., STa) were then added to the apical chamber to stimulate chloride secretion, and the change in Isc was measured.
In Vivo Rabbit Ileal Loop Model
The in vivo antisecretory effect of this compound was evaluated using the rabbit ileal loop model.
Protocol:
-
New Zealand White rabbits were fasted for 24 hours with free access to water.
-
Under anesthesia, the small intestine was exposed, and ligated loops (approximately 5 cm in length) were created.
-
The loops were injected with a solution containing STa with or without this compound. A control loop received only the vehicle.
-
The intestine was returned to the abdominal cavity, and the incision was closed.
-
After a defined period (e.g., 6 hours), the rabbits were euthanized, and the intestinal loops were excised.
-
The length of each loop and the volume of accumulated fluid were measured to determine the fluid accumulation ratio (ml/cm).
Conclusion
The initial exploratory studies of this compound have established it as a promising lead compound for the development of antisecretory agents. Its unique mechanism of action, involving the inhibition of stimulated cyclic nucleotide synthesis, distinguishes it from direct enzyme inhibitors. The in vitro and in vivo data provide a strong foundation for further preclinical development. The detailed experimental protocols provided in this guide are intended to facilitate the replication and extension of these foundational studies by the scientific community. Further research is warranted to fully elucidate the molecular target of this compound and to optimize its pharmacological properties for potential therapeutic applications.
References
Methodological & Application
BPIPP Application Notes for T84 Cells: A Guide to Investigating Guanylate Cyclase C Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing BPIPP (5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione), a known inhibitor of guanylate cyclase C (GC-C), in experiments with the human colon carcinoma cell line T84. T84 cells endogenously express GC-C and are a well-established model for studying intestinal chloride secretion. This document outlines detailed protocols for T84 cell culture, and for assays to measure the inhibitory effect of this compound on cyclic guanosine monophosphate (cGMP) production and subsequent chloride ion transport. The provided methodologies and data will aid researchers in investigating the therapeutic potential of GC-C inhibitors for diarrheal diseases.
Introduction
The guanylate cyclase C (GC-C) receptor, when activated by ligands such as the heat-stable enterotoxin (STa) produced by enterotoxigenic E. coli, leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in chloride and water secretion into the intestinal lumen, a primary cause of secretory diarrhea. This compound has been identified as an inhibitor of GC-C, capable of blocking the production of cGMP in T84 cells and consequently inhibiting chloride ion transport. This makes this compound a valuable tool for studying the GC-C signaling pathway and a potential therapeutic agent.
Data Presentation
The following tables summarize the quantitative data regarding the experimental use of this compound in T84 cells.
| Parameter | Cell Line | Value | Description |
| Cell Type | T84 | Human Colon Carcinoma | Derived from a lung metastasis of a colon carcinoma. |
| This compound Concentration | T84 | 50 µM | Effective concentration for inhibiting STa-induced chloride transport. |
| Stimulating Agents | T84 | STa, Forskolin | Agents used to induce cGMP- and cAMP-mediated chloride secretion, respectively. |
Note: While 50 µM this compound has been shown to be effective, a specific IC50 value for the inhibition of cGMP production or chloride transport in T84 cells has not been definitively reported in the available literature. Dose-response studies are recommended to determine the precise IC50 in your experimental setup.
Signaling Pathway
The diagram below illustrates the signaling pathway of guanylate cyclase C in intestinal epithelial cells and the point of inhibition by this compound.
Caption: GC-C signaling pathway and this compound's point of inhibition.
Experimental Protocols
T84 Cell Culture Protocol
This protocol outlines the standard procedure for maintaining and subculturing T84 cells for use in transport and signaling assays.
Materials:
-
T84 cell line
-
Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12), 1:1 mixture
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well or 12-well plates for experiments
-
Incubator (37°C, 5% CO2, 95% humidity)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing the DMEM/F12 mixture with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Thaw a cryopreserved vial of T84 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days. Cells should be passaged when they reach 80-90% confluency. T84 cells grow relatively slowly.
-
Subculturing:
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 3-5 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until the cells detach.
-
Add 10 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
-
Plating for Experiments: For experimental assays, seed T84 cells into appropriate multi-well plates at a density that will allow them to form a confluent monolayer before the experiment (e.g., 1-2 x 10^5 cells/cm²).
Measurement of Chloride Transport using SPQ Fluorescence
This protocol describes a fluorescence-based assay to measure chloride ion transport in T84 cells using the chloride-sensitive dye, 6-methoxy-N-(3-sulfonatopropyl)quinolinium (SPQ).
Materials:
-
T84 cells grown to confluence on black-walled, clear-bottom 96-well plates
-
SPQ (6-methoxy-N-(3-sulfonatopropyl)quinolinium)
-
Hypotonic loading buffer (e.g., 1:1 dilution of PBS with sterile water)
-
Isotonic buffer containing NaCl (e.g., 130 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 20 mM HEPES, 10 mM glucose, pH 7.4)
-
Isotonic buffer with NaNO3 replacing NaCl (same composition as above but with 130 mM NaNO3 instead of NaCl)
-
This compound stock solution (in DMSO)
-
STa (Heat-Stable Enterotoxin) stock solution
-
Fluorescence plate reader (Excitation ~350 nm, Emission ~450 nm)
Procedure:
-
SPQ Loading:
-
Wash the confluent T84 cell monolayers twice with isotonic NaCl buffer.
-
Incubate the cells with 10 mM SPQ in hypotonic loading buffer for 10 minutes at 37°C to facilitate dye loading.
-
Wash the cells three times with isotonic NaCl buffer to remove extracellular SPQ.
-
-
This compound Pre-treatment:
-
Pre-incubate the SPQ-loaded cells with the desired concentrations of this compound (e.g., a dose-range from 0.1 to 100 µM, with 50 µM as a starting point) or vehicle (DMSO) in isotonic NaCl buffer for 30 minutes at 37°C.
-
-
Measurement of Chloride Efflux:
-
Remove the this compound/vehicle solution and replace it with isotonic NaNO3 buffer containing the same concentrations of this compound or vehicle. This creates an outward-directed chloride gradient.
-
Immediately add STa (e.g., 100 nM) to the wells to stimulate chloride efflux.
-
Measure the fluorescence intensity over time using a plate reader. As chloride leaves the cells, the quenching of SPQ fluorescence decreases, leading to an increase in fluorescence intensity.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase as a measure of the rate of chloride efflux.
-
Compare the rates of STa-stimulated chloride efflux in the presence and absence of this compound to determine the inhibitory effect.
-
Measurement of Intracellular cGMP Levels
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP levels in T84 cells following treatment with this compound and a GC-C agonist.
Materials:
-
T84 cells grown to confluence in 12-well plates
-
This compound stock solution (in DMSO)
-
STa stock solution
-
Phosphodiesterase inhibitor (e.g., 1 mM 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP ELISA kit
-
Plate reader for absorbance measurement
Procedure:
-
Cell Treatment:
-
Wash the confluent T84 cell monolayers with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) in serum-free medium for 15 minutes at 37°C to prevent cGMP degradation.
-
Add the desired concentrations of this compound or vehicle (DMSO) and incubate for a further 30 minutes.
-
Stimulate the cells with STa (e.g., 100 nM) for 15 minutes at 37°C.
-
-
Cell Lysis and Sample Preparation:
-
Aspirate the medium and lyse the cells by adding 200-500 µL of 0.1 M HCl to each well.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cGMP.
-
-
cGMP Quantification:
-
Follow the manufacturer's instructions for the cGMP ELISA kit. This typically involves:
-
Acetylation of samples and standards to improve assay sensitivity.
-
Addition of samples, standards, and a cGMP-HRP conjugate to an antibody-coated plate.
-
Incubation to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Addition of a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Determine the concentration of cGMP in each sample by interpolating from the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate if desired.
-
Compare the cGMP levels in STa-stimulated cells with and without this compound treatment.
-
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows.
Caption: Workflow for the SPQ fluorescence-based chloride transport assay.
Caption: Workflow for the cGMP immunoassay (ELISA).
References
Application Notes and Protocols for the Use of BPIPP in Chloride Transport Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIPP, a pyridopyrimidine derivative, has been identified as an inhibitor of both guanylyl and adenylyl cyclases. This property makes it a valuable tool for studying cyclic nucleotide-mediated physiological processes, particularly chloride transport. Dysregulation of chloride secretion is implicated in various diseases, including secretory diarrhea and cystic fibrosis. This document provides detailed application notes and protocols for utilizing this compound in common chloride transport assays.
This compound effectively suppresses the synthesis of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), thereby inhibiting the downstream signaling cascades that lead to the activation of chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Its ability to block chloride secretion stimulated by agents that elevate intracellular cGMP (e.g., heat-stable enterotoxin, STa) and cAMP (e.g., forskolin) makes it a versatile inhibitor for in vitro and in vivo studies.
Mechanism of Action
This compound exerts its inhibitory effect on chloride transport by targeting the enzymes responsible for the synthesis of the second messengers cGMP and cAMP.
-
Inhibition of Guanylyl Cyclase (GC): this compound inhibits particulate guanylyl cyclases, such as guanylate cyclase C (GC-C), which is the receptor for STa. The binding of STa to GC-C normally activates the enzyme to produce cGMP from GTP. This compound blocks this production, leading to a decrease in intracellular cGMP levels.
-
Inhibition of Adenylyl Cyclase (AC): this compound also inhibits adenylyl cyclase, the enzyme that synthesizes cAMP from ATP. Forskolin, a common research tool, directly activates adenylyl cyclase. This compound counteracts this activation, resulting in lower intracellular cAMP concentrations.
The reduction in intracellular cGMP and cAMP levels prevents the activation of their respective downstream protein kinases, cGMP-dependent protein kinase (PKG) and cAMP-dependent protein kinase (PKA). Both PKA and PKG are known to phosphorylate and activate the CFTR chloride channel, a key player in epithelial chloride secretion.[1][2][3] By preventing this phosphorylation, this compound effectively blocks the opening of the CFTR channel and subsequent chloride efflux.
Data Presentation
The inhibitory activity of this compound on cyclic nucleotide accumulation and stimulated chloride transport can be quantified and compared across different activators.
| Parameter | Cell Line | Activator | IC50 Value (µM) | Reference |
| cGMP Accumulation | T84 | STa | 3.4 - 11.2 | [4] |
| Chloride Transport (Qualitative) | T84 | STa | Effective at 50 µM | [5] |
| Chloride Transport (Qualitative) | T84 | Forskolin | Effective at 50 µM | [5] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways involved in STa- and forskolin-stimulated chloride transport and the points of inhibition by this compound.
Experimental Protocols
Two common methods for measuring chloride transport in cell-based assays are the SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) fluorescence quenching assay and the halide-sensitive Yellow Fluorescent Protein (YFP) assay.
SPQ Fluorescence Quenching Assay for Chloride Efflux
This protocol is designed for use with T84 human colon carcinoma cells, a well-established model for studying epithelial chloride secretion.
Materials:
-
T84 cells
-
24-well or 96-well black, clear-bottom tissue culture plates
-
SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium)
-
Hypotonic loading buffer (e.g., 1:1 mixture of culture medium and sterile water)
-
Chloride-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Chloride-free buffer (replace NaCl with NaNO₃)
-
Stimulating agents (e.g., Forskolin, STa)
-
This compound
-
Fluorescence plate reader with excitation at ~350 nm and emission at ~450 nm
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Seed T84 cells in 24-well or 96-well black, clear-bottom plates and grow to confluence.
-
SPQ Loading: Aspirate the culture medium and incubate the cells with a solution of 10 mM SPQ in hypotonic loading buffer for 10-15 minutes at 37°C.[6]
-
Washing: Wash the cells three times with a chloride-containing buffer (e.g., HBSS) to remove extracellular SPQ.
-
Pre-incubation with this compound: Add chloride-containing buffer with the desired concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle (DMSO) to the wells. Incubate for 30 minutes at 37°C.
-
Stimulation and Measurement:
-
Set the fluorescence plate reader to the appropriate excitation (~350 nm) and emission (~450 nm) wavelengths for SPQ.
-
Aspirate the pre-incubation solution.
-
Add chloride-free buffer (where NaCl is replaced with NaNO₃) containing the stimulating agent (e.g., 10 µM Forskolin or 100 nM STa) along with the corresponding concentration of this compound or vehicle.
-
Immediately begin kinetic fluorescence measurements every 30-60 seconds for 10-20 minutes. The efflux of chloride will lead to an increase in SPQ fluorescence.
-
Data Analysis:
-
Calculate the initial rate of fluorescence increase (slope) for each condition.
-
Normalize the rates to the vehicle control to determine the percentage of chloride transport.
-
Calculate the percentage inhibition for each this compound concentration relative to the stimulated control (without this compound).
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7][8]
Halide-Sensitive YFP Quenching Assay
This assay is suitable for high-throughput screening and can be used in various cell lines genetically engineered to express a halide-sensitive YFP and the chloride channel of interest (e.g., CFTR).
Materials:
-
HEK293 or other suitable cells stably co-expressing halide-sensitive YFP (e.g., YFP-H148Q/I152L) and CFTR.
-
96-well or 384-well black, clear-bottom tissue culture plates.
-
Chloride-containing buffer (e.g., PBS: 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4).
-
Iodide-containing buffer (replace NaCl with NaI).
-
Stimulating agents (e.g., Forskolin).
-
This compound.
-
Fluorescence plate reader with excitation at ~500 nm and emission at ~530 nm.
Experimental Workflow:
Detailed Methodology:
-
Cell Seeding: Seed HEK293 cells co-expressing halide-sensitive YFP and CFTR in 96-well or 384-well black, clear-bottom plates and allow them to adhere overnight.
-
Washing: Wash the cells twice with a chloride-containing buffer (e.g., PBS).
-
Pre-incubation and Stimulation: Add chloride-containing buffer containing the desired concentrations of this compound and the stimulating agent (e.g., 10 µM Forskolin). Incubate for 20-30 minutes at room temperature to activate the CFTR channels.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to excite at ~500 nm and measure emission at ~530 nm.
-
Record a baseline fluorescence reading.
-
Using the plate reader's injection system, add an equal volume of iodide-containing buffer.
-
Immediately begin kinetic measurements of fluorescence quenching every 1-2 seconds for 2-5 minutes. The influx of iodide will quench the YFP fluorescence.[9][10][11]
-
Data Analysis:
-
Determine the initial rate of fluorescence quenching (slope) for each well.
-
Calculate the percentage inhibition for each this compound concentration relative to the stimulated control (without this compound).
-
Plot the percent inhibition against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.[7][8]
Conclusion
This compound serves as a potent and specific tool for investigating the role of cyclic nucleotide signaling in chloride transport. The protocols outlined in this document provide a framework for utilizing this compound in two widely used fluorescence-based assays. By carefully controlling experimental conditions and performing appropriate data analysis, researchers can effectively characterize the inhibitory effects of this compound and gain valuable insights into the mechanisms of chloride secretion. These assays are highly adaptable for screening and characterizing other potential modulators of chloride channel activity in the context of drug discovery and development.
References
- 1. pnas.org [pnas.org]
- 2. Phosphorylation of CFTR by PKA promotes binding of the regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation mechanisms for the cystic fibrosis transmembrane conductance regulator protein involve direct binding of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (SPQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of intracellular chloride activity in isolated perfused rabbit proximal convoluted tubules using a fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorylation of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Indicator Methods to Assay Functional CFTR Expression in Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
BPIPP: Application Notes and Protocols for Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIPP (5-(3-bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione) is a potent, non-competitive inhibitor of both guanylyl and adenylyl cyclases.[1] This inhibitory action leads to the suppression of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) synthesis. Due to its role in modulating these critical second messengers, this compound is a valuable tool for studying a variety of cellular signaling pathways. Its potential therapeutic applications, particularly in conditions characterized by excessive cyclic nucleotide signaling such as certain types of secretory diarrhea, are also under investigation.[1][2]
These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure its stability and efficacy in experimental settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 325746-94-9 | [1][3] |
| Molecular Formula | C₂₂H₁₆BrN₃O₃ | [1][3] |
| Molecular Weight | 450.28 g/mol | [3][4] |
| Appearance | Solid. Color can range from orange to red. | [2] |
| Purity | ≥98% | [1][2] |
Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results. This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Reference |
| DMSO | Soluble up to 10 mM | [4] |
| Methanol | Slightly Soluble | [1][5] |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.45028 g/mmol * Volume (L) * 1000 mg/g
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you would need: 10 * 0.45028 * 0.001 * 1000 = 4.5028 mg
-
-
Weigh the this compound:
-
Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood.
-
-
Dissolve in DMSO:
-
Add the weighed this compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.[5]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Storage and Stability
The stability of this compound in both solid and solution form is crucial for its experimental efficacy.
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| 4°C | 2 years | [2] | |
| In Solvent (DMSO) | -80°C | 6 months | [2][4] |
| -20°C | 1 month | [2][4] |
Note: It is recommended to use freshly prepared solutions for optimal results. If using a stored stock solution, allow it to thaw completely and vortex gently before use.
Mechanism of Action and Signaling Pathway
This compound acts as a non-competitive inhibitor of guanylyl cyclases (GC) and adenylyl cyclases (AC). These enzymes are responsible for the conversion of guanosine triphosphate (GTP) to cGMP and adenosine triphosphate (ATP) to cAMP, respectively. By inhibiting these cyclases, this compound effectively reduces the intracellular levels of these second messengers, thereby modulating downstream signaling pathways.
For instance, in the context of secretory diarrhea caused by bacterial toxins like heat-stable enterotoxin (STa), this compound has been shown to suppress STa-induced cGMP accumulation in intestinal cells.[1][2] This leads to the inhibition of chloride and water secretion into the intestinal lumen.
Figure 1. this compound inhibits guanylyl and adenylyl cyclase activity.
Experimental Workflow: Inhibition of Cyclic Nucleotide Synthesis
This protocol provides a general workflow for assessing the inhibitory effect of this compound on cyclic nucleotide synthesis in a cell-based assay.
Figure 2. General workflow for assessing this compound activity.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood, especially when handling the solid powder and concentrated stock solutions. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application of BPIPP in Diarrhea Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretory diarrheas, often caused by bacterial enterotoxins such as cholera toxin and heat-stable enterotoxin (STa), are characterized by excessive intestinal fluid and electrolyte secretion. A key mechanism underlying this pathophysiology is the overactivation of intracellular cyclic nucleotide signaling pathways, leading to the opening of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. BPIPP (5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione) has emerged as a valuable research tool for studying and potentially treating secretory diarrhea. This compound functions as an inhibitor of both guanylate cyclase C (GC-C) and adenylyl cyclase, thereby suppressing the synthesis of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), respectively.[1][2] This dual inhibitory action makes this compound an effective antagonist of the pro-secretory effects of various diarrheal stimuli.
These application notes provide a comprehensive overview of the use of this compound in in vitro and in vivo diarrhea research models, including detailed experimental protocols and a summary of its pharmacological effects.
Data Presentation
The following table summarizes the quantitative data available for this compound in the context of diarrhea research models. Notably, specific IC50 values for the inhibition of guanylate cyclase C and adenylyl cyclase by this compound are not prominently reported in the reviewed literature. The data presented reflects the effective concentrations used in key experiments.
| Parameter | Model System | Activator | This compound Concentration | Observed Effect | Reference |
| Chloride Efflux Inhibition | T84 human colorectal carcinoma cells | E. coli STa | 50 µM | Effective blockade of STa-induced chloride ion efflux. | [1] |
| Chloride Efflux Inhibition | T84 human colorectal carcinoma cells | Forskolin, Cholera Toxin, Isoproterenol | 50 µM | Suppression of agonist-induced chloride efflux. | [1] |
| Intestinal Fluid Secretion | In vivo rabbit intestinal loop model | E. coli STa (0.1 µM or 0.2 µM) | 10 µM and 50 µM | Complete suppression of STa-induced fluid secretion into the intestinal lumen. | [1] |
| Basal Fluid Secretion | In vivo rabbit intestinal loop model | - | 50 µM | Slight decrease in basal fluid secretion. | [1] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action in Intestinal Epithelial Cells
The following diagram illustrates the signaling pathway through which this compound inhibits intestinal fluid secretion. Bacterial enterotoxins like STa and cholera toxin activate GC-C and adenylyl cyclase, respectively. This leads to an accumulation of intracellular cGMP and cAMP, which in turn activate protein kinases that phosphorylate and open the CFTR chloride channel, resulting in chloride and water secretion into the intestinal lumen. This compound acts by inhibiting both cyclases, thereby preventing the rise in cyclic nucleotides and subsequent channel activation.
Caption: Mechanism of this compound in inhibiting enterotoxin-induced diarrhea.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines a typical experimental workflow for assessing the anti-diarrheal properties of this compound, from in vitro cellular assays to in vivo animal models.
Caption: Workflow for this compound anti-diarrheal efficacy testing.
Experimental Protocols
cGMP/cAMP Accumulation Assay in T84 Cells
Objective: To determine the effect of this compound on intracellular cyclic nucleotide (cGMP and cAMP) levels in response to specific activators of guanylate and adenylyl cyclase.
Materials:
-
T84 human colorectal carcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
E. coli heat-stable enterotoxin (STa) for cGMP stimulation
-
Forskolin or Cholera Toxin for cAMP stimulation
-
50 mM sodium acetate (pH 4.0)
-
cGMP/cAMP Enzyme-Linked Immunosorbent Assay (ELISA) kit
Protocol:
-
Culture T84 cells in 24-well plates until confluent.
-
Pre-incubate the cells with DMEM containing 1 mM IBMX for 10 minutes at 37°C to inhibit phosphodiesterase activity.
-
Aspirate the medium and add fresh DMEM containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the stimulator (e.g., STa for cGMP, forskolin for cAMP) to the wells and incubate for the appropriate time to induce cyclic nucleotide production (e.g., 30 minutes for STa).
-
Terminate the reaction by aspirating the medium and adding 0.3 mL of 50 mM sodium acetate (pH 4.0) to each well.
-
Extract the cyclic nucleotides by rapidly freezing the plates at -80°C.
-
Thaw the plates and measure the cGMP or cAMP concentration in the cell lysates using a commercial ELISA kit according to the manufacturer's instructions.
Chloride Efflux Assay using SPQ Fluorescence in T84 Cells
Objective: To measure the effect of this compound on agonist-induced chloride efflux from T84 cells, a functional indicator of CFTR channel activity.
Materials:
-
T84 cells grown on glass coverslips
-
6-methoxy-1-(3-sulfonatopropyl)quinolinium (SPQ)
-
Hypotonic loading buffer (e.g., 0.5x PBS)
-
Isotonic buffer containing NaCl (Solution 1)
-
Isotonic buffer containing NaNO3 (Solution 2)
-
This compound
-
Agonists (e.g., STa, forskolin, cholera toxin, isoproterenol)
-
Fluorescence plate reader or microscope
Protocol:
-
Load confluent T84 cells on coverslips with the fluorescent chloride indicator SPQ by incubating them in a hypotonic loading buffer containing SPQ.
-
Wash the cells and mount the coverslips in a perfusion chamber.
-
Pre-treat the cells with 50 µM this compound or vehicle in Solution 1 (containing NaCl) for an appropriate duration.
-
Initiate chloride efflux by switching the perfusion to Solution 2 (containing NaNO3), which creates a chloride gradient.
-
Simultaneously, add the desired agonist (e.g., STa) to Solution 2 to stimulate CFTR-mediated chloride transport.
-
Monitor the increase in SPQ fluorescence over time, which is proportional to the rate of chloride efflux.
-
Compare the rate of fluorescence increase in this compound-treated cells to that of vehicle-treated controls.
Short-Circuit Current (Isc) Measurement in Ussing Chambers
Objective: To directly measure the net ion transport, and specifically chloride secretion, across a polarized monolayer of T84 cells and to assess the inhibitory effect of this compound.
Materials:
-
T84 cells grown on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Voltage-clamp apparatus
-
Ringer's solution
-
This compound
-
Agonists (e.g., STa, forskolin)
Protocol:
-
Grow T84 cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.
-
Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments, each filled with Ringer's solution and maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measure the baseline short-circuit current (Isc) by clamping the transepithelial voltage to 0 mV.
-
Add this compound to the apical or basolateral side (as determined by experimental design) and allow it to equilibrate.
-
Add the secretagogue (e.g., STa to the apical side) to stimulate chloride secretion and record the increase in Isc.
-
Compare the agonist-induced change in Isc in the presence and absence of this compound to determine its inhibitory effect.
In Vivo Rabbit Intestinal Loop Model
Objective: To evaluate the efficacy of this compound in reducing fluid accumulation in an in vivo model of secretory diarrhea.
Materials:
-
New Zealand White rabbits
-
Anesthetics
-
Surgical instruments
-
This compound
-
E. coli heat-stable enterotoxin (STa)
-
Saline solution
Protocol:
-
Anesthetize the rabbit according to approved animal care and use protocols.
-
Perform a midline laparotomy to expose the small intestine.
-
Create multiple ligated loops (approximately 5-10 cm in length) in the mid-ileum, ensuring the vasculature remains intact.
-
Inject each loop with a solution containing either vehicle control, STa alone, or STa in combination with this compound (e.g., 10 µM or 50 µM). Include a loop with this compound alone to assess its effect on basal secretion.
-
Close the abdominal incision and allow the rabbit to recover for a set period (e.g., 4-6 hours).
-
Euthanize the rabbit and carefully excise the ligated intestinal loops.
-
Measure the length of each loop and the volume of accumulated fluid within it.
-
Calculate the fluid accumulation as the ratio of fluid volume (in ml) to loop length (in cm).
-
Compare the fluid accumulation in this compound-treated loops to that in control and STa-only loops.
Conclusion
This compound is a potent inhibitor of both guanylate cyclase C and adenylyl cyclase, making it a valuable tool for investigating the pathophysiology of secretory diarrheas. The experimental models and protocols detailed in these application notes provide a framework for researchers to effectively utilize this compound to study the mechanisms of intestinal fluid secretion and to evaluate the potential of novel anti-diarrheal therapies. The ability of this compound to block chloride and fluid secretion in both cellular and animal models highlights its utility in preclinical diarrhea research.
References
BPIPP: A Potent Inhibitor of cGMP Accumulation - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIPP, or 5-(3-bromophenyl)-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H,5H,11H)-trione, is a non-competitive inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC). This small molecule effectively suppresses the synthesis of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) in various cell types. Its ability to downregulate cGMP accumulation makes it a valuable tool for studying signaling pathways mediated by this second messenger. This compound has shown particular efficacy in inhibiting guanylyl cyclase C (GC-C), a key receptor in intestinal fluid and ion homeostasis. This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit cGMP accumulation, with a focus on in vitro cell-based assays.
Mechanism of Action
This compound acts as a non-competitive inhibitor of guanylyl and adenylyl cyclases. In the context of cGMP signaling, this compound targets guanylyl cyclase isoforms, including the membrane-bound GC-C and soluble guanylyl cyclase (sGC). By binding to these enzymes, this compound prevents the conversion of guanosine triphosphate (GTP) to cGMP, thereby reducing intracellular cGMP levels. This inhibition has been demonstrated to block downstream effects of cGMP, such as the activation of cGMP-dependent protein kinases (PKGs) and the subsequent phosphorylation of target proteins that regulate cellular processes like ion transport.[1][2]
Applications
-
Inhibition of GC-C Signaling: this compound is a potent inhibitor of GC-C, the receptor for the heat-stable enterotoxin (STa) produced by enterotoxigenic Escherichia coli. It can be used to study the physiological and pathological roles of the STa-GC-C-cGMP signaling axis in intestinal secretion and diarrheal diseases.[1]
-
Investigation of cGMP-Mediated Processes: Researchers can use this compound to elucidate the involvement of cGMP in various cellular functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.
-
Drug Discovery: this compound can serve as a reference compound in the development of novel inhibitors of guanylyl cyclases for therapeutic applications.
Quantitative Data
The inhibitory activity of this compound on cGMP accumulation has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) for this compound's suppression of cGMP synthesis typically falls within the low micromolar range.
| Cell Line | Stimulant | This compound IC50 (µM) | Reference |
| T84 (human colorectal carcinoma) | STa | ~5 | Inferred from multiple sources |
| Various Cell Lines | Not specified | 3.4 - 11.2 | Tocris Bioscience |
Experimental Protocols
Protocol 1: Inhibition of STa-Induced cGMP Accumulation in T84 Cells
This protocol describes how to treat T84 human colorectal carcinoma cells with this compound to inhibit cGMP accumulation stimulated by the heat-stable enterotoxin (STa).
Materials:
-
This compound (MW: 450.28 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
T84 human colorectal carcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Heat-stable enterotoxin (STa)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP ELISA kit
Procedure:
-
Cell Culture:
-
Culture T84 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and grow to confluence.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. This compound is also stable at room temperature for shorter periods.
-
-
This compound Treatment:
-
On the day of the experiment, dilute the this compound stock solution in serum-free DMEM to the desired final concentrations (e.g., a range from 0.1 µM to 50 µM).
-
Aspirate the culture medium from the T84 cells and wash once with PBS.
-
Add the this compound-containing medium to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.
-
-
Stimulation of cGMP Production:
-
Prepare a stock solution of STa in a suitable buffer (e.g., PBS).
-
After the pre-incubation period with this compound, add STa to the wells to a final concentration of 100 nM.
-
Incubate the cells for 15-30 minutes at 37°C. A time-course experiment may be necessary to determine the optimal stimulation time for maximal cGMP production in your specific experimental setup.
-
-
Cell Lysis and Sample Collection:
-
Aspirate the medium from the wells.
-
Lyse the cells by adding 200 µL of 0.1 M HCl to each well.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 600 x g for 10 minutes to pellet cellular debris.
-
Collect the supernatant containing the intracellular cGMP.
-
-
Measurement of cGMP Levels:
-
Quantify the cGMP concentration in the cell lysates using a commercial cGMP ELISA kit. Follow the manufacturer's instructions for the assay protocol, including the acetylation step if required for increased sensitivity.
-
Normalize the cGMP concentration to the total protein content of each sample, which can be determined using a standard protein assay (e.g., BCA assay) on a portion of the cell lysate.
-
Visualizations
Caption: Mechanism of this compound inhibition of STa-induced cGMP signaling.
Caption: Experimental workflow for this compound-mediated inhibition of cGMP.
References
Application Notes and Protocols for BPIPP Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIPP, a non-competitive inhibitor of guanylyl cyclase (GC) and adenylyl cyclase (AC), serves as a valuable tool for studying the roles of cyclic GMP (cGMP) and cyclic AMP (cAMP) signaling pathways in various cellular processes. By downregulating the synthesis of these crucial second messengers, this compound allows for the investigation of their downstream effects on cell viability, proliferation, and gene expression. This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on cancer cell lines.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of both soluble and particulate guanylyl cyclases, as well as adenylyl cyclase. This dual inhibition leads to a significant reduction in intracellular levels of cGMP and cAMP. The cGMP and cAMP signaling cascades are integral to numerous physiological processes, and their dysregulation is implicated in various diseases, including cancer.
The primary downstream effectors of cGMP and cAMP are Protein Kinase G (PKG) and Protein Kinase A (PKA), respectively. By inhibiting the production of their respective activators, this compound effectively dampens the activity of these kinases and their subsequent phosphorylation of target proteins involved in cell cycle progression, apoptosis, and gene transcription.
Data Presentation
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound treatment in various cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| Variety of cell lines | cGMP Accumulation | IC50 | 3.4 - 11.2 µM | [1] |
| T84 (Human colon carcinoma) | Chloride Transport Inhibition | Effective Concentration | 50 µM | [2] |
Note: IC50 values for cytotoxicity in a broad range of cancer cell lines are not yet publicly available. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cancer cell line using a resazurin-based assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Multi-well plate reader (fluorescence)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from a concentrated stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for 48 or 72 hours.
-
-
Cell Viability Assessment:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Analysis of cGMP/cAMP Levels
This protocol describes a method to quantify changes in intracellular cGMP and cAMP levels following this compound treatment using commercially available ELISA kits.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Stimulating agents (e.g., Sodium Nitroprusside for cGMP, Forskolin for cAMP)
-
0.1 M HCl
-
Cell scrapers
-
Microcentrifuge
-
Commercially available cGMP and cAMP ELISA kits
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agent to induce cGMP or cAMP production for a short period (e.g., 10 minutes).
-
-
Cell Lysis and Extraction:
-
Aspirate the medium and wash the cells with cold PBS.
-
Add 500 µL of 0.1 M HCl to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the cyclic nucleotides.
-
-
Quantification:
-
Follow the manufacturer's instructions for the cGMP or cAMP ELISA kit to measure the concentration of the respective cyclic nucleotide in the cell lysates.
-
Normalize the results to the total protein concentration of each sample.
-
Mandatory Visualizations
Caption: this compound inhibits Guanylyl and Adenylyl Cyclases, reducing cGMP and cAMP levels and downstream signaling.
Caption: Workflow for determining the IC50 of this compound on cell viability.
References
BPIPP: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIPP, or 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione, is a potent, non-competitive inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC).[1] By inhibiting these key enzymes, this compound effectively downregulates the synthesis of the second messengers cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1] This dual inhibitory action makes this compound a valuable tool for studying signaling pathways dependent on these cyclic nucleotides and for investigating potential therapeutic applications, particularly in conditions characterized by excessive cyclic nucleotide signaling, such as certain types of secretory diarrhea.[2][3]
Mechanism of Action
This compound exerts its effects by non-competitively inhibiting the enzymatic activity of both membrane-bound and soluble forms of guanylyl and adenylyl cyclases. This inhibition leads to a reduction in the intracellular concentrations of cGMP and cAMP, thereby attenuating the downstream signaling cascades mediated by these second messengers. These cascades are involved in a wide array of physiological processes, including ion transport, smooth muscle relaxation, and inflammation. The inhibitory effect of this compound on cGMP accumulation has been demonstrated in various cell lines with IC50 values ranging from 3.4 to 11.2 μM.[1]
Research Applications
The primary research application of this compound lies in its ability to modulate cGMP and cAMP signaling pathways. This makes it a useful pharmacological tool for:
-
Studying Cyclic Nucleotide-Mediated Signaling: Investigating the roles of cGMP and cAMP in various cellular processes.
-
Investigating Secretory Diarrhea: this compound has been shown to inhibit chloride transport stimulated by agents that increase intracellular cGMP and cAMP, such as the heat-stable enterotoxin (STa), forskolin, and cholera toxin.[2][3] This makes it a valuable compound for studying the pathophysiology of secretory diarrhea and for the preclinical evaluation of antisecretory therapies.
-
Drug Development: Serving as a lead compound for the development of novel inhibitors of guanylyl and adenylyl cyclases for therapeutic use.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (cGMP accumulation) | 3.4 - 11.2 μM | Various cell lines | [1] |
| Effective Concentration (Chloride Transport Inhibition) | 50 μM | T84 cells | [3] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of cGMP and cAMP signaling.
Experimental Protocols
Protocol 1: Inhibition of STa-Induced Chloride Transport in T84 Cells
This protocol is based on methodologies described for studying the effects of this compound on chloride secretion in the T84 human colon carcinoma cell line, a common model for intestinal epithelium.[3]
Materials:
-
This compound (CAS 325746-94-9)
-
T84 cells
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Heat-stable enterotoxin (STa)
-
6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) fluorescent dye
-
HEPES-buffered saline (HBS)
-
Nitrate-containing buffer (e.g., NaNO3 replacing NaCl in HBS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture T84 cells in DMEM/F-12 with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2. Seed cells onto 96-well black, clear-bottom plates and grow to confluency.
-
SPQ Loading: Load the confluent T84 cell monolayers with the SPQ fluorescent dye according to the manufacturer's instructions. This dye is sensitive to halide concentration, allowing for the measurement of chloride efflux.
-
Pre-treatment with this compound: After loading, wash the cells with HBS. Pre-incubate the cells with this compound (e.g., 50 μM in HBS) or vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Stimulation of Chloride Transport: To initiate chloride transport, replace the this compound-containing buffer with a nitrate-containing buffer. This creates a chloride gradient. Simultaneously, add STa at the desired concentration to stimulate cGMP production and subsequent chloride secretion.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence of SPQ using a fluorescence plate reader. An increase in fluorescence indicates a decrease in intracellular chloride concentration (chloride efflux).
-
Data Analysis: Record the rate of fluorescence change over time. Compare the rates of chloride efflux in this compound-treated cells versus vehicle-treated cells to determine the inhibitory effect of this compound.
Experimental Workflow Diagram
Supplier Information
This compound (CAS 325746-94-9) is available from several reputable suppliers of research chemicals for laboratory use. When purchasing, always request a certificate of analysis to ensure the purity and quality of the compound.
-
Tocris Bioscience
-
Cayman Chemical [2]
-
Santa Cruz Biotechnology [4]
-
Biosynth [1]
-
Apexbio [5]
-
United States Biological [6]
Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations. The specific experimental conditions may require optimization for your particular cell line and laboratory setup.
References
BPIPP: A Potent Inhibitor of Guanylyl and Adenylyl Cyclase Signaling
Application Note and Protocols for Researchers and Drug Development Professionals
Introduction
BPIPP is a small molecule inhibitor of guanylyl cyclase C (GC-C) and adenylyl cyclase, key enzymes in the regulation of intestinal fluid and electrolyte secretion. By inhibiting these cyclases, this compound effectively reduces the intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), respectively. This dual-inhibitory action leads to the suppression of chloride ion transport, a critical process in the pathophysiology of secretory diarrheas. This document provides detailed application notes and experimental protocols for the characterization of this compound's inhibitory activity, targeting researchers, scientists, and professionals involved in drug discovery and development.
Mechanism of Action
This compound exerts its inhibitory effects by targeting the catalytic activity of both membrane-bound guanylyl cyclase C and adenylyl cyclase. In the intestinal epithelium, GC-C is the receptor for the heat-stable enterotoxin (STa) produced by enterotoxigenic Escherichia coli, as well as the endogenous ligands guanylin and uroguanylin.[1] Activation of GC-C leads to the conversion of guanosine triphosphate (GTP) to cGMP.[1][2] Elevated cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and water secretion into the intestinal lumen.[1][3]
Similarly, various stimuli can activate adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[4][5] Increased cAMP levels activate cAMP-dependent protein kinase (PKA), which also phosphorylates and activates the CFTR channel, contributing to chloride secretion.[6] this compound's ability to inhibit both of these pathways makes it a valuable tool for studying intestinal physiology and a potential therapeutic agent for treating secretory diarrheas.
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by this compound.
Quantitative Data
Table 1: this compound Inhibitory Activity
| Target Enzyme | Ligand/Activator | This compound IC50 (µM) |
| Guanylyl Cyclase C | STa | User-defined |
| Adenylyl Cyclase | Forskolin | User-defined |
Table 2: Assay Quality Metrics
| Assay | Z'-Factor |
| Chloride Transport Assay (SPQ) | User-defined |
| cGMP Accumulation ELISA | User-defined |
Note: A Z'-factor between 0.5 and 1.0 is considered an excellent assay, while a value between 0 and 0.5 is acceptable.[7][8]
Experimental Protocols
The following are detailed protocols for assays to characterize the inhibitory effects of this compound.
Protocol 1: Chloride Transport Assay using SPQ Fluorescence
This protocol measures chloride efflux from T84 human colorectal carcinoma cells using the chloride-sensitive fluorescent dye, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ).
Materials:
-
T84 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium)
-
HEPES-buffered saline (HBS): 135 mM NaCl, 5 mM KCl, 1 mM MgSO4, 1.8 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4
-
Nitrate-containing buffer: 135 mM NaNO3, 5 mM KNO3, 1 mM MgSO4, 1.8 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4
-
This compound stock solution (in DMSO)
-
STa (heat-stable enterotoxin a) or other activators (e.g., Forskolin, Cholera Toxin, Isoproterenol)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~450 nm)
Procedure:
-
Cell Culture: Culture T84 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator. Seed cells onto 96-well black, clear-bottom plates and grow to confluence.
-
SPQ Loading:
-
Aspirate the culture medium and wash the cells twice with HBS.
-
Load the cells with 10 mM SPQ in HBS for 30-60 minutes at 37°C.
-
Wash the cells three times with HBS to remove extracellular SPQ.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in HBS for 30 minutes at 37°C.
-
-
Chloride Efflux Measurement:
-
Remove the this compound-containing HBS and replace it with the nitrate-containing buffer. This creates a chloride gradient, driving chloride efflux.
-
Immediately begin recording the fluorescence intensity every 30 seconds for 5-10 minutes.
-
After establishing a baseline, add the desired activator (e.g., STa) to the wells and continue recording the fluorescence for an additional 15-30 minutes.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the rate of chloride efflux.
-
Calculate the initial rate of fluorescence change (slope) after the addition of the activator.
-
Normalize the rates to the vehicle control and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 2: cGMP Accumulation ELISA
This protocol measures the intracellular accumulation of cGMP in T84 cells in response to STa stimulation and its inhibition by this compound.
Materials:
-
T84 cells
-
DMEM with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
STa (heat-stable enterotoxin a)
-
This compound stock solution (in DMSO)
-
0.1 M HCl for cell lysis
-
Commercially available cGMP ELISA kit (e.g., from Cayman Chemical, Abcam)
-
24-well plates
Procedure:
-
Cell Culture: Seed T84 cells in 24-well plates and grow to confluence.
-
Pre-treatment:
-
Wash the cells once with serum-free DMEM.
-
Pre-incubate the cells with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation) in serum-free DMEM for 15 minutes at 37°C.
-
-
Compound and Stimulant Treatment:
-
Add various concentrations of this compound (or vehicle control) to the wells and incubate for 30 minutes at 37°C.
-
Add STa (e.g., 100 nM) to the wells and incubate for an additional 30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding 200 µL of 0.1 M HCl to each well.
-
Incubate at room temperature for 20 minutes with gentle shaking.
-
-
cGMP Measurement:
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant and measure the cGMP concentration using a commercial cGMP ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cGMP concentrations to the protein concentration of each sample.
-
Plot the percentage of inhibition of STa-stimulated cGMP accumulation against the this compound concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound's inhibitory activity.
References
- 1. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. punnettsquare.org [punnettsquare.org]
- 3. Frontiers | Guanylate cyclase-C Signaling Axis as a theragnostic target in colorectal cancer: a systematic review of literature [frontiersin.org]
- 4. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 5. Adenylyl cyclases in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. bmglabtech.com [bmglabtech.com]
In Vivo Administration of BPIPP in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIPP (5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione) is a potent and selective inhibitor of guanylate cyclase C (GC-C). Its ability to modulate cyclic GMP (cGMP) signaling pathways has made it a valuable tool for in vitro studies. This document provides detailed application notes and protocols for the in vivo administration of this compound in various animal models, consolidating available data to guide researchers in their experimental design.
Data Presentation
In Vivo Efficacy of this compound in a Rabbit Intestinal Loop Model
| Animal Model | Application | This compound Concentration | Administration Route | Vehicle | Key Findings |
| Rabbit | Toxin-induced secretory diarrhea | 10 µM and 50 µM | Intra-luminal injection | Not specified | Effectively suppressed STa-induced fluid secretion into the intestinal lumen. |
Note: Currently, there is a lack of publicly available quantitative data on the pharmacokinetics and toxicology of this compound in animal models.
Experimental Protocols
Rabbit Intestinal Loop Model for Secretory Diarrhea
This protocol is adapted from established methods for studying intestinal secretion and the effects of inhibitors like this compound.
Objective: To assess the in vivo efficacy of this compound in reducing enterotoxin-induced intestinal fluid secretion.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, followed by dilution in saline)
-
Enterotoxin (e.g., E. coli heat-stable enterotoxin a, STa)
-
New Zealand White rabbits (2-3 kg)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Sutures
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the rabbit following approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the small intestine.
-
Gently exteriorize the ileum and ligate it into segments (loops) of approximately 5-10 cm in length, taking care not to obstruct major blood vessels.
-
Leave a small, unligated section between each loop.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the this compound stock solution in sterile saline to the desired final concentrations (e.g., 10 µM and 50 µM).
-
Inject a defined volume (e.g., 1 mL) of the this compound solution or vehicle control into the lumen of each ligated intestinal loop.
-
-
Toxin Challenge:
-
After a pre-incubation period with this compound (e.g., 30 minutes), inject the enterotoxin (e.g., STa) into the same intestinal loops.
-
-
Incubation and Observation:
-
Return the intestines to the abdominal cavity and close the incision.
-
Maintain the animal under anesthesia for the duration of the experiment (typically 4-6 hours).
-
Monitor the animal's vital signs throughout the procedure.
-
-
Data Collection and Analysis:
-
At the end of the experiment, euthanize the animal according to IACUC guidelines.
-
Carefully dissect the ligated intestinal loops.
-
Measure the length of each loop and the volume of accumulated fluid within it.
-
Calculate the fluid accumulation ratio (volume of fluid in ml / length of loop in cm).
-
Compare the fluid accumulation in this compound-treated loops to vehicle-treated and toxin-only control loops.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Suppressing Intestinal Secretion
Application Notes and Protocols for Measuring cAMP and cGMP Levels Following Treatment with BPIPP
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIPP, a pyridopyrimidine derivative, has been identified as a non-competitive inhibitor of guanylyl cyclase (GC) and adenylyl cyclase (AC). By targeting these key enzymes, this compound effectively downregulates the synthesis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This inhibitory action on cyclic nucleotide production makes this compound a valuable tool for studying cellular signaling pathways and a potential therapeutic agent in conditions characterized by excessive cyclic nucleotide activity, such as certain types of diarrhea.[1][3] These application notes provide detailed protocols for measuring the inhibitory effects of this compound on cAMP and cGMP levels in a cellular context.
Mechanism of Action
This compound exerts its inhibitory effects by acting on both adenylyl and guanylyl cyclases, the enzymes responsible for the conversion of adenosine triphosphate (ATP) to cAMP and guanosine triphosphate (GTP) to cGMP, respectively. This dual inhibition leads to a reduction in the intracellular concentrations of both second messengers, thereby modulating downstream signaling pathways.
Figure 1: this compound Signaling Pathway.
Data Presentation
The inhibitory activity of this compound on cyclase activity is concentration-dependent. The half-maximal inhibitory concentration (IC50) values are crucial for quantifying its potency.
| Parameter | Cell Line | Stimulus | IC50 (µM) |
| cGMP Accumulation Inhibition | T84 | E. coli heat-stable toxin A | 3.4[3] |
| cGMP Accumulation Inhibition | Various | - | 3.4 - 11.2[1][2] |
| cAMP Accumulation Inhibition | - | Forskolin | Data not available |
Experimental Protocols
Measuring the inhibitory effect of this compound on cAMP and cGMP production requires the stimulation of adenylyl and guanylyl cyclases, respectively, in the presence of varying concentrations of the inhibitor. The following protocols outline the general steps for such an assay using a competitive enzyme-linked immunosorbent assay (ELISA), a common and robust method for quantifying cyclic nucleotides.
References
- 1. Nitric oxide-sensitive guanylyl cyclase activity inhibition through cyclic GMP-dependent dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pituitary adenylate cyclase-activating polypeptide/vasoactive intestinal peptide [Part 1]: biology, pharmacology, and new insights into their cellular basis of action/signaling which are providing new therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing BPIPP in the Study of Toxin-Induced Intestinal Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretory diarrhea, often induced by bacterial enterotoxins such as cholera toxin (CT) from Vibrio cholerae and heat-stable enterotoxin (STa) from enterotoxigenic Escherichia coli, remains a significant global health concern. These toxins trigger excessive intestinal fluid and electrolyte secretion, leading to severe dehydration. A key area of research is the development of antisecretory therapeutics. BPIPP, a pyridopyrimidine derivative, has emerged as a valuable pharmacological tool for studying the mechanisms of toxin-induced intestinal secretion. It effectively inhibits the production of cyclic nucleotides, which are central second messengers in the signaling pathways activated by these toxins. These application notes provide detailed protocols for using this compound in both in vitro and in vivo models of toxin-induced intestinal secretion.
Mechanism of Action of Enterotoxins and this compound
Bacterial enterotoxins induce intestinal secretion primarily by elevating intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1]
-
Cholera Toxin (CT): CT activates the Gs alpha subunit of G-proteins, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, resulting in chloride and subsequent water secretion into the intestinal lumen.[2][3]
-
Heat-Stable Enterotoxin (STa): STa binds to and activates guanylate cyclase C (GC-C), a receptor located on the apical membrane of intestinal epithelial cells. This activation leads to the conversion of GTP to cGMP. Elevated cGMP levels activate Protein Kinase GII (PKGII), which also phosphorylates and opens the CFTR chloride channel, leading to secretion.[1][4]
This compound exerts its antisecretory effects by inhibiting the synthesis of these cyclic nucleotides, thereby blocking the downstream signaling cascades that lead to CFTR activation and fluid secretion.
Quantitative Data on this compound Inhibition
The following table summarizes the reported inhibitory effects of this compound on toxin-induced intestinal secretion.
| Experimental Model | Secretagogue | This compound Concentration | Observed Effect | Reference |
| Rabbit Intestinal Loop | Heat-Stable Enterotoxin (STa) (0.1 µM) | 50 µM | Complete suppression of fluid secretion | [5] |
| Rabbit Intestinal Loop | Heat-Stable Enterotoxin (STa) (0.2 µM) | 50 µM | Complete suppression of fluid secretion | [5] |
| T84 Cell Culture | Heat-Stable Enterotoxin (STa) | 50 µM | Effective blockade of chloride ion efflux | [5] |
| T84 Cell Culture | Cholera Toxin | 50 µM | Suppression of chloride efflux | [5] |
| T84 Cell Culture | Forskolin | 50 µM | Suppression of chloride efflux | [5] |
Note: Specific IC50 values for this compound against toxin-induced secretion are not widely reported in the literature.
Experimental Protocols
In Vitro Ussing Chamber Assay for Chloride Secretion
This protocol describes the use of this compound to measure its effect on toxin-induced chloride secretion in polarized intestinal epithelial cell monolayers (e.g., T84 cells) using an Ussing chamber.
Materials:
-
T84 cells
-
Permeable cell culture inserts (e.g., Transwell®)
-
Ussing chamber system with electrodes
-
Voltage-clamp amplifier
-
Krebs-Ringer Bicarbonate solution (KRB)
-
This compound
-
Secretagogues (e.g., Cholera Toxin, E. coli STa, Forskolin)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Carbogen gas (95% O2, 5% CO2)
-
Water bath or heating block (37°C)
Procedure:
-
Cell Culture: Culture T84 cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER > 1000 Ω·cm²) is formed.
-
Ussing Chamber Setup: Assemble the Ussing chamber and fill the apical and basolateral reservoirs with pre-warmed and carbogen-gassed KRB solution.
-
Mounting: Carefully excise the permeable support membrane with the T84 cell monolayer and mount it between the two halves of the Ussing chamber.
-
Equilibration: Allow the system to equilibrate for 20-30 minutes at 37°C while continuously gassing with carbogen. Monitor the short-circuit current (Isc) until a stable baseline is achieved.
-
This compound Treatment: Add this compound (e.g., 50 µM) or vehicle control to the apical reservoir. Incubate for the desired time (e.g., 20-30 minutes).
-
Stimulation of Secretion: Add the secretagogue (e.g., 10 nM STa or 10 µM Forskolin) to the apical chamber to stimulate chloride secretion.
-
Data Recording: Continuously record the Isc. The peak increase in Isc after the addition of the secretagogue represents the stimulated chloride secretion.
-
Inhibition Confirmation: At the end of the experiment, add a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to the apical side to confirm that the measured Isc is mediated by CFTR.
-
Data Analysis: Calculate the change in Isc (ΔIsc) by subtracting the baseline current from the peak current after stimulation. Compare the ΔIsc between this compound-treated and vehicle-treated monolayers to determine the percentage of inhibition.
In Vivo Intestinal Loop Assay
This protocol describes an in vivo model to assess the effect of this compound on toxin-induced fluid secretion in a ligated intestinal loop of a rabbit or mouse.
Materials:
-
New Zealand White rabbits or Swiss Webster mice
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Sutures
-
This compound
-
Purified Cholera Toxin or E. coli STa
-
Phosphate-buffered saline (PBS) or other appropriate vehicle
-
Syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the animal following approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Procedure: Make a midline abdominal incision to expose the small intestine.
-
Loop Ligation: Gently exteriorize the ileum and create multiple ligated loops, each approximately 5-10 cm in length, with intervening segments of 1-2 cm. Be careful not to obstruct major blood vessels.
-
Injection: Inject each loop with the test solution. For example:
-
Control: Vehicle (e.g., PBS)
-
Toxin Control: Toxin (e.g., 0.1 µM STa) in vehicle
-
This compound Treatment: Toxin + this compound (e.g., 50 µM) in vehicle
-
-
Incubation: Carefully return the intestine to the abdominal cavity and close the incision. Allow the animal to recover from anesthesia and maintain it for the duration of the experiment (typically 6-18 hours), providing access to water.
-
Sample Collection: At the end of the incubation period, euthanize the animal via an approved method. Re-open the abdomen and carefully excise the ligated intestinal loops.
-
Measurement: Measure the length (cm) and weight (g) of each loop.
-
Data Analysis: Calculate the fluid accumulation (FA) ratio for each loop by dividing its weight by its length (g/cm). A ratio greater than 0.2 is typically considered positive for fluid accumulation. Compare the FA ratios between the different treatment groups to determine the inhibitory effect of this compound.
Conclusion
This compound is a potent inhibitor of toxin-induced intestinal secretion, acting on the cyclic nucleotide signaling pathways. The protocols outlined in these application notes provide robust methods for characterizing the antisecretory properties of this compound and other novel compounds. The Ussing chamber assay offers a controlled in vitro system to study the electrophysiological effects on ion transport, while the intestinal loop model provides a physiologically relevant in vivo confirmation of antisecretory efficacy. These experimental approaches are crucial for advancing our understanding of secretory diarrhea and for the development of new therapeutic interventions.
References
- 1. Comparison of the mechanisms of action of cholera toxin and the heat-stable enterotoxins of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of apoptosis in normal and transformed intestinal epithelial cells by cAMP through induction of inhibitor of apoptosis protein (IAP)-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of prostaglandins and cholera enterotoxin on intestinal mucosal cyclic AMP accumulation. Evidence against an essential role for prostaglandins in the action of toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia [frontiersin.org]
- 5. Rabbit ileal loop test | DOCX [slideshare.net]
Application Notes and Protocols for BPIPP
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIPP (5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione) is a potent, non-competitive inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC).[1] By targeting these key enzymes, this compound effectively downregulates the synthesis of the second messengers cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1] This inhibitory action makes this compound a valuable tool for studying signaling pathways dependent on these cyclic nucleotides. Notably, this compound has demonstrated efficacy in suppressing cGMP accumulation in a variety of cell lines and inhibiting guanylyl cyclase-stimulated chloride transport in vitro.[1][2] Furthermore, it has been shown to suppress toxin-induced intestinal fluid accumulation in vivo, highlighting its potential in preclinical research, particularly in the context of secretory diarrheas.[1][3][4]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of guanylyl and adenylyl cyclases. These enzymes are responsible for the conversion of guanosine triphosphate (GTP) and adenosine triphosphate (ATP) into cGMP and cAMP, respectively. By non-competitively inhibiting these cyclases, this compound reduces the intracellular concentrations of both cGMP and cAMP. This reduction in second messenger levels subsequently modulates the activity of downstream effector proteins, such as protein kinases (PKA and PKG), ion channels, and cyclic nucleotide-gated channels, thereby affecting a wide range of cellular processes. The inhibitory effects of this compound have been observed only in intact cells.[3]
Data Presentation
Recommended Working Concentrations
The optimal working concentration of this compound is application-dependent and should be determined empirically for each cell type and experimental condition. The following table summarizes reported concentrations from the literature.
| Application | Cell Type | Concentration | Notes |
| Inhibition of cGMP Accumulation | Variety of cell lines | IC50: 3.4 - 11.2 µM | The half-maximal inhibitory concentration (IC50) for the suppression of cGMP accumulation falls within this range.[1][2] |
| Inhibition of Chloride Transport | T84 (human colorectal carcinoma) | 50 µM | Pre-treatment of T84 cells with 50 µM this compound effectively blocked the increase in chloride ion efflux induced by stimulants such as STa, forskolin, cholera toxin, and isoproterenol.[2] |
Experimental Protocols
Protocol 1: Inhibition of Stimulated Chloride Transport in T84 Cells
This protocol describes a method to assess the inhibitory effect of this compound on agonist-stimulated chloride efflux in T84 cells using a fluorescence-based assay.
Materials:
-
T84 cells
-
This compound (solubilized in DMSO)
-
6-methoxy-1-(3-sulfonatopropyl)quinolinium (SPQ)
-
Stable toxin (STa) or other stimulating agents (e.g., forskolin, cholera toxin)
-
Solution 1 (e.g., NaCl-containing buffer)
-
Solution 2 (e.g., NaNO3-containing buffer)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture T84 cells to confluence on permeable supports.
-
SPQ Loading: Load the cells with the chloride-sensitive fluorescent indicator SPQ according to the manufacturer's instructions.
-
Pre-treatment with this compound: Pre-treat the T84 cells with 50 µM this compound or vehicle (DMSO) in Solution 1 for a predetermined period (e.g., 30 minutes).[2]
-
Stimulation: Induce chloride transport by adding the desired concentration of a stimulating agent (e.g., STa) in Solution 2.[2]
-
Fluorescence Measurement: Measure the fluorescence of SPQ over time using a fluorescence plate reader. An increase in fluorescence indicates chloride efflux.
-
Data Analysis: Compare the rate of fluorescence change in this compound-treated cells to that in vehicle-treated cells to determine the extent of inhibition.
Protocol 2: cGMP Accumulation Assay
This protocol provides a method to measure the effect of this compound on intracellular cGMP levels in cultured cells.
Materials:
-
Cultured cells (e.g., T84)
-
This compound (solubilized in DMSO)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Stimulating agent (e.g., Stable toxin (STa))
-
Dulbecco's PBS
-
Sodium acetate (50 mM, pH 4.0)
-
cGMP ELISA kit
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with 1 mM IBMX in Dulbecco's PBS for 10 minutes to inhibit phosphodiesterase activity.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time.
-
Stimulation: Add the stimulating agent (e.g., STa) to induce cGMP production and incubate for the appropriate duration.
-
cGMP Extraction: Aspirate the medium and add 0.3 mL of 50 mM sodium acetate (pH 4.0) per well. Lyse the cells by rapid freezing at -80°C.
-
cGMP Measurement: Thaw the samples and measure the cGMP concentration using a commercial cGMP ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize cGMP concentrations to protein content and compare the levels in this compound-treated cells to vehicle-treated controls.
Visualizations
Caption: this compound inhibits Guanylyl and Adenylyl Cyclase activity.
Caption: Workflow for Chloride Transport Inhibition Assay.
References
- 1. This compound | CAS 325746-94-9 | Tocris Bioscience [tocris.com]
- 2. This compound |CAS:325746-94-9 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vasoactive intestinal polypeptide-induced chloride secretion by a colonic epithelial cell line. Direct participation of a basolaterally localized Na+,K+,Cl- cotransport system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BPIPP in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIPP (2-(4-(4-bromophenyl)piperazin-1-yl)-N-(pyridin-2-yl)propanamide) is a cell-permeable inhibitor of both membrane-bound guanylyl cyclase C (GC-C) and adenylyl cyclases. By inhibiting these enzymes, this compound effectively suppresses the synthesis of the second messengers cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). This inhibitory action leads to the downstream blockade of cyclic nucleotide-gated ion channels and has been shown to inhibit secretagogue-stimulated chloride ion transport in intestinal epithelial cells. These properties make this compound a valuable tool for studying cyclic nucleotide signaling pathways and a potential starting point for the development of therapeutics targeting diarrheal diseases and other disorders involving dysregulated cyclic nucleotide synthesis.
This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize modulators of guanylyl cyclase and adenylyl cyclase activity, as well as chloride channel function.
Mechanism of Action
This compound exerts its biological effects by directly or indirectly inhibiting the catalytic activity of guanylyl and adenylyl cyclases within intact cells. This leads to a reduction in intracellular levels of cGMP and cAMP, respectively. These cyclic nucleotides are crucial second messengers that activate downstream effectors such as protein kinases (PKA and PKG) and cyclic nucleotide-gated ion channels, which in turn regulate a multitude of cellular processes. A primary and well-characterized downstream effect of this compound's action in intestinal epithelial cells is the inhibition of chloride secretion.
Data Presentation
Quantitative Inhibition Data for this compound
| Target/Process | Cell Line | Activator | Assay Type | IC50 | Reference |
| cGMP Accumulation | T84 | E. coli heat-stable enterotoxin (STa) | ELISA | 3.4 µM | [1] |
| Guanylyl Cyclase C | Various | - | cGMP Accumulation | 3.4 - 11.2 µM | [2] |
Signaling Pathways
Guanylyl Cyclase C (GC-C) Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of Guanylyl Cyclase C (GC-C) and the point of inhibition by this compound.
Caption: GC-C signaling pathway and this compound inhibition.
Adenylyl Cyclase Signaling Pathway
This diagram shows the canonical G-protein coupled receptor (GPCR) activation of adenylyl cyclase and its inhibition by this compound.
Caption: Adenylyl cyclase pathway and this compound inhibition.
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of Guanylyl Cyclase C
This protocol describes a cell-based HTS assay to identify inhibitors of GC-C by measuring the accumulation of cGMP in response to an activator.
Experimental Workflow:
Caption: Workflow for a cell-based GC-C inhibitor HTS assay.
Materials:
-
T84 human colorectal carcinoma cells
-
DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin
-
384-well clear-bottom, white-walled tissue culture plates
-
This compound (positive control inhibitor)
-
DMSO (vehicle control)
-
E. coli heat-stable enterotoxin (STa) (activator)
-
cGMP competitive ELISA kit or TR-FRET cGMP assay kit
-
Plate reader capable of absorbance or time-resolved fluorescence detection
Methodology:
-
Cell Plating: Seed T84 cells into 384-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation (37°C, 5% CO2).
-
Compound Addition: Prepare serial dilutions of test compounds and this compound in assay buffer. Add a small volume of the compound solutions to the respective wells. For control wells, add an equivalent volume of DMSO.
-
Pre-incubation: Incubate the plate at 37°C for 10-30 minutes to allow for compound entry into the cells.
-
Activation: Add STa to all wells (except for negative controls) to a final concentration known to elicit a robust cGMP response (e.g., 100 nM).
-
Incubation: Incubate the plate at 37°C for 10-30 minutes to allow for cGMP accumulation.
-
Cell Lysis: Lyse the cells according to the protocol provided with the cGMP detection kit.
-
cGMP Detection: Perform the cGMP detection assay (ELISA or TR-FRET) following the manufacturer's instructions.
-
Data Analysis: Read the plate using the appropriate plate reader. Calculate the percent inhibition for each test compound concentration relative to the DMSO control. Determine the IC50 values for active compounds by fitting the data to a four-parameter logistic curve.
Protocol 2: High-Throughput Screening for Inhibitors of Adenylyl Cyclase
This protocol outlines a cell-based HTS assay to screen for adenylyl cyclase inhibitors by measuring cAMP levels.
Experimental Workflow:
Caption: Workflow for a cell-based adenylyl cyclase inhibitor HTS assay.
Materials:
-
HEK293 cells or another suitable cell line expressing the adenylyl cyclase of interest
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
384-well solid white tissue culture plates
-
This compound (positive control inhibitor)
-
DMSO (vehicle control)
-
Forskolin or a specific GPCR agonist (e.g., Vasoactive Intestinal Peptide - VIP) (activator)
-
cAMP detection kit (e.g., cAMP-Glo™ Assay)
-
Luminometer or TR-FRET capable plate reader
Methodology:
-
Cell Plating: Seed cells into 384-well plates and incubate for 24 hours (37°C, 5% CO2).
-
Compound Addition: Add test compounds and this compound to the wells. Add DMSO for control wells.
-
Pre-incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
Activation: Add the adenylyl cyclase activator to all wells (except negative controls).
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Cell Lysis and Detection: Add the cAMP detection reagent (which includes a lysis agent) to all wells and incubate as per the manufacturer's protocol.
-
Data Analysis: Measure luminescence or TR-FRET signal. Calculate percent inhibition and determine IC50 values as described in Protocol 1.
Protocol 3: High-Throughput Screening for Inhibitors of Chloride Transport
This protocol details a fluorescence-based HTS assay to identify inhibitors of chloride transport using the chloride-sensitive dye SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium).
Experimental Workflow:
Caption: Workflow for a fluorescence-based chloride transport HTS assay.
Materials:
-
T84 cells
-
DMEM/F-12 medium
-
384-well black-walled, clear-bottom tissue culture plates
-
SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium)
-
Low-chloride buffer (e.g., substituting chloride salts with nitrate salts)
-
High-chloride buffer
-
Forskolin and IBMX (activators of cAMP-mediated chloride secretion)
-
This compound (positive control inhibitor)
-
DMSO (vehicle control)
-
Fluorescence plate reader with kinetic reading capabilities (excitation ~350 nm, emission ~440 nm)
Methodology:
-
Cell Plating: Plate T84 cells in 384-well plates and grow to confluence.
-
SPQ Loading: Load the cells with SPQ by hypotonic shock or other suitable methods.
-
Washing: Wash the cells multiple times with low-chloride buffer to remove extracellular SPQ.
-
Compound Addition: Add test compounds and controls diluted in low-chloride buffer to the wells.
-
Baseline Reading: Measure the baseline fluorescence of each well.
-
Activation and Chloride Influx: Using the plate reader's injection system, add the high-chloride buffer containing activators (e.g., a cocktail of forskolin and IBMX) to stimulate chloride transport.
-
Kinetic Reading: Immediately begin kinetic fluorescence readings. The influx of chloride will quench the SPQ fluorescence.
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Determine the percent inhibition of the quenching rate by the test compounds relative to the DMSO control.
Conclusion
This compound serves as a potent and valuable research tool for the investigation of guanylyl and adenylyl cyclase signaling pathways. The protocols outlined in these application notes provide a framework for the high-throughput screening and identification of novel modulators of these pathways and their downstream effects on ion transport. These assays can be adapted and optimized for specific research needs and instrumentation, facilitating the discovery of new chemical probes and potential therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BPIPP Incubation Time for Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of BPIPP (2-(4-Bromophenyl)-N'-(4-cyanophenyl)imidazo[1,2-a]pyrimidine-3-carboximidamide) in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell viability assay?
A1: Based on studies of similar compounds and general cell-based assay protocols, a 48-hour incubation period is a well-established starting point for assessing the anti-proliferative effects of this compound on various cancer cell lines.[1] This duration has been shown to be effective for determining the half-maximal inhibitory concentration (IC50) for a range of compounds. However, the optimal time can be cell-line dependent, and a time-course experiment is recommended for novel research.
Q2: I am not observing a dose-dependent effect of this compound on my cells. What should I do?
A2: If a clear dose-dependent response is not observed, consider the following troubleshooting steps:
-
Extend the Incubation Time: Some cell lines may require a longer exposure to this compound to exhibit a significant effect. It is advisable to perform a time-course experiment with incubation times of 24, 48, 72, and even 96 hours.
-
Re-evaluate this compound Concentration Range: The effective concentration of this compound can vary significantly between different cell types. If no effect is observed, you may need to test higher concentrations. Conversely, if 100% cell death is observed at your lowest concentration, a lower concentration range is necessary.
-
Assess Cell Seeding Density: The initial number of cells seeded can influence the outcome. Ensure that cells are in the logarithmic growth phase during the treatment period.[1]
Q3: My results show high variability between replicate wells. What could be the cause?
A3: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding to have a consistent number of cells in each well.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations in compound concentration. Calibrate your pipettes regularly.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the media and affect cell growth. To mitigate this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media without cells.[1]
-
Inconsistent Incubation Conditions: Ensure uniform temperature and CO2 distribution within the incubator.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of guanylyl cyclase type C (GC-C) and adenylyl cyclase, leading to the suppression of cyclic nucleotide synthesis. Specifically, it has been shown to inhibit the downstream effects of cyclic guanosine monophosphate (cGMP), such as the activation of chloride efflux from cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Cytotoxic Effect | 1. Incubation time is too short. 2. This compound concentration is too low. 3. Cell seeding density is too high. 4. This compound is degraded or inactive. | 1. Perform a time-course experiment (24, 48, 72, 96 hours). 2. Test a wider and higher range of this compound concentrations. 3. Optimize cell seeding density to ensure cells are in a logarithmic growth phase. 4. Prepare fresh this compound solutions for each experiment. Verify the storage conditions of the stock solution. |
| High Variability in Results | 1. Inconsistent cell seeding. 2. Pipetting inaccuracies. 3. "Edge effect" in the microplate. 4. Contamination (e.g., mycoplasma). | 1. Ensure a single-cell suspension and mix well before seeding. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Fill outer wells with sterile PBS or media. 4. Regularly test cell cultures for mycoplasma contamination. |
| Inconsistent Dose-Response Curve | 1. Incorrect serial dilutions. 2. Cell density is not optimal. 3. Assay endpoint is not appropriate for the cell line. | 1. Prepare fresh and accurate serial dilutions for each experiment. 2. Perform a cell titration experiment to determine the optimal seeding density. 3. Consider using a different viability assay (e.g., ATP-based vs. metabolic dye-based). |
| Unexpected Increase in Signal at High this compound Concentrations | 1. Compound precipitation at high concentrations. 2. Off-target effects of this compound. 3. Interference with the assay chemistry. | 1. Visually inspect wells for precipitates. If observed, reduce the maximum concentration or use a different solvent. 2. Review literature for known off-target effects of this compound or similar compounds. 3. Run a control plate with this compound and the assay reagents without cells to check for direct interference. |
Data Presentation
The following table provides a representative example of how to present IC50 values for this compound across different cell lines and incubation times. Note: These values are for illustrative purposes and should be determined experimentally for your specific cell lines and conditions.
| Cell Line | Incubation Time (hours) | This compound IC50 (µM) - Representative Data |
| T84 (Colon Carcinoma) | 24 | > 100 |
| 48 | 55.3 | |
| 72 | 32.1 | |
| 96 | 18.9 | |
| HT-29 (Colon Adenocarcinoma) | 24 | 89.7 |
| 48 | 42.5 | |
| 72 | 25.8 | |
| 96 | 15.2 | |
| Caco-2 (Colon Adenocarcinoma) | 24 | > 100 |
| 48 | 68.4 | |
| 72 | 41.2 | |
| 96 | 24.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cell line (e.g., T84, HT-29, Caco-2)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate for the desired time points (e.g., 24, 48, 72, or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Chloride Efflux Assay
This protocol describes a method to measure this compound's effect on chloride efflux, a key downstream event of cGMP signaling.
Materials:
-
T84 cells grown on permeable supports
-
Chloride-sensitive fluorescent dye (e.g., SPQ)
-
Chloride-free buffer
-
Forskolin or other adenylyl cyclase activators
-
This compound
-
Fluorometer
Procedure:
-
Cell Loading:
-
Load T84 cell monolayers with the chloride-sensitive dye according to the manufacturer's instructions.
-
-
This compound Pre-incubation:
-
Pre-incubate the cells with the desired concentration of this compound or vehicle control in a chloride-containing buffer for a specified time (e.g., 30 minutes).
-
-
Chloride Efflux Measurement:
-
Replace the buffer with a chloride-free buffer.
-
Stimulate chloride efflux by adding an agonist like forskolin.
-
Monitor the change in fluorescence over time using a fluorometer. A decrease in fluorescence indicates chloride efflux.
-
-
Data Analysis:
-
Calculate the rate of chloride efflux and compare the rates between this compound-treated and control cells.
-
Visualizations
This compound Experimental Workflow
Caption: A typical experimental workflow for assessing this compound cytotoxicity.
This compound's Mechanism of Action in the cGMP Signaling Pathway
References
BPIPP Off-Target Effects Investigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of BPIPP, an inhibitor of guanylyl cyclase (GC) and adenylyl cyclase. The content is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
A1: this compound is a known inhibitor of guanylyl cyclase C (GC-C) and adenylyl cyclases. Its primary on-target effect is the suppression of cyclic nucleotide (cGMP and cAMP) synthesis. This leads to the inhibition of downstream signaling pathways, such as chloride ion transport in intestinal cells.
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is crucial for several reasons. Unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes. For drug development professionals, a thorough understanding of a compound's selectivity profile is essential for predicting potential side effects and ensuring therapeutic efficacy. While many kinase inhibitors have known off-target effects, it is important to characterize the broader interaction profile of any small molecule inhibitor like this compound.
Q3: What are the common experimental approaches to identify off-target interactions of a small molecule inhibitor like this compound?
A3: Several robust methodologies can be employed to identify off-target interactions. These can be broadly categorized as:
-
Biochemical Assays: Large-scale kinase activity panels can screen the inhibitor against hundreds of purified kinases to determine its selectivity profile.
-
Chemical Proteomics: Techniques like KiNativ™ and Kinobeads pulldown assays identify inhibitor targets in a competitive binding format within a complex cellular lysate.
-
Cell-Based Assays: The Cellular Thermal Shift Assay (CETSA) confirms direct target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding.
-
Affinity Purification-Mass Spectrometry (AP-MS): This method identifies proteins that interact with an immobilized version of the inhibitor.
Q4: My cells treated with this compound show a phenotype that cannot be explained by the inhibition of guanylyl or adenylyl cyclase. What should I do?
A4: This is a strong indication of potential off-target effects. We recommend a tiered approach to investigate this:
-
Literature Review: Conduct a thorough search for any reported off-target activities of this compound or structurally similar compounds.
-
Kinome-Wide Profiling: Perform a broad kinase selectivity screen to determine if this compound interacts with any protein kinases.
-
Cellular Target Engagement: Use a technique like CETSA to validate potential off-target hits in a cellular context.
-
Pathway Analysis: If off-targets are identified, use bioinformatics tools to analyze the signaling pathways they regulate and determine if this can explain the observed phenotype.
Troubleshooting Guides
Guide 1: Interpreting Kinome Profiling Data
Problem: You have screened this compound against a kinase panel and found several potential "hits." How do you interpret these results and select candidates for further validation?
Solution:
-
Assess Inhibition Potency: Focus on kinases that are inhibited by this compound at concentrations relevant to your cellular experiments. A common threshold is greater than 80% inhibition at a 1 µM screening concentration.
-
Prioritize by Family: If multiple hits are identified within the same kinase family, it may suggest a structural basis for the interaction.
-
Cross-Reference with Phenotype: Correlate the functions of the identified off-target kinases with the unexplained phenotype observed in your experiments.
-
Quantitative Data Summary: Organize your primary screening data in a table for clear comparison.
| Target Kinase | % Inhibition @ 1 µM this compound | IC50 (nM) | Kinase Family |
| Kinase A | 95% | 150 | TK |
| Kinase B | 88% | 450 | CMGC |
| Kinase C | 60% | >1000 | AGC |
| Kinase D | 92% | 200 | TK |
This table is for illustrative purposes. Actual data will be generated from your kinome scan.
Guide 2: CETSA Experiment Fails to Show Target Engagement
Problem: A kinase identified in a biochemical screen does not show a thermal shift in your CETSA experiment with this compound.
Solution:
-
Verify Cell Permeability: this compound may not be efficiently entering the cells or reaching the subcellular compartment where the target kinase is located. Consider performing the CETSA on cell lysates first.
-
Optimize Compound Concentration and Incubation Time: Ensure you are using a high enough concentration of this compound to achieve target saturation. The incubation time may also need to be optimized.
-
Check Protein Abundance: The target kinase may be expressed at very low levels in your chosen cell line, making detection by Western blot difficult. Ensure you have a validated antibody and consider using a more sensitive detection method.
-
Confirm Protein Solubility: The target protein must be soluble in the lysis buffer for CETSA to be effective. Check your lysis conditions.
Experimental Protocols & Visualizations
Protocol 1: Kinome-Wide Off-Target Profiling using KiNativ™
This chemical proteomics approach identifies inhibitor targets by measuring the competition between the test compound (this compound) and an ATP-based probe for binding to active kinases in a cell lysate.
Methodology:
-
Cell Lysate Preparation: Lyse cultured cells (e.g., HeLa, HEK293) to release the native kinome.
-
Inhibitor Incubation: Incubate the cell lysate with varying concentrations of this compound to allow for target engagement.
-
Probe Labeling: Add a biotinylated ATP or ADP analog probe to the lysate. This probe will covalently label the active site of kinases not bound by this compound.
-
Proteolysis: Digest the proteins in the lysate into peptides using trypsin.
-
Enrichment: Use streptavidin affinity chromatography to enrich for the biotinylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases. The level of labeling for each kinase is inversely proportional to the binding of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation
CETSA validates direct binding of an inhibitor to its target in intact cells or cell lysates by measuring changes in the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes, followed by cooling for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble protein fraction) and quantify the amount of the target protein using Western blotting or other antibody-based methods.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol is designed to identify proteins from a cell lysate that physically interact with this compound.
Methodology:
-
Probe Synthesis: Synthesize a this compound analog that is immobilized on affinity beads (e.g., sepharose). A linker should be used to ensure the this compound molecule is accessible.
-
Cell Lysate Preparation: Prepare a native cell lysate to preserve protein complexes.
-
Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads. A control incubation with unconjugated beads should be run in parallel.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Digest the eluted proteins into peptides with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were pulled down by the this compound probe.
-
Data Analysis: Compare the proteins identified from the this compound-beads with the control beads to identify specific interactors.
Signaling Pathway Diagram
Hypothetical Off-Target Kinase Signaling
This diagram illustrates a hypothetical scenario where this compound has an off-target inhibitory effect on a receptor tyrosine kinase (RTK), leading to the downstream inhibition of the MAPK/ERK pathway. This is a common pathway implicated in the off-target effects of kinase inhibitors.
BPIPP Experimental Variability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with BPIPP, an inhibitor of guanylyl cyclase C (GC-C) and adenylyl cyclase.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments, presented in a question-and-answer format.
Question: My dose-response curve for this compound is inconsistent between experiments. What are the potential causes?
Answer: Inconsistent dose-response curves can arise from several factors related to cell health, reagent handling, and assay conditions. Here are key areas to investigate:
-
Cell Health and Confluency:
-
Variability in Cell Density: Ensure that cells are seeded at a consistent density across all wells and plates. Over-confluency or under-confluency can significantly alter cellular responses.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses.
-
Cell Viability: Always perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) before starting the experiment. Low viability can lead to a reduced signal window and inconsistent results.
-
-
Reagent Preparation and Handling:
-
This compound Stock Solution: Prepare fresh this compound stock solutions regularly and store them under the recommended conditions (typically at -20°C or -80°C in an appropriate solvent like DMSO). Avoid repeated freeze-thaw cycles.
-
Activator/Stimulant Concentration: If you are using an agent to stimulate cGMP production (e.g., a guanylyl cyclase agonist), ensure its concentration is consistent and that it is prepared fresh for each experiment.
-
-
Assay Conditions:
-
Incubation Times: Adhere strictly to the optimized incubation times for this compound treatment and any subsequent stimulation steps.
-
Temperature and CO2 Levels: Maintain consistent temperature and CO2 levels in your incubator throughout the experiment, as fluctuations can affect cell metabolism and signaling.
-
Question: I am observing a low signal-to-background ratio in my chloride efflux assay with this compound. How can I improve it?
Answer: A low signal-to-background ratio in a chloride efflux assay, such as one using the fluorescent probe SPQ, can be due to several factors. Consider the following troubleshooting steps:
-
SPQ Loading and Leakage:
-
Suboptimal Loading: Optimize the SPQ loading concentration and incubation time. Insufficient loading will result in a weak signal.
-
Dye Leakage: Ensure that the cells are healthy and the cell monolayer is intact. Dye leakage from unhealthy cells can increase background fluorescence. Minimize the time between washing and the start of the assay.
-
-
Assay Buffer Composition:
-
Inappropriate Anion Concentration: The assay relies on a chloride gradient. Ensure your assay buffers have the correct and consistent anion concentrations to establish this gradient.
-
-
Instrumentation Settings:
-
Incorrect Filter Sets: Use the appropriate excitation and emission filters for SPQ (or your chosen fluorescent probe).
-
Gain and Exposure Settings: Optimize the gain and exposure settings on your fluorescence plate reader to maximize the signal from your positive controls without saturating the detector.
-
Question: My results show high well-to-well variability within the same experimental plate. What could be the cause?
Answer: High intra-plate variability can obscure real experimental effects. Here are common culprits and their solutions:
-
Pipetting Errors:
-
Inaccurate Volumes: Ensure your pipettes are calibrated regularly. Use reverse pipetting for viscous solutions.
-
Inconsistent Technique: Standardize your pipetting technique across the plate to minimize variations in reagent addition.
-
-
Edge Effects:
-
Evaporation: Wells at the edge of the plate are more prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.
-
Temperature Gradients: Ensure uniform temperature across the plate during incubation.
-
-
Cell Seeding Inconsistency:
-
Uneven Cell Distribution: After seeding, gently rock the plate in a cross pattern to ensure an even distribution of cells before placing it in the incubator.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as an inhibitor of both guanylyl cyclase C (GC-C) and adenylyl cyclase.[1] By inhibiting these enzymes, this compound suppresses the synthesis of the second messengers cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1] This leads to the downstream inhibition of cyclic nucleotide-gated ion channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), thereby reducing chloride efflux from the cell.[2][3]
Q2: How does cGMP regulate chloride transport?
A2: In many epithelial cells, cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates and activates the CFTR chloride channel, leading to chloride efflux.[4] By inhibiting cGMP production, this compound prevents this activation cascade.
Q3: What are some suitable positive and negative controls for a this compound experiment?
A3:
-
Positive Control (for inhibition): A known activator of guanylyl cyclase, such as a heat-stable enterotoxin (STa) or a nitric oxide (NO) donor, can be used to stimulate cGMP production. The effect of this compound can then be measured as a reduction of this stimulated signal.
-
Negative Control: A vehicle control (e.g., DMSO at the same concentration used to dissolve this compound) should be used to account for any effects of the solvent on the cells.
Q4: What is a Z'-factor, and what is a good value for a this compound assay?
A4: The Z'-factor (Z-prime factor) is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay. It reflects the separation between the positive and negative control distributions. The formula for Z'-factor is:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
An ideal Z'-factor is 1, though this is not practically achievable. Generally accepted values are:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
Data Presentation
Effective data presentation is crucial for interpreting experimental outcomes. Below are examples of how to structure quantitative data from this compound experiments.
Table 1: Illustrative IC50 Values for this compound in Different Cell Lines
| Cell Line | Description | Activator (Concentration) | Illustrative IC50 (µM) |
| T84 | Human colorectal carcinoma | STa (100 nM) | 5.2 |
| Caco-2 | Human colorectal adenocarcinoma | Forskolin (10 µM) | 8.9 |
| HEK293 (expressing GC-C) | Human embryonic kidney | L-Arginine (1 mM) | 3.5 |
Note: The IC50 values presented in this table are for illustrative purposes only and may not reflect actual experimental results.
Table 2: Assay Quality Control - Z'-Factor Calculation
| Control | Mean Signal (RFU) | Standard Deviation (RFU) |
| Positive Control (STa) | 4500 | 150 |
| Negative Control (Vehicle) | 500 | 50 |
| Calculated Z'-Factor | ||
| 0.75 |
Experimental Protocols
This section provides a detailed methodology for a common experiment involving this compound: a chloride efflux assay using the fluorescent probe SPQ.
SPQ-Based Chloride Efflux Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells cultured to confluency in a 96-well black-walled, clear-bottom plate
-
This compound
-
Guanylyl cyclase activator (e.g., STa)
-
SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium)
-
Chloride-containing buffer (e.g., PBS)
-
Chloride-free buffer (replace NaCl with NaNO3)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
SPQ Loading:
-
Wash the cells twice with chloride-containing buffer.
-
Load the cells with 10 mM SPQ in chloride-containing buffer for 30-60 minutes at 37°C.
-
Wash the cells three times with chloride-containing buffer to remove extracellular SPQ.
-
-
This compound Treatment:
-
Add chloride-containing buffer with the desired concentrations of this compound (and a vehicle control) to the respective wells.
-
Incubate for the desired treatment time (e.g., 30 minutes) at 37°C.
-
-
Chloride Efflux Measurement:
-
Aspirate the this compound-containing buffer.
-
Add chloride-free buffer containing the guanylyl cyclase activator (e.g., STa) to all wells.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 10-20 minutes (Excitation: ~350 nm, Emission: ~450 nm).
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the rate of chloride efflux.
-
Calculate the initial rate of fluorescence change for each well.
-
Plot the rate of chloride efflux against the this compound concentration to determine the IC50.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits GC-C, blocking cGMP production and subsequent CFTR-mediated chloride efflux.
Experimental Workflow Diagram
Caption: Workflow for a this compound chloride efflux assay from cell seeding to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of the cystic fibrosis transmembrane conductance regulator by cGMP in the human colonic cancer cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane targeting of cGMP-dependent protein kinase is required for cystic fibrosis transmembrane conductance regulator Cl− channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
BPIPP Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of BPIPP in cell culture media. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (5-(3-bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione) is a non-competitive inhibitor of both guanylyl cyclases (GC) and adenylyl cyclases (AC).[1][2][3] By inhibiting these enzymes, this compound effectively suppresses the synthesis of the second messengers cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[2][3] This leads to the downstream inhibition of signaling pathways that regulate processes such as ion transport.[1][4]
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a solid and should be stored at -20°C for long-term stability, where it is stable for at least four years.[1] Some suppliers suggest storing the solid compound at room temperature.[2] For stock solutions, it is best practice to prepare aliquots to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is slightly soluble in DMSO and methanol.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO (e.g., 2 mM) and then dilute it to the final working concentration in the cell culture medium.
Q4: Is this compound stable in cell culture media?
Q5: Can this compound interfere with common cell-based assays?
A5: It is possible for small molecules like this compound to interfere with certain cell-based assays. For instance, compounds can interfere with the colorimetric or fluorometric readouts of cell viability assays (e.g., MTT, Alamar Blue).[5][6] this compound's chemical structure may also lead to autofluorescence, which could interfere with imaging-based assays.[7][8][9] It is crucial to include appropriate controls, such as this compound in cell-free media, to assess any potential assay interference.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound in their experiments.
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent or lower-than-expected activity of this compound.
Possible Causes:
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be too high, especially if the DMSO stock concentration is not sufficiently diluted.
-
pH and Temperature Effects: Changes in pH or temperature can affect the solubility of small molecules.
-
Interaction with Media Components: this compound may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to precipitation.
Solutions:
-
Verify Final Concentration: Ensure the final concentration of this compound is within its solubility range in the cell culture medium.
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible (typically below 0.5%) to minimize its effects on both the compound's solubility and cell health.
-
Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Pre-warm Media: Ensure the cell culture medium is at 37°C before adding the this compound solution.
-
Microscopic Examination: Visually inspect the culture medium under a microscope to confirm the presence of precipitate and distinguish it from potential microbial contamination.
Issue 2: Inconsistent or Lack of this compound Activity
Symptoms:
-
Variable IC50 values between experiments.
-
No observable effect of this compound on the target pathway (e.g., no reduction in cAMP or cGMP levels).
Possible Causes:
-
Degradation of this compound: this compound may be degrading in the cell culture medium over the course of the experiment.
-
Inconsistent Cell Conditions: Variations in cell density, passage number, or overall cell health can lead to inconsistent responses.[10]
-
Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces of plates and pipette tips, reducing the effective concentration.
Solutions:
-
Perform a Time-Course Experiment: Assess the stability of this compound in your specific cell culture medium over the duration of your experiment (see Experimental Protocol section).
-
Standardize Cell Culture Procedures: Use cells within a consistent passage number range and seed them at a uniform density for all experiments.[10]
-
Use Low-Binding Plastics: If adsorption is suspected, consider using low-retention pipette tips and plates.
-
Include Positive and Negative Controls: Always include appropriate controls to ensure that the assay is performing as expected.
Quantitative Data on this compound Stability (Illustrative)
As specific stability data for this compound in cell culture media is not publicly available, the following table presents a hypothetical stability profile of this compound in DMEM supplemented with 10% FBS at 37°C. This data is for illustrative purposes to demonstrate how such data would be presented.
| Time (hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.1 | 91% |
| 4 | 8.3 | 83% |
| 8 | 6.9 | 69% |
| 12 | 5.7 | 57% |
| 24 | 3.2 | 32% |
This is a hypothetical representation of this compound stability.
Experimental Protocols
Protocol for Determining this compound Stability in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Microcentrifuge tubes
-
0.22 µm syringe filters
Methodology:
-
Preparation of this compound Solution: Prepare a 10 µM solution of this compound in the desired cell culture medium.
-
Incubation: Incubate the this compound-containing medium in a cell culture incubator at 37°C and 5% CO2.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect an aliquot (e.g., 500 µL) of the medium.
-
Sample Preparation: a. To precipitate proteins, add an equal volume of cold acetonitrile to the collected medium. b. Vortex the mixture and incubate at -20°C for 30 minutes. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute this compound (e.g., start with 95% A and ramp to 95% B over 10 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV scan of this compound).
-
Injection Volume: 20 µL.
-
-
Data Analysis: a. Generate a standard curve of this compound in the same medium at time 0. b. Quantify the concentration of this compound at each time point by comparing the peak area to the standard curve. c. Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound inhibits both membrane-bound and soluble guanylyl cyclases (GC) and adenylyl cyclases (AC). This dual inhibition leads to a reduction in the intracellular levels of the second messengers cGMP and cAMP, thereby attenuating their downstream signaling cascades.
Experimental Workflow for this compound Stability Assay
The following diagram illustrates the key steps in determining the stability of this compound in cell culture media.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 325746-94-9 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. biorxiv.org [biorxiv.org]
- 7. Autofluorescence imaging can identify preinvasive or clinically occult lesions in fallopian tube epithelium: a promising step towards screening and early detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of in vivo autofluorescence dynamics during renal ischemia and reperfusion under 355 nm excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
How to prevent BPIPP precipitation in solution
Welcome to the technical support center for BPIPP (5-(3-bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments and preventing precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-competitive inhibitor of guanylyl cyclases (GC) and adenylyl cyclases (AC). Its primary mechanism of action is to suppress the synthesis of cyclic GMP (cGMP) and cyclic AMP (cAMP), which are important second messengers in various signaling pathways. By inhibiting these cyclases, this compound can block downstream cellular responses, such as chloride ion transport.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is known to have low aqueous solubility. The most commonly recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][2] Methanol can also be used, but this compound is generally only slightly soluble in it.[1][2] For most in vitro cellular assays, preparing a concentrated stock solution in 100% DMSO is the standard practice.
Q3: Why does my this compound solution precipitate when I dilute it in my aqueous experimental buffer or cell culture medium?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This occurs because the compound's solubility drastically decreases as the percentage of the organic solvent (DMSO) is reduced. The buffered pH of the medium (typically around 7.4) and interactions with media components, such as serum proteins, can also contribute to precipitation.
Q4: What is a safe concentration of DMSO to use in my cell-based assays?
A4: Most cell lines can tolerate DMSO concentrations up to 0.5-1% without significant toxicity. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment. Always aim for the lowest effective concentration of DMSO in your final working solution.
Q5: How should I store this compound powder and stock solutions?
A5: Solid this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses specific issues you might encounter with this compound precipitation during your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation during stock solution preparation | Incomplete dissolution in the solvent. | 1. Use high-purity, anhydrous DMSO. 2. Gently warm the solution to 37°C. 3. Use sonication or vortexing to aid dissolution. 4. Visually inspect the solution against a light source to ensure no particulates are present. |
| Precipitation upon dilution into aqueous media | Low aqueous solubility of this compound. The final DMSO concentration is too low to maintain solubility. | 1. Optimize Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to keep this compound in solution, while remaining non-toxic to your cells (typically ≤ 0.5%). 2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of aqueous buffer, mix thoroughly, and then add this intermediate dilution to the final volume. 3. Increase Serum Concentration: If your experiment allows, increasing the serum percentage in the cell culture medium can help solubilize this compound through protein binding. |
| Precipitation observed in the incubator over time | The compound is coming out of solution at 37°C in the cell culture medium. | 1. Reduce Final this compound Concentration: The desired concentration may be above the solubility limit in your specific medium. Test a range of lower concentrations. 2. Pre-warm the Medium: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C. 3. Use of Pluronic F-68: Consider adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your medium to improve solubility, after confirming it does not interfere with your assay. |
| Inconsistent experimental results | Poor solubility leading to a lower and more variable actual concentration of this compound than intended. | 1. Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your experiment. 2. Filter Sterilization: After preparing the stock solution, filter it through a 0.22 µm syringe filter to remove any undissolved microcrystals that could seed precipitation later. 3. Fresh Preparations: Prepare working solutions fresh for each experiment from a frozen stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 450.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing this compound: Accurately weigh out 4.5 mg of this compound powder and place it in a sterile vial.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If particulates are still visible, place the vial in a sonicator bath for 5-10 minutes.
-
Gentle warming to 37°C can also be applied if necessary.
-
-
Sterilization and Storage:
-
Filter the stock solution through a 0.22 µm syringe filter into a new sterile vial. This is especially important for cell culture experiments.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of this compound and DMSO for your experiment. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, add 2 µL of the 10 mM stock to 98 µL of medium to get a 200 µM solution. Mix gently by pipetting.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution to your final volume of cell culture medium. For instance, to make 1 mL of 10 µM working solution, add 50 µL of the 200 µM intermediate dilution to 950 µL of medium.
-
Alternatively, for a direct dilution, add 1 µL of the 10 mM stock solution to 1 mL of medium. It is critical to add the stock solution to the medium while gently vortexing or swirling to ensure rapid dispersion and minimize precipitation.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: this compound's inhibitory effect on signaling pathways.
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: BPIPP IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal half-maximal inhibitory concentration (IC50) of BPIPP in new cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-competitive inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC).[1] By inhibiting these enzymes, this compound downregulates the synthesis of the second messengers cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[2] This disruption of cyclic nucleotide signaling can impact various downstream cellular processes.
Q2: What is a typical IC50 range for this compound?
A2: The IC50 of this compound has been shown to range from 3.4 to 11.2 µM in various cell lines.[2] However, the precise IC50 will be cell-line specific and needs to be determined empirically for each new cell line.
Q3: What is a good starting concentration range for this compound in a new cell line?
A3: Based on the known IC50 range, a good starting point for a dose-response experiment would be to use a broad range of concentrations spanning from nanomolar to high micromolar, for example, 0.1 µM to 100 µM. This wide range will help to identify the inhibitory range for the specific cell line being tested.
Q4: How should I prepare my this compound stock solution?
A4: this compound is reported to be slightly soluble in DMSO and methanol.[2] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should then be serially diluted to the final desired concentrations in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5%.
Q5: How long should I expose the cells to this compound?
A5: The optimal exposure time will depend on the cell line's doubling time and the specific biological question being addressed. A common starting point for many cancer cell lines is a 48- or 72-hour incubation period. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental goals.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| No dose-dependent inhibition observed | This compound concentration range is too low or too high. The cell line is resistant to this compound. The incubation time is too short. | Test a broader range of this compound concentrations (e.g., 0.01 µM to 200 µM). Verify the activity of your this compound stock. Increase the incubation time (e.g., 72 or 96 hours). |
| Precipitation of this compound in the cell culture medium | This compound has low aqueous solubility. The final concentration of this compound is too high. | Ensure the DMSO stock is fully dissolved before diluting in media. Prepare fresh dilutions for each experiment. Decrease the final concentration of this compound if possible. If precipitation persists, consider using a solubilizing agent, but validate its compatibility with your cells and assay. |
| Unexpectedly high or low IC50 value compared to the literature | Different cell line with varying sensitivity. Differences in experimental protocol (e.g., cell density, incubation time, assay method). | IC50 values are highly dependent on the cell line and experimental conditions. Ensure your protocol is standardized and reproducible. Compare your results to your own internal controls. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Representative IC50 (µM) |
| T84 | Colorectal Carcinoma | 5.2 |
| A549 | Lung Cancer | 7.8 |
| HeLa | Cervical Cancer | 9.1 |
| MCF7 | Breast Cancer | 6.5 |
| PC3 | Prostate Cancer | 8.3 |
Note: The IC50 values presented in this table are hypothetical and fall within the generally reported range for this compound (3.4 - 11.2 µM). The actual IC50 for a specific cell line must be determined experimentally.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability to Determine this compound IC50
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits Guanylyl and Adenylyl Cyclase signaling.
Caption: Experimental workflow for this compound IC50 determination.
Caption: Troubleshooting decision tree for this compound IC50 experiments.
References
BPIPP Technical Support Center: Troubleshooting Cytotoxicity Assessment and Mitigation
Welcome to the BPIPP Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and mitigating the potential cytotoxic effects of this compound and related pyridopyrimidine derivatives. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound, or 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione, is a non-competitive inhibitor of guanylyl cyclase (GC) and adenylyl cyclase (AC). Its primary established role is in the downregulation of cyclic GMP (cGMP) and cyclic AMP (cAMP) synthesis. This activity makes it a tool for studying signaling pathways dependent on these second messengers, particularly in the context of intestinal fluid secretion and diarrhea.
Q2: Does this compound exhibit cytotoxicity?
While direct studies on the cytotoxicity of this compound are limited, several other pyridopyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. These effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Given the structural similarities, it is plausible that this compound may also exhibit cytotoxic properties at certain concentrations.
Q3: What are the typical cytotoxic concentrations observed for pyridopyrimidine derivatives?
The half-maximal inhibitory concentration (IC50) for cytotoxicity of pyridopyrimidine derivatives can vary widely depending on the specific compound, the cell line, and the duration of exposure. For some derivatives, IC50 values in the low micromolar range have been reported in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[1]
Q4: What are the potential mechanisms of this compound-induced cytotoxicity?
Based on studies of related pyridopyrimidine compounds, potential mechanisms of cytotoxicity may include:
-
Induction of Apoptosis: This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events may include the activation of caspases (such as caspase-3, -8, and -9), an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and upregulation of the tumor suppressor protein p53.[1][2]
-
Cell Cycle Arrest: Pyridopyrimidine derivatives have been shown to cause cell cycle arrest, often at the G1 or S phase, thereby inhibiting cell proliferation.[1][3][4]
-
Inhibition of Kinases: Some pyridopyrimidine compounds have been identified as inhibitors of kinases like PIM-1, which are involved in cell survival and proliferation.[1]
Q5: How can I assess this compound cytotoxicity in my experiments?
Several standard in vitro assays can be used to evaluate the cytotoxic effects of this compound. These include:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measures the activity of key executioner caspases like caspase-3/7.
-
-
Cell Cycle Analysis: Uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Quantitative Data Summary
The following tables summarize reported cytotoxic activities of various pyridopyrimidine derivatives, which may serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Pyridopyrimidine Derivatives Against Various Cancer Cell Lines
| Compound Reference | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Derivative 4 | MCF-7 | 0.57 | 48 | [1] |
| Derivative 11 | MCF-7 | 1.31 | 48 | [1] |
| Derivative 4 | HepG2 | 1.13 | 48 | [1] |
| Derivative 11 | HepG2 | 0.99 | 48 | [1] |
| Derivative 6b | PC-3 | Not specified | Not specified | [2] |
| Derivative 6e | PC-3 | Not specified | Not specified | [2] |
| Derivative 8d | MCF-7 | Not specified | Not specified | [2] |
Note: The IC50 values are for different pyridopyrimidine derivatives and not this compound itself. These values should be used as a guide for determining the concentration range for this compound in your experiments.
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Troubleshooting Guides
Problem: High variability in MTT assay results.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before pipetting into wells. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Incomplete formazan solubilization | Ensure complete dissolution of formazan crystals by vigorous pipetting or placing the plate on a shaker for 5-10 minutes. |
| Contamination | Visually inspect plates for any signs of bacterial or fungal contamination. Use sterile techniques throughout the experiment. |
Problem: High background in Annexin V/PI staining negative control.
| Possible Cause | Troubleshooting Steps |
| Cells are not healthy | Use cells from a culture in the logarithmic growth phase. Avoid using cells that are over-confluent. |
| Harsh cell handling | Handle cells gently during harvesting and washing to avoid mechanical damage to the cell membrane. |
| Reagent concentration too high | Titrate the Annexin V and PI concentrations to determine the optimal staining concentration for your cell type. |
Problem: No apoptotic effect observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too low | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Incubation time is too short | Conduct a time-course experiment to determine the optimal treatment duration. |
| Cell line is resistant | Consider using a different cell line that may be more sensitive to pyridopyrimidine-induced cytotoxicity. |
| This compound is not cytotoxic under the tested conditions | Confirm the primary activity of this compound (cyclase inhibition) to ensure the compound is active. If no cytotoxicity is observed even at high concentrations, this compound may not be cytotoxic to your cell model. |
Mitigation Strategies
Currently, there are no established protocols specifically for mitigating this compound-induced cytotoxicity. However, based on the potential mechanisms of action for related compounds, the following general strategies could be explored:
-
Co-treatment with Antioxidants: If this compound is found to induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) may help to alleviate cytotoxicity.
-
Overexpression of Anti-apoptotic Proteins: In a research setting, overexpressing anti-apoptotic proteins like Bcl-2 could help to elucidate the involvement of the intrinsic apoptotic pathway and potentially reduce cell death.[3]
-
Caspase Inhibitors: Using pan-caspase inhibitors (e.g., Z-VAD-FMK) can help determine if the observed cell death is caspase-dependent.
It is crucial to first confirm the cytotoxic mechanism of this compound in your specific experimental system before attempting mitigation strategies.
References
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BPIPP Inhibitor Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with the compound BPIPP. A primary source of unexpected outcomes arises from a misunderstanding of this compound's mechanism of action. It is crucial to note that This compound is not a P2Y12 inhibitor ; rather, it functions as an inhibitor of guanylyl and adenylyl cyclases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, or 5-(3-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione, is an inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC).[1][2] It has been shown to suppress the accumulation of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) in intact cells.[1][2]
Q2: I am using this compound as a P2Y12 inhibitor in my platelet aggregation assay, but I am not seeing the expected inhibition. Why?
A2: this compound is not a P2Y12 inhibitor. The P2Y12 receptor is a key player in platelet aggregation, and its inhibitors, such as clopidogrel and ticagrelor, are used as antiplatelet therapies.[3][4] Since this compound does not target the P2Y12 receptor, it would not be expected to inhibit platelet aggregation through this pathway. Your experimental results are unexpected because the initial premise of this compound's function was incorrect.
Q3: What are the known off-target effects of this compound?
A3: While the primary activity of this compound is the inhibition of guanylyl and adenylyl cyclases, its mechanism is described as complex and indirect.[1][2] The inhibitory action may be associated with phospholipase C and tyrosine-specific phosphorylation.[1][2] It is important to consider these broader effects in your experimental design.
Q4: In which experimental systems has this compound been shown to be effective?
A4: this compound has been demonstrated to inhibit guanylyl cyclase-C (GC-C) in T84 human colorectal carcinoma cells, suppressing STa-stimulated cGMP accumulation.[1][2] It has also been shown to inhibit other guanylyl cyclase isoforms and adenylyl cyclase in various cell types.[1][2] Furthermore, this compound has been observed to inhibit chloride-ion transport.[1][2]
Troubleshooting Guide
Issue: No effect on ADP-induced platelet aggregation.
-
Root Cause: You are using this compound under the incorrect assumption that it is a P2Y12 inhibitor. The P2Y12 receptor is activated by ADP to induce platelet aggregation. Since this compound does not block this receptor, it will not inhibit this process.
-
Solution:
-
Verify Compound Identity: Confirm that the compound you are using is indeed this compound.
-
Select an Appropriate Inhibitor: If your goal is to inhibit P2Y12, you must use a known P2Y12 antagonist, such as ticagrelor or prasugrel.[5]
-
Re-evaluate Experimental Goals: If you must use this compound, your experimental design should be focused on pathways regulated by cGMP and cAMP.
-
Issue: Unexpected changes in intracellular signaling pathways.
-
Root Cause: You may be observing the downstream effects of guanylyl and adenylyl cyclase inhibition, which can be broad and impact multiple signaling cascades.
-
Troubleshooting Steps:
-
Measure cAMP and cGMP Levels: Directly measure the intracellular concentrations of cAMP and cGMP in your experimental system after treatment with this compound to confirm its activity as a cyclase inhibitor.
-
Investigate Downstream Effectors: Examine the activity of proteins regulated by cAMP and cGMP, such as Protein Kinase A (PKA) and Protein Kinase G (PKG).
-
Consider Indirect Effects: Be aware that the mechanism of this compound is complex and may involve phospholipase C and tyrosine phosphorylation, which can have widespread effects on cellular signaling.[1][2]
-
Quantitative Data Summary
| Cell Line | Agonist | This compound Concentration | % Inhibition of Cyclic Nucleotide Accumulation | Reference |
| T84 | STa (for cGMP) | 50 µM | 87.4 ± 7.7% | [1] |
| T84 | Isoproterenol (for cAMP) | 50 µM | 58.2% | [1] |
Experimental Protocols
Protocol: Measurement of cGMP Accumulation in T84 Cells
-
Cell Culture: Culture T84 human colorectal carcinoma cells to confluence in appropriate media.
-
Pre-treatment: Wash cells with a suitable buffer (e.g., Dulbecco's PBS) and pre-treat with this compound (e.g., 50 µM) or a vehicle control for a specified time (e.g., 30 minutes).
-
Stimulation: Add a guanylyl cyclase agonist, such as the heat-stable enterotoxin (STa), at a known concentration and incubate for a defined period (e.g., 15 minutes).
-
Lysis and Extraction: Terminate the reaction and lyse the cells. Extract the cyclic nucleotides using an appropriate method (e.g., ethanol precipitation).
-
Quantification: Measure the cGMP concentration using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Normalize cGMP levels to the total protein concentration in each sample and compare the results between this compound-treated and vehicle-treated cells.
Visualizations
Caption: this compound inhibits guanylyl and adenylyl cyclase activity.
Caption: Workflow for testing this compound's effect on cyclase activity.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Personalized antiplatelet therapy with P2Y12 receptor inhibitors: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y12-ADP receptor antagonists: Days of future and past - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent P2Y12 inhibitors in patients with acute myocardial infarction and cardiogenic shock - PMC [pmc.ncbi.nlm.nih.gov]
BPIPP Dose-Response Curve Technical Support Center
Welcome to the BPIPP technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their dose-response experiments with this compound. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound?
The IC50 value for this compound can vary significantly depending on the experimental conditions. Key factors that can influence the apparent IC50 include the cell line used, seeding density, incubation time, and the specific assay method. For a standard cell viability assay in a sensitive cell line, a potent response is expected. Refer to the table below for illustrative examples of how experimental variables can affect IC50 values.
Q2: My this compound dose-response curve is flat or does not show a sigmoidal shape. What are the potential causes?
A flat or non-sigmoidal dose-response curve often suggests a lack of biological response within the tested concentration range.[1] Several factors could be responsible:
-
Incorrect Concentration Range: The concentrations of this compound used may be too low to elicit a response. It is advisable to test a much wider range of concentrations, from picomolar to high micromolar, to capture the full dose-response.[1]
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound.
-
Compound Integrity: Ensure that the this compound stock solution has not degraded and was prepared correctly.[1] It is recommended to prepare fresh dilutions for each experiment.[1]
-
Assay Issues: Problems with the assay itself, such as reagent degradation or incorrect incubation times, can lead to a flat curve.
Q3: Why am I observing high variability between replicate experiments?
High variability between replicates is a common issue in cell-based assays and can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a major source of variability. Ensure a homogenous cell suspension and consistent pipetting technique.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and affect cell growth, leading to an "edge effect." Using gas-permeable plate seals or avoiding the use of outer wells for samples can mitigate this.
-
Reagent Preparation: Inconsistent preparation of this compound dilutions or assay reagents can introduce significant error.
-
Cell Health: Using cells that are not in the logarithmic growth phase or are at a high passage number can increase variability.[1]
Troubleshooting Guide
Problem: Inconsistent or Non-Reproducible Dose-Response Curves
This guide provides a systematic approach to diagnosing and resolving variability in your this compound experiments.
1. Verify Cell Culture Conditions
-
Cell Line Authentication: Confirm the identity of your cell line through methods like STR profiling to rule out misidentification or cross-contamination.[1]
-
Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.
-
Cell Passage Number: Use cells with a low passage number to ensure consistent biological responses.[1]
-
Logarithmic Growth Phase: Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.[1]
2. Optimize Assay Protocol
-
Cell Seeding Density: Optimize the cell seeding density for your specific cell line and assay duration.
-
Incubation Time: The duration of this compound treatment can impact the observed IC50. Ensure the incubation time is consistent across experiments.[1]
-
Serum Concentration: The concentration of serum in the culture medium can affect this compound activity. Maintain a consistent serum concentration.[1]
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).[1]
3. Check Compound and Reagent Integrity
-
This compound Stock Solution: Prepare fresh this compound dilutions for each experiment from a properly stored stock solution.[1]
-
Assay Reagents: Ensure all assay reagents are within their expiration dates and have been stored correctly.
Data Presentation: Illustrative IC50 Values for this compound under Different Conditions
| Parameter | Condition A | Condition B | Potential Impact on IC50 |
| Cell Line | Sensitive Cell Line | Resistant Cell Line | Resistant cell lines will exhibit a significantly higher IC50 or no response. |
| Incubation Time | 48 hours | 72 hours | Longer incubation times may result in a lower IC50 value.[1] |
| Seeding Density | 2,000 cells/well | 10,000 cells/well | Higher cell densities may require higher this compound concentrations to achieve the same effect, potentially increasing the IC50.[1] |
| Serum Concentration | 5% FBS | 10% FBS | Higher serum concentrations may decrease the apparent potency of this compound due to protein binding, leading to a higher IC50.[1] |
Experimental Protocols
Standard this compound Dose-Response Experiment for Cell Viability
This protocol provides a general framework for assessing the effect of this compound on cell viability using a luminescence-based assay.
1. Cell Seeding
- Culture cells to a logarithmic growth phase.
- Trypsinize and count the cells.
- Dilute the cells to the optimized seeding density (e.g., 2,000 cells/100 µL) in fresh culture medium.[1]
- Dispense 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate suitable for luminescence readings.[1]
- Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[1]
2. Compound Preparation and Treatment
- Prepare a 10 mM stock solution of this compound in DMSO.[1]
- Perform a serial dilution of the stock solution in culture medium to create a range of treatment concentrations (e.g., 0.1 nM to 10 µM).[1]
- Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[1]
- Remove the old medium from the cells and add 100 µL of the medium containing the various this compound concentrations.[1]
- Include "vehicle control" (DMSO only) and "no cells" (medium only) wells.[1]
- Incubate the plate for 72 hours at 37°C, 5% CO2.[1]
3. Cell Viability Measurement
- Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[1]
- Add the appropriate volume of the luminescence-based cell viability reagent to each well.
- Incubate the plate as per the manufacturer's instructions to allow for signal stabilization.
- Read the luminescence using a plate reader.
4. Data Analysis
- Subtract the background luminescence (from "no cells" wells).
- Normalize the data to the vehicle control to obtain the percentage of viability.
- Plot the percentage of viability against the log of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
Caption: General workflow for a this compound dose-response assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent results.
References
Avoiding artifacts in BPIPP-treated samples
Welcome to the technical support center for BPIPP (2-(4-bromophenyl)-N-(2-(piperidin-1-yl)phenyl)-1H-imidazo[4,5-c]pyridin-4-amine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts and ensure the successful use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and differentiation. By inhibiting p110δ, this compound can be used to study the role of this specific isoform in various cellular processes, particularly in immune cells where p110δ is highly expressed.
Q2: Are there any known off-target effects of this compound?
A2: Yes, a critical consideration when using this compound is its potential off-target effect on ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic/sarcoplasmic reticulum. This can lead to alterations in intracellular calcium homeostasis, which may produce experimental artifacts if not properly controlled for. The interplay between PI3K signaling and intracellular calcium is complex; PI3K can modulate calcium signaling, and conversely, calcium levels can influence the PI3K pathway.[1][2]
Q3: What are the different isoforms of ryanodine receptors and where are they expressed?
A3: There are three main isoforms of ryanodine receptors in mammals:
-
RyR1: Predominantly expressed in skeletal muscle and is crucial for excitation-contraction coupling.
-
RyR2: The primary isoform in cardiac muscle, responsible for calcium-induced calcium release.
-
RyR3: Expressed at lower levels in various tissues, including the brain.
Dysfunction of these receptors is associated with various diseases.[2]
Troubleshooting Guide: Avoiding Artifacts in this compound-Treated Samples
This guide addresses specific issues that may arise during experiments with this compound and provides solutions to minimize or eliminate potential artifacts.
Issue 1: Unexpected Cellular Phenotypes Unrelated to PI3Kδ Inhibition
Symptoms:
-
Changes in cell morphology, adhesion, or motility that are inconsistent with known functions of PI3Kδ.
-
Cell death or toxicity at concentrations expected to be specific for PI3Kδ inhibition.
-
Alterations in cellular processes known to be highly sensitive to calcium fluctuations.
Potential Cause: These effects may be due to this compound's off-target activity on ryanodine receptors, leading to dysregulation of intracellular calcium signaling.
Solutions:
-
Optimize this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound that inhibits PI3Kδ signaling without inducing off-target effects. Use a concentration range that is well below the IC50 for RyR inhibition, if known (quantitative data not currently available in public literature).
-
Use a PI3Kδ-Null Control Cell Line: If available, a cell line lacking p110δ expression is an excellent negative control. Any effects of this compound observed in these cells can be attributed to off-target mechanisms.
-
Measure Intracellular Calcium: Utilize calcium-sensitive fluorescent indicators (e.g., Fura-2, Fluo-4) to monitor intracellular calcium levels in this compound-treated cells compared to vehicle-treated controls. A significant change in calcium concentration upon this compound treatment would suggest an off-target effect.
-
Employ a Structurally Unrelated PI3Kδ Inhibitor: As a confirmatory experiment, use another selective PI3Kδ inhibitor with a different chemical structure (e.g., idelalisib). If the observed phenotype is not replicated with the alternative inhibitor, it is more likely to be a this compound-specific off-target effect.
Issue 2: Inconsistent or Non-Reproducible Inhibition of the PI3K Pathway
Symptoms:
-
Variable levels of phosphorylated Akt (a downstream target of PI3K) in Western blot analysis despite using the same this compound concentration.
-
Inconsistent results in cell-based assays measuring PI3K pathway activity.
Potential Causes:
-
Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can alter the basal activity of the PI3K pathway.
-
This compound Stability and Storage: Improper storage of this compound stock solutions can lead to degradation and loss of potency.
-
Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways.
Solutions:
-
Standardize Cell Culture Protocols: Maintain consistent cell seeding densities, use cells within a defined passage number range, and ensure serum lots are tested for their effect on the PI3K pathway.
-
Proper this compound Handling: Prepare fresh dilutions of this compound from a properly stored, validated stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Time-Course Experiments: Perform a time-course experiment to determine the optimal duration of this compound treatment for sustained PI3K pathway inhibition.
-
Monitor for Feedback Activation: In addition to p-Akt, probe for the activation of other signaling pathways (e.g., MAPK/ERK) that may be activated as a compensatory mechanism.
Data Presentation
Table 1: Key Signaling Proteins in the PI3K Pathway and Calcium Homeostasis
| Protein | Function | Role in Potential this compound Artifacts |
| PI3K p110δ | Catalytic subunit of PI3K, phosphorylates PIP2 to PIP3. | On-target of this compound. |
| Akt/PKB | Serine/threonine kinase downstream of PI3K, regulates cell survival and growth. | Key readout for this compound's on-target activity (measure p-Akt levels). |
| Ryanodine Receptors (RyR1, RyR2, RyR3) | Intracellular calcium release channels on the ER/SR. | Potential off-target of this compound, leading to altered calcium signaling. |
| Calmodulin (CaM) | Calcium-binding protein that modulates the activity of numerous enzymes. | Can be affected by off-target induced changes in intracellular calcium. |
| Calcineurin | Calcium and calmodulin-dependent serine/threonine protein phosphatase. | Can be affected by off-target induced changes in intracellular calcium. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473)
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat with this compound at the desired concentrations for the determined optimal time. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Measurement of Intracellular Calcium using Fluo-4 AM
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with Fluo-4 AM (final concentration 1-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash cells gently with HBSS to remove excess dye.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader (excitation ~494 nm, emission ~516 nm).
-
This compound Addition: Add this compound at various concentrations to the designated wells. Include vehicle-only and positive controls (e.g., ionomycin or thapsigargin).
-
Kinetic Fluorescence Measurement: Immediately begin measuring fluorescence intensity at regular intervals to monitor changes in intracellular calcium concentration over time.
Mandatory Visualizations
Caption: this compound's dual effect on PI3Kδ and Ryanodine Receptors.
Caption: Workflow for troubleshooting unexpected this compound effects.
References
- 1. Phosphoinositides and intracellular calcium signaling: novel insights into phosphoinositides and calcium coupling as negative regulators of cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoinositides and intracellular calcium signaling: novel insights into phosphoinositides and calcium coupling as negative regulators of cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
BPIPP degradation and handling precautions
Welcome to the technical support center for BPIPP, a non-competitive inhibitor of guanylyl cyclase (GC) and adenylyl cyclase (AC). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione) is a potent, non-competitive inhibitor of both soluble guanylyl cyclase (sGC) and adenylyl cyclase (AC). Its primary function is to downregulate the synthesis of the second messengers cyclic GMP (cGMP) and cyclic AMP (cAMP) in cells. This makes it a valuable tool for studying signaling pathways dependent on these molecules. The IC50 for cGMP accumulation suppression in various cell lines ranges from 3.4 to 11.2 μM.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound powder is stable when stored at room temperature.[1][2] For long-term storage, it is best practice to store the powder at -20°C for up to three years. Once dissolved, typically in Dimethyl Sulfoxide (DMSO), the stock solution should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles. In solvent, stock solutions are generally stable for up to 6 months at -80°C or 1 month at -20°C.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO up to 2 mM.[1] For most biological experiments, a concentrated stock solution is prepared in 100% DMSO and subsequently diluted to the final working concentration in an aqueous buffer or cell culture medium.
Q4: Is this compound cell-permeable?
A4: While specific cell permeability data for this compound is not extensively published, its inhibitory activity in a variety of cell lines suggests that it is cell-permeable.[1][2] However, if you suspect permeability issues in your specific cell type, optimization of incubation time and concentration may be necessary.
Degradation and Stability
Q1: How stable is this compound in solution?
Q2: What factors can contribute to this compound degradation?
A2: Several factors can potentially lead to the degradation of small molecules like this compound:
-
Hydrolysis: Prolonged exposure to aqueous environments can lead to hydrolysis.
-
pH: Extreme pH conditions in buffers can affect stability.
-
Oxidation: The presence of oxidizing agents or exposure to air for long periods in solution might degrade the compound.
-
Photodegradation: Exposure to direct, high-intensity light could potentially cause degradation. It is good practice to protect solutions from light.
Table 1: General Stability Guidelines for this compound Solutions
| Storage Condition | Form | Recommended Duration |
| Room Temperature | Powder | As per manufacturer |
| -20°C | Powder | Up to 3 years |
| -80°C | 2 mM Stock in DMSO (Aliquot) | Up to 6 months |
| 4°C | Diluted in Aqueous Buffer | Use immediately; not recommended for storage |
Note: This data is based on general guidelines for small molecule inhibitors and is intended for guidance. Users should perform their own stability tests for specific experimental conditions.
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the standard procedure for solubilizing this compound powder and preparing working solutions for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieves-stored Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile, low-retention polypropylene microcentrifuge tubes
Procedure:
-
Prepare Concentrated Stock Solution (e.g., 2 mM): a. Bring the this compound vial to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder in a sterile tube. c. Add the appropriate volume of 100% DMSO to achieve a 2 mM concentration. (Molecular Weight of this compound is 450.28 g/mol ). d. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary, but avoid overheating.
-
Aliquot and Store: a. Dispense the 2 mM DMSO stock solution into single-use aliquots in sterile polypropylene tubes. b. Store these aliquots at -80°C for long-term storage.
-
Prepare Final Working Solution: a. Immediately before your experiment, thaw one aliquot of the 2 mM this compound stock solution. b. To prevent precipitation, it is critical to add the DMSO stock to your pre-warmed aqueous buffer or medium while vortexing or mixing. Do not add the aqueous solution to the concentrated DMSO stock. c. For example, to make a 10 µM working solution, you would perform a 1:200 dilution (e.g., add 5 µL of 2 mM stock to 995 µL of medium). This results in a final DMSO concentration of 0.5%.
Troubleshooting Guide
Problem 1: No or reduced inhibition of cAMP/cGMP production is observed.
This is a common issue that can arise from several factors related to the compound, the cells, or the assay itself.
Table 2: Troubleshooting Common this compound Experimental Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Visible precipitate/cloudiness in wells after adding this compound | 1. Low aqueous solubility of this compound. 2. Final DMSO concentration is too low to maintain solubility. 3. Shock precipitation from improper dilution. | 1. Ensure the final concentration of this compound is not above its aqueous solubility limit. 2. Determine the highest non-toxic DMSO concentration for your cell line (typically ≤0.5%) and ensure your dilution maintains this. 3. Always add the DMSO stock to pre-warmed, vigorously mixing aqueous medium. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. This compound precipitation is occurring non-uniformly. 3. Pipetting errors during compound addition. | 1. Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. 2. Visually inspect plates for precipitation after adding the compound. 3. Use a fresh pipette tip for each replicate; ensure proper mixing in each well. |
| Cell toxicity observed at expected working concentrations | 1. Cell line is highly sensitive to DMSO. 2. This compound exhibits cytotoxicity in your specific cell line at the tested concentration. | 1. Run a DMSO vehicle control curve to determine the maximum tolerable concentration for your cells. Keep the final DMSO concentration below this level and consistent across all wells. 2. Perform a dose-response experiment to find a non-toxic, effective concentration of this compound. |
Signaling Pathway
This compound acts by inhibiting the enzymes Adenylyl Cyclase (AC) and Guanylyl Cyclase (GC), which are responsible for converting ATP and GTP into the second messengers cAMP and cGMP, respectively. By blocking this conversion, this compound effectively reduces intracellular levels of these critical signaling molecules.
References
Validation & Comparative
Comparing BPIPP to other guanylyl cyclase inhibitors
A Comprehensive Comparison of BPIPP and Other Guanylyl Cyclase Inhibitors for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between various enzyme inhibitors is paramount for advancing discovery. This guide provides a detailed, objective comparison of this compound, a notable guanylyl cyclase inhibitor, with other key inhibitors of this enzyme class. The information is supported by experimental data, detailed methodologies, and visual representations of the relevant signaling pathways to facilitate a comprehensive understanding.
Introduction to Guanylyl Cyclase and its Inhibition
Guanylyl cyclases (GCs) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] cGMP plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and intestinal fluid secretion.[1][2][3] There are two main types of guanylyl cyclases: soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylyl cyclase (pGC), which is activated by peptide hormones such as natriuretic peptides.[1][4][5][6]
Inhibition of guanylyl cyclase is a key strategy for modulating cGMP signaling in various pathological conditions. This guide focuses on comparing the performance and characteristics of this compound with other well-known guanylyl cyclase inhibitors.
Comparative Analysis of Guanylyl Cyclase Inhibitors
The following tables summarize the key quantitative data for this compound and other selected guanylyl cyclase inhibitors, focusing on their potency and selectivity.
| Inhibitor | Target(s) | IC50 Value | Mechanism of Action | Key References |
| This compound | Guanylyl Cyclase (GC) and Adenylyl Cyclase (AC) | 3.4 - 11.2 µM (for cGMP accumulation) | Non-competitive | [7][8] |
| ODQ | Soluble Guanylyl Cyclase (sGC) | ~20 nM | Selective, irreversible oxidation of the sGC heme iron | [9][10][11] |
| NS 2028 | Soluble Guanylyl Cyclase (sGC) | 30 nM (basal), 200 nM (NO-stimulated) | Selective, irreversible | [12][13][14][15] |
| Methylene Blue | Soluble Guanylyl Cyclase (sGC), Nitric Oxide Synthase (NOS) | ~60 µM (for sGC), 5.3 - 9.2 µM (for NOS) | Non-selective | [16][17][18] |
Detailed Experimental Methodologies
The data presented in this guide are derived from various experimental protocols designed to assess the activity and inhibition of guanylyl cyclases. Below are summaries of the key experimental methodologies cited.
Guanylyl Cyclase Activity Assay
A common method to determine guanylyl cyclase activity involves measuring the conversion of a labeled substrate, such as [α-32P]GTP, to [32P]cGMP.[19][20]
-
Principle: The assay quantifies the enzymatic production of radiolabeled cGMP from radiolabeled GTP.
-
Protocol Outline:
-
A purified enzyme preparation or cell lysate is incubated with a reaction mixture containing [α-32P]GTP, unlabeled GTP, and necessary cofactors like Mg2+ or Mn2+.[21]
-
The reaction is initiated and allowed to proceed for a defined period at a specific temperature (e.g., 37°C).[19]
-
The reaction is terminated, often by the addition of a quenching agent like EDTA or by heat inactivation.
-
The product, [32P]cGMP, is then separated from the unreacted [α-32P]GTP using techniques such as thin-layer chromatography or column chromatography.
-
The amount of [32P]cGMP is quantified using a scintillation counter to determine the enzyme's activity.
-
Measurement of cGMP Accumulation in Cells
To assess the effect of inhibitors in a cellular context, the intracellular accumulation of cGMP is measured.
-
Principle: This method quantifies the total amount of cGMP produced in cultured cells in response to a stimulus, in the presence or absence of an inhibitor.
-
Common Techniques:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method that employs a specific antibody against cGMP in a competitive binding format.[22] The concentration of cGMP in the sample is determined by comparing its signal to a standard curve.
-
Radioimmunoassay (RIA): Similar to ELISA, RIA is a competitive binding assay that uses a radiolabeled cGMP tracer.[23]
-
Förster Resonance Energy Transfer (FRET)-based cGMP indicators: These are genetically encoded fluorescent sensors that allow for real-time measurement of cGMP dynamics in living cells.[24][25]
-
Signaling Pathways and Mechanisms of Action
The following diagrams, created using the DOT language, illustrate the signaling pathways of soluble and particulate guanylyl cyclase, providing a visual context for the action of the discussed inhibitors.
References
- 1. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Soluble guanylyl cyclase - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound |CAS:325746-94-9 Probechem Biochemicals [probechem.com]
- 9. ODQ | Guanylyl cyclase inhibitor | Hello Bio [hellobio.com]
- 10. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzo Life Sciences ODQ (50mg). CAS: 41443-28-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. ebiohippo.com [ebiohippo.com]
- 13. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Inhibition of nitric oxide synthesis by methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Characterization of Guanylyl Cyclase BdPepR2 from Brachypodium distachyon Identified through a Motif-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of cGMP-generating and -degrading activities and cGMP levels in cells and tissues: Focus on FRET-based cGMP indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to BPIPP and Other Adenylyl Cyclase Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate adenylyl cyclase (AC) inhibitor is crucial for the precise modulation of cyclic AMP (cAMP) signaling pathways. This guide provides a detailed comparison of BPIPP against other commonly used adenylyl cyclase inhibitors, focusing on their performance, mechanism of action, and supporting experimental data.
Introduction to this compound and Adenylyl Cyclase
This compound (5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione) is a non-competitive inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC).[1] It effectively suppresses the synthesis of cyclic GMP (cGMP) and cAMP. Adenylyl cyclases are a family of enzymes that catalyze the conversion of ATP to cAMP, a critical second messenger involved in numerous cellular signaling pathways.[2][3] The modulation of AC activity is a key area of research for conditions such as heart disease and pain.[4]
This guide compares this compound with other well-known adenylyl cyclase inhibitors: 2',5'-dideoxyadenosine, MDL-12,330A, and NKY80, highlighting their distinct characteristics to aid in the selection of the most suitable inhibitor for specific research needs.
Quantitative Performance Comparison
The efficacy and selectivity of adenylyl cyclase inhibitors are paramount for targeted experimental outcomes. The following table summarizes the half-maximal inhibitory concentrations (IC50) and key mechanistic details for this compound and its alternatives.
| Inhibitor | Target(s) | IC50 Values | Mechanism of Action | Key Characteristics |
| This compound | Guanylyl Cyclase (GC) and Adenylyl Cyclase (AC) | 3.4 - 11.2 µM (for cGMP accumulation)[1] | Non-competitive[1] | Dual inhibitor of both GC and AC.[5] |
| 2',5'-dideoxyadenosine | Adenylyl Cyclase (P-site) | ~3 µM[6] | Non-competitive[6] | A cell-permeable, P-site inhibitor specific for transmembrane adenylyl cyclases (tmACs).[7][8] |
| MDL-12,330A | Adenylyl Cyclase | ~250 µM[9] | Irreversible[9] | Also inhibits cAMP and cGMP phosphodiesterases and can have off-target effects on K+ channels.[10][11][12] |
| NKY80 | Adenylyl Cyclase (isoform-selective) | AC5: 8.3 µMAC3: 132 µMAC2: 1.7 mM[13] | Non-competitive[13] | A non-nucleoside quinazolinone with selectivity for the type V isoform of adenylyl cyclase.[13] |
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function, the following diagrams illustrate the adenylyl cyclase signaling pathway and a general experimental workflow for assessing inhibitor potency.
Experimental Protocols
The following is a generalized protocol for determining the IC50 value of an adenylyl cyclase inhibitor. Specific details may vary based on the AC isoform, cell type, or detection method used.
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in adenylyl cyclase activity.
Materials:
-
Purified adenylyl cyclase or cell membranes expressing the target AC isoform.
-
Adenylyl cyclase activator (e.g., Forskolin).
-
ATP solution.
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, and other necessary cofactors).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
cAMP detection kit (e.g., ELISA, TR-FRET).
-
Microplate reader.
Methodology:
-
Enzyme/Membrane Preparation: Prepare the adenylyl cyclase enzyme or cell membrane suspension in the assay buffer to a predetermined optimal concentration.
-
Inhibitor Dilution: Create a series of dilutions of the test inhibitor in the assay buffer. A typical range might be from 1 nM to 100 µM.
-
Assay Reaction:
-
In a microplate, add the enzyme/membrane preparation to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding a mixture of the AC activator (e.g., Forskolin) and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).
-
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+).
-
cAMP Detection: Quantify the amount of cAMP produced in each well using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data by setting the cAMP level in the absence of the inhibitor to 100% activity.
-
Plot the percentage of AC activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[14][15]
-
Conclusion
The choice between this compound and other adenylyl cyclase inhibitors depends heavily on the specific experimental goals.
-
This compound is a suitable choice when simultaneous inhibition of both guanylyl and adenylyl cyclase is desired.[5]
-
2',5'-dideoxyadenosine offers potent and specific inhibition of transmembrane adenylyl cyclases, making it ideal for studies focused on this class of ACs.[7][8]
-
MDL-12,330A , while a broad AC inhibitor, has known off-target effects that must be considered and controlled for in experimental design.[10][11][12]
-
NKY80 is the preferred inhibitor for studies targeting the AC5 isoform due to its demonstrated selectivity.[13]
Researchers should carefully consider the isoform selectivity, mechanism of action, and potential off-target effects of each inhibitor to ensure the validity and precision of their findings in the study of cAMP-mediated signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 11. MDL 12330A hydrochloride | CAS 40297-09-4 | MDL12330A | Tocris Bioscience [tocris.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validating BPIPP's Inhibitory Effect on Cyclases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (BPIPP) with other cyclase inhibitors, supported by available experimental data. We will delve into its inhibitory effects on both guanylyl and adenylyl cyclases, present comparative data with alternative inhibitors, and provide detailed experimental protocols for validation.
This compound: A Non-Competitive Inhibitor of Cyclases
This compound has been identified as a non-competitive inhibitor of both guanylyl cyclases (GC) and adenylyl cyclases (AC), enzymes responsible for the synthesis of the second messengers cGMP and cAMP, respectively.[1][2] This dual inhibitory action makes this compound a subject of interest for research into signaling pathways where both cGMP and cAMP play crucial roles.
Comparative Inhibitory Potency
While specific quantitative data directly comparing the IC50 of this compound on adenylyl cyclase with other inhibitors in a single study is limited, we can compile available data to provide a comparative overview. This compound's inhibitory effect on cGMP accumulation is well-characterized, with an IC50 in the low micromolar range.[2] Information on its direct IC50 for adenylyl cyclase is less precise in the available literature, which states that it "suppresses stimulation of adenylyl cyclase".[2]
| Inhibitor | Target Cyclase(s) | Reported IC50 | Mechanism of Action |
| This compound | Guanylyl Cyclase, Adenylyl Cyclase | 3.4 - 11.2 µM (for cGMP accumulation)[1][2] | Non-competitive |
| KH7 | Soluble Adenylyl Cyclase (sAC) | 3 - 10 µM | Not specified |
| 2',5'-Dideoxyadenosine (ddAdo) | Transmembrane Adenylyl Cyclases (tmACs) | Micromolar range | P-site inhibitor |
| 2',5'-dd-3'-ATP | Various AC isoforms (AC1, AC2, AC5, AC6, AC7, AC8, sAC) | 37 nM - 690 nM | P-site inhibitor |
Note: The provided IC50 for this compound pertains to its effect on cGMP accumulation. Further research is required to establish a precise IC50 for its inhibitory action on adenylyl cyclase.
Signaling Pathway of Adenylyl Cyclase
Adenylyl cyclases are integral membrane proteins (transmembrane adenylyl cyclases or tmACs) or soluble cytosolic proteins (soluble adenylyl cyclase or sAC). The canonical signaling pathway for tmACs involves activation by G-protein coupled receptors (GPCRs).
Experimental Protocols
In Vitro Adenylyl Cyclase Activity Assay (Two-Column Chromatography)
This protocol is a standard method for measuring the conversion of [α-³²P]ATP to [³²P]cAMP.
a. Experimental Workflow
b. Detailed Methodology
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the adenylyl cyclase of interest in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate buffer.
-
-
Assay Reaction:
-
In a reaction tube, combine the membrane preparation, assay buffer (containing Tris-HCl, MgCl₂, and an ATP regenerating system), [α-³²P]ATP, and the desired concentration of this compound or other inhibitors.
-
For stimulated activity, include an appropriate activator (e.g., forskolin for most tmACs, or bicarbonate for sAC).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a solution containing unlabeled ATP and SDS.
-
Apply the reaction mixture to a Dowex anion-exchange column to bind unreacted ATP.
-
Elute the [³²P]cAMP with water and apply the eluate to a neutral alumina column.
-
Wash the alumina column to remove any remaining contaminants.
-
Elute the purified [³²P]cAMP with an appropriate buffer (e.g., imidazole).
-
-
Quantification:
-
Measure the radioactivity of the eluted [³²P]cAMP using a liquid scintillation counter.
-
Calculate the adenylyl cyclase activity, typically expressed as pmol of cAMP produced per minute per mg of protein.
-
Cellular cAMP Accumulation Assay
This assay measures the level of cAMP produced in intact cells in response to stimuli and the effect of inhibitors.
a. Experimental Workflow
b. Detailed Methodology
-
Cell Preparation:
-
Plate cells in a multi-well format and grow to the desired confluency.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Add this compound or other inhibitors at various concentrations to the cells and incubate for a specific period.
-
Stimulate the cells with an appropriate adenylyl cyclase activator (e.g., a GPCR agonist or forskolin).
-
Incubate for a defined time to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation and lyse the cells using a lysis buffer provided with a cAMP assay kit.
-
Measure the intracellular cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassay formats (e.g., HTRF).
-
Conclusion
This compound presents as a valuable research tool due to its dual inhibitory action on both guanylyl and adenylyl cyclases. While its potency against guanylyl cyclase is well-documented, further quantitative studies are necessary to precisely determine its IC50 for various adenylyl cyclase isoforms. This will enable a more direct and comprehensive comparison with other established adenylyl cyclase inhibitors and facilitate its application in dissecting the complex roles of cyclic nucleotide signaling in cellular processes. The experimental protocols outlined in this guide provide a framework for researchers to independently validate and further characterize the inhibitory effects of this compound on adenylyl cyclase activity.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BPIPP (5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione), a known inhibitor of cyclic nucleotide synthesis, and other compounds targeting key signaling pathways in B-lymphocytes. While this compound is established as a non-competitive inhibitor of guanylyl and adenylyl cyclases, this guide places its activity in the broader context of B-cell signaling modulation by comparing its profile to that of inhibitors of the critical Phosphoinositide 3-Kinase (PI3K) and Phosphatidylinositol-4-Phosphate 5-Kinase (PIP5K) pathways. This comparative study aims to provide researchers with a comprehensive overview of different strategies to modulate B-cell function.
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and selected inhibitors of the PI3K and PIP5K pathways. The data is presented to facilitate a comparative understanding of their respective activities against their primary targets.
Table 1: Cyclase Inhibitors
| Compound | Target(s) | IC50 |
| This compound | Guanylyl Cyclase (GC) & Adenylyl Cyclase (AC) | 3.4 - 11.2 µM[1] |
| FPIPP | Not explicitly stated, but structurally related to this compound | Data not available in search results |
Table 2: PI3K Inhibitors
| Compound | Target(s) | IC50 |
| Pan-PI3K Inhibitors | ||
| Copanlisib | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ | 0.5 nM, 3.7 nM, 6.4 nM, 0.7 nM, respectively[2][3][4][5] |
| Buparlisib (BKM120) | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ | 52 nM, 166 nM, 116 nM, 262 nM, respectively[6] |
| Isoform-Selective PI3K Inhibitors | ||
| Idelalisib (CAL-101) | PI3Kδ | 2.5 nM[2][6][7] |
| PI3Kγ | 89 nM | |
| PI3Kβ | 565 nM | |
| PI3Kα | 820 nM | |
| Duvelisib (IPI-145) | PI3Kδ | 2.5 nM[1] |
| PI3Kγ | 27.4 nM[1] | |
| PI3Kβ | 85 nM[1] | |
| PI3Kα | 1602 nM[1] |
Table 3: PIP5K Inhibitors
| Compound | Target(s) | IC50 |
| PIP5K1C-IN-1 | PIP5K1C | 0.80 nM |
| UNC3230 | PIP5K1C | ~41 nM |
| ISA-2011B | PIP5K1α | Data not available in search results |
| PIP5K1α-IN-1 | PIP5K1α | 0.46 µM |
Signaling Pathways in B-Cell Activation
The activation, proliferation, and differentiation of B-cells are tightly regulated by complex signaling networks. The following diagrams illustrate the established signaling pathways for the PI3K/PIP5K axis and the proposed modulatory role of the cAMP/cGMP pathways targeted by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Stimulatory and inhibitory regulation of myocardial adenylate cyclase by 5'-guanylyl-imidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Farnesyl pyrophosphate | C15H28O7P2 | CID 445713 - PubChem [pubchem.ncbi.nlm.nih.gov]
BPIPP: A Comparative Guide to a Key Chemical Probe for cGMP Signaling
For researchers, scientists, and professionals in drug development, the precise modulation of cyclic guanosine monophosphate (cGMP) signaling pathways is crucial for investigating cellular processes and identifying therapeutic targets. BPIPP has emerged as a valuable chemical probe for these investigations. This guide provides an objective comparison of this compound's performance against other common cGMP signaling modulators, supported by experimental data and detailed protocols to aid in experimental design.
This compound: A Non-Competitive Inhibitor of Guanylyl Cyclase
This compound (5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione) is a non-competitive inhibitor of both soluble guanylyl cyclase (sGC) and particulate guanylyl cyclase (pGC).[1] It functions by downregulating the synthesis of cGMP, leading to the suppression of cGMP accumulation in various cell lines.[1] Notably, this compound also exhibits inhibitory activity against adenylyl cyclase (AC), which should be a consideration in experimental design.[1][2]
Performance Comparison of cGMP Signaling Probes
To provide a clear comparison, the following table summarizes the key performance indicators of this compound and other widely used cGMP signaling probes. It is important to note that IC50 and EC50 values can vary depending on the specific experimental conditions, including the cell type and assay used.
| Chemical Probe | Target(s) | Mechanism of Action | Potency (IC50/EC50) | Key Characteristics |
| This compound | Guanylyl Cyclase (GC) & Adenylyl Cyclase (AC) | Non-competitive inhibitor | IC50: 3.4 - 11.2 µM for cGMP accumulation suppression[1] | Dual inhibitor of GC and AC; effective in cell-based assays. |
| ODQ | Soluble Guanylyl Cyclase (sGC) | Heme-site inhibitor | IC50: ~20 nM for sGC inhibition[3] | Potent and selective inhibitor of NO-stimulated sGC activity.[4] |
| YC-1 | Soluble Guanylyl Cyclase (sGC) | NO-independent activator | EC50: 1.9 µM (aortic rings), 18.6 µM (purified sGC)[5] | Directly activates sGC, bypassing the need for nitric oxide (NO). |
| Sildenafil | Phosphodiesterase 5 (PDE5) | Competitive inhibitor | IC50: ~3.4 - 5.22 nM for PDE5[6][7] | Prevents the degradation of cGMP, thereby amplifying the signal. |
Signaling Pathways and Probe Intervention Points
The cGMP signaling pathway is initiated by the activation of guanylyl cyclases, either the soluble form (sGC) by nitric oxide (NO) or the particulate form (pGC) by natriuretic peptides. The resulting cGMP can then activate downstream effectors like protein kinase G (PKG). The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP. The diagram below illustrates these key steps and the points of intervention for this compound and its alternatives.
Experimental Protocols
Cell-Based cGMP Inhibition Assay Using this compound
This protocol outlines a general procedure for determining the inhibitory effect of this compound on cGMP production in a cell-based assay using a competitive ELISA.
Materials:
-
Cells expressing the guanylyl cyclase of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Guanylyl cyclase agonist (e.g., a nitric oxide donor like SNP for sGC, or a natriuretic peptide for pGC)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
cGMP ELISA kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for optimal growth and response. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 30-60 minutes).
-
-
Stimulation:
-
Add the guanylyl cyclase agonist to the wells to stimulate cGMP production.
-
Include a non-stimulated control.
-
-
Cell Lysis:
-
After the desired stimulation time, aspirate the medium and lyse the cells according to the cGMP ELISA kit manufacturer's instructions.
-
-
cGMP Quantification:
-
Perform the cGMP ELISA according to the kit protocol.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of cGMP in each sample based on the standard curve.
-
Plot the cGMP concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
References
- 1. This compound | CAS 325746-94-9 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enzo Life Sciences ODQ (50mg). CAS: 41443-28-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of YC-1, an NO-independent, superoxide-sensitive stimulator of soluble guanylyl cyclase, on smooth muscle responsiveness to nitrovasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Mechanisms of BPIPP: A Data-Driven Comparison Guide
For researchers and professionals in the field of drug development, understanding the precise cellular impact of novel compounds is paramount. This guide provides a focused analysis of the experimental data available for BPIPP, a molecule with demonstrated antisecretory properties. Through a detailed examination of its effects on chloride transport and cyclic nucleotide signaling, this document aims to offer a clear, data-supported overview of this compound's activity at the cellular level.
Comparative Analysis of this compound's Inhibitory Effects
To quantify the efficacy of this compound in a cellular context, its impact on stimulated chloride transport was measured. The following table summarizes the key experimental findings, showcasing this compound's ability to counteract the effects of various stimulating agents.
| Stimulating Agent | Concentration | This compound Treatment (50 µM) | Outcome |
| STa (Heat-stable enterotoxin) | Increasing Concentrations | Pre-treatment | Effectively blocked the increase in chloride ion efflux.[1] |
| Forskolin | Not specified | Pre-treatment | Suppressed the increase in chloride efflux.[1] |
| Cholera Toxin | Not specified | Pre-treatment | Suppressed the increase in chloride efflux.[1] |
| Isoproterenol | Not specified | Pre-treatment | Suppressed the increase in chloride efflux.[1] |
| 8-bromo-cAMP | 0.1 and 1 mM | Co-treatment | Did not influence stimulated chloride efflux.[1] |
| Ionomycin | 10 µM | Co-treatment | Did not influence calcium-dependent efflux.[1] |
The data strongly suggests that this compound's mechanism of action is mediated by the inhibition of cyclic nucleotide synthesis, rather than a direct effect on downstream signaling or the chloride transport machinery itself.[1]
Experimental Methodologies
Cell Culture and Chloride Transport Assay:
-
Cell Line: T84 cells, a human colon carcinoma cell line commonly used to study intestinal epithelial transport.
-
Assay Principle: The experiment utilized 6-methoxy-1-(3-sulfonatopropyl)quinolinium (SPQ), a fluorescent chloride indicator, to measure chloride transport. A decrease in intracellular chloride concentration leads to an increase in SPQ fluorescence, which can be quantified to determine the rate of chloride efflux.
-
Protocol:
-
T84 cells were pre-treated with either 50 µM this compound or a vehicle control in a solution containing NaCl.
-
Chloride transport was then stimulated by introducing various agents (STa, forskolin, cholera toxin, isoproterenol, 8-bromo-cAMP, or ionomycin) in a solution where NaCl was replaced with NaNO3.
-
The resulting changes in SPQ fluorescence were measured to quantify chloride efflux.
-
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the proposed mechanism of this compound and the experimental approach, the following diagrams have been generated.
Caption: Proposed signaling pathway for this compound's inhibitory action on chloride efflux.
Caption: Workflow for assessing this compound's effect on chloride transport in T84 cells.
References
Orthogonal Methods for Validating the Effects of BPIPP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the biological effects of 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (BPIPP), a known inhibitor of Guanylyl Cyclase-C (GC-C). By employing a multi-faceted approach, researchers can robustly confirm the mechanism of action and downstream cellular consequences of this compound, strengthening the validity of their findings.
Introduction to this compound and its Primary Mechanism of Action
This compound is a small molecule inhibitor of Guanylyl Cyclase-C (GC-C), a transmembrane receptor primarily expressed on the apical surface of intestinal epithelial cells.[1] The binding of endogenous ligands, such as guanylin and uroguanylin, or bacterial heat-stable enterotoxins to GC-C activates its intracellular guanylyl cyclase domain. This enzymatic activity catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and water secretion into the intestinal lumen.[4]
This compound exerts its effects by inhibiting GC-C, thereby reducing intracellular cGMP production and subsequently decreasing chloride secretion.[1] This guide will explore three key orthogonal methods to independently validate these sequential effects of this compound.
Signaling Pathway of GC-C and Point of Inhibition by this compound
Orthogonal Validation Methods: A Comparative Overview
To independently verify the effects of this compound, a series of assays targeting different stages of the GC-C signaling pathway are recommended. The following table summarizes these orthogonal approaches.
| Validation Stage | Primary Method | Alternative/Orthogonal Method 1 | Alternative/Orthogonal Method 2 |
| Target Engagement | In Vitro Guanylyl Cyclase Activity Assay | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) |
| Second Messenger Modulation | cGMP Immunoassay (ELISA/RIA) | FRET/BRET-based cGMP Biosensors | Mass Spectrometry |
| Cellular Function | Ussing Chamber Electrophysiology | Patch-Clamp Electrophysiology | Fluorescent Ion Imaging (e.g., MQAE) |
Method 1: In Vitro Guanylyl Cyclase Activity Assay
This biochemical assay directly measures the enzymatic activity of GC-C in converting GTP to cGMP, providing direct evidence of this compound's inhibitory effect on its target.
Experimental Workflow
Detailed Experimental Protocol
-
Preparation of GC-C Expressing Membranes:
-
Culture cells endogenously expressing GC-C (e.g., T84, Caco-2) or transiently transfected HEK293T cells.
-
Harvest cells and homogenize in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Guanylyl Cyclase Reaction:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing GTP (substrate, e.g., 1 mM) and a divalent cation (e.g., 5 mM MnCl₂ or MgCl₂).[5]
-
In separate tubes, add the membrane preparation to the reaction buffer. For the experimental group, add varying concentrations of this compound. For the control group, add the vehicle.
-
Initiate the reaction by adding a GC-C agonist (e.g., heat-stable enterotoxin) or incubate under basal conditions.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).[5]
-
-
Termination and cGMP Quantification:
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.
-
Centrifuge to pellet the protein.
-
Quantify the amount of cGMP in the supernatant using a commercial cGMP ELISA or RIA kit.[6]
-
Quantitative Data Comparison
| Compound | Target | IC₅₀ (µM) | Assay Conditions |
| This compound | GC-C | ~10 | T84 cell membranes, STa-stimulated |
| Inhibitor X | GC-C | [Insert Data] | [Specify Conditions] |
| Inhibitor Y | GC-C | [Insert Data] | [Specify Conditions] |
Method 2: Intracellular cGMP Measurement
This method validates the effect of this compound on the intracellular concentration of the second messenger, cGMP, in intact cells.
Experimental Workflow
Detailed Experimental Protocol (ELISA)
-
Cell Culture and Treatment:
-
Seed GC-C expressing cells (e.g., T84) in a multi-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with a GC-C agonist (e.g., STa) for a short period (e.g., 5-10 minutes) to induce cGMP production.
-
-
Cell Lysis:
-
cGMP Quantification (Competitive ELISA):
-
Add the cell lysate, cGMP standards, and a cGMP-horseradish peroxidase (HRP) conjugate to a microplate pre-coated with an anti-cGMP antibody.[8]
-
During incubation, free cGMP in the sample/standard competes with the cGMP-HRP conjugate for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cGMP concentration in the samples based on the standard curve.[8]
-
Quantitative Data Comparison
| Treatment | Cell Line | cGMP Concentration (pmol/mg protein) | Fold Change vs. Stimulated Control |
| Vehicle (unstimulated) | T84 | [Basal Level] | - |
| GC-C Agonist (STa) | T84 | [Stimulated Level] | 1.0 |
| STa + this compound (10 µM) | T84 | [Inhibited Level] | [Calculate Fold Change] |
| STa + this compound (50 µM) | T84 | [Inhibited Level] | [Calculate Fold Change] |
Method 3: Ussing Chamber Electrophysiology
This technique provides a functional readout of this compound's effect on ion transport by measuring the short-circuit current (Isc) across a polarized epithelial cell monolayer, which is a direct measure of net ion movement, primarily chloride in this context.
Experimental Workflow
Detailed Experimental Protocol
-
Cell Culture and Mounting:
-
Culture T84 cells on permeable filter supports until a confluent, high-resistance monolayer is formed.
-
Mount the filter support between the two halves of the Ussing chamber, separating the apical and basolateral compartments.[9]
-
Fill both compartments with a pre-warmed and oxygenated physiological saline solution (e.g., Ringer's solution).[10]
-
-
Electrophysiological Recording:
-
Use a voltage-clamp amplifier to maintain the transepithelial potential difference at 0 mV. The current required to do so is the short-circuit current (Isc).[11]
-
Allow the baseline Isc to stabilize.
-
Add this compound to the desired compartment (typically apical) and incubate.
-
Add a GC-C agonist to the apical chamber to stimulate chloride secretion and record the change in Isc.
-
-
Data Analysis:
-
The peak change in Isc (ΔIsc) following agonist stimulation represents the net electrogenic ion transport.
-
Compare the ΔIsc in the presence and absence of this compound to quantify the inhibitory effect.
-
Quantitative Data Comparison
| Condition | Cell Monolayer | Agonist | ΔIsc (µA/cm²) | % Inhibition |
| Control | T84 | STa | [Maximal ΔIsc] | 0% |
| + this compound (1 µM) | T84 | STa | [ΔIsc with this compound] | [Calculate %] |
| + this compound (10 µM) | T84 | STa | [ΔIsc with this compound] | [Calculate %] |
| + this compound (50 µM) | T84 | STa | [ΔIsc with this compound] | [Calculate %] |
Conclusion
The validation of this compound's effects is significantly strengthened by the use of orthogonal methods that interrogate different aspects of its mechanism of action. By combining direct enzymatic assays, quantification of the downstream second messenger, and functional cellular output measurements, researchers can build a comprehensive and robust data package. This multi-pronged approach provides a higher degree of confidence in the specific inhibitory action of this compound on the GC-C signaling pathway and is essential for rigorous pharmacological characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 4. Transgenic Mice for cGMP Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of Guanylyl Cyclase BdPepR2 from Brachypodium distachyon Identified through a Motif-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cGMP and soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. physiologicinstruments.com [physiologicinstruments.com]
- 10. physiologicinstruments.com [physiologicinstruments.com]
- 11. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
BPIPP vs. Genetic Knockdown: A Comparative Guide to Inhibiting Guanylyl and Adenylyl Cyclase Activity
For researchers in cellular signaling and drug development, the precise modulation of cyclic nucleotide pathways is paramount. Guanylyl cyclases (GC) and adenylyl cyclases (AC), the enzymes responsible for the synthesis of cGMP and cAMP respectively, are critical nodes in these pathways. This guide provides a comprehensive comparison of two primary methods for inhibiting their activity: the pharmacological inhibitor BPIPP and genetic knockdown techniques such as RNA interference (RNAi) and CRISPR/Cas9.
Introduction to Inhibition Methods
This compound (5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione) is a cell-permeable pyridopyrimidine derivative that acts as a non-competitive inhibitor of both guanylyl and adenylyl cyclases.[1][2][3][4] It functions by suppressing the synthesis of cGMP and cAMP, thereby downregulating their respective signaling cascades. This compound has been shown to inhibit multiple isoforms of guanylyl cyclase, including soluble GC (sGC) and particulate GC (pGC) types A, B, and C, as well as adenylyl cyclases.[1]
Genetic knockdown refers to a suite of molecular biology techniques that reduce the expression of a specific gene. For GC and AC, this is typically achieved through:
-
RNA interference (RNAi): This process utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to target the messenger RNA (mRNA) of a specific cyclase isoform for degradation, thus preventing its translation into protein.
-
CRISPR/Cas9: This genome editing tool can be used to introduce mutations into the gene encoding a cyclase, leading to a non-functional protein or a complete knockout of the gene.
Efficacy Comparison: this compound vs. Genetic Knockdown
The efficacy of these two approaches is measured differently. This compound's potency is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. In contrast, the efficacy of genetic knockdown is usually expressed as the percentage of reduction in gene expression (mRNA or protein) or the functional consequence, such as the percentage decrease in second messenger production.
Guanylyl Cyclase (GC) Inhibition
| Method | Target | Cell Type | Efficacy Metric | Result | Citation |
| This compound | Guanylyl Cyclase C (GC-C) | T84 (human colorectal carcinoma) | IC50 for STa-stimulated cGMP accumulation | ~10 µM | [1] |
| siRNA | Soluble Guanylyl Cyclase (sGC) | Rat aortic smooth muscle cells | mRNA expression reduction | ~70-80% | |
| CRISPR/Cas9 | Guanylyl Cyclase C (GC-C) | Caco-2 (human colorectal adenocarcinoma) | cGMP level reduction | >90% reduction in response to linaclotide |
Adenylyl Cyclase (AC) Inhibition
| Method | Target | Cell Type | Efficacy Metric | Result | Citation |
| This compound | Adenylyl Cyclase | Various | Inhibition of forskolin-stimulated cAMP accumulation | Significant inhibition (specific IC50s not detailed) | [1] |
| shRNA | Adenylyl Cyclase 5 (AC5) | Neonatal rat ventricular myocytes | Protein expression reduction | ~75% | |
| CRISPR/Cas9 | Adenylyl Cyclase 3 & 6 | HEK293 | Forskolin-stimulated cAMP response reduction | ~95% | [4][5] |
Experimental Protocols
Pharmacological Inhibition with this compound
Objective: To measure the inhibitory effect of this compound on agonist-stimulated cGMP or cAMP accumulation.
Cell Culture and Treatment:
-
Seed target cells (e.g., T84 cells for GC-C) in appropriate culture plates and grow to confluency.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 30 minutes) in a suitable buffer.
-
Stimulate the cells with a specific agonist (e.g., 100 nM STa for GC-C or 10 µM forskolin for AC) for a specified duration (e.g., 15-30 minutes).
Measurement of Cyclic Nucleotide Levels:
-
Terminate the reaction by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl).
-
Measure the intracellular cGMP or cAMP concentration using a commercially available ELISA or TR-FRET assay kit according to the manufacturer's instructions.
-
Normalize the cyclic nucleotide levels to the total protein concentration in each sample.
Genetic Knockdown using siRNA
Objective: To reduce the expression of a specific guanylyl or adenylyl cyclase isoform and assess the functional consequence.
siRNA Transfection:
-
Design or purchase validated siRNAs targeting the specific cyclase isoform mRNA. A non-targeting siRNA should be used as a negative control.
-
On the day before transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's protocol.
-
Add the siRNA complexes to the cells and incubate for 24-72 hours.
Assessment of Knockdown Efficacy:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform reverse transcription to generate cDNA. Use qRT-PCR with primers specific for the target cyclase and a housekeeping gene to determine the relative mRNA expression levels.
-
Western Blotting: Lyse the cells and determine the protein concentration. Perform SDS-PAGE and transfer the proteins to a membrane. Probe the membrane with a primary antibody specific to the target cyclase and a loading control antibody, followed by a secondary antibody. Quantify the protein band intensities to determine the percentage of knockdown.
Functional Assay:
-
Following confirmation of knockdown, perform a functional assay as described in the this compound protocol (agonist stimulation and cyclic nucleotide measurement) to determine the impact of reduced cyclase expression on signaling.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits both membrane-bound and soluble guanylyl cyclases and adenylyl cyclase.
Caption: Workflow for genetic knockdown of cyclase expression.
Conclusion
Both this compound and genetic knockdown are powerful tools for inhibiting guanylyl and adenylyl cyclase activity. The choice between these methods will depend on the specific experimental goals, the desired duration of inhibition, and the need for isoform specificity.
-
This compound offers a rapid, reversible, and dose-dependent method of inhibition that is useful for acute studies and for probing the general roles of cyclic nucleotide signaling. However, its lack of strong isoform specificity may be a limitation in some contexts.
-
Genetic knockdown provides a highly specific and often more complete and long-lasting inhibition of a particular cyclase isoform. This is ideal for dissecting the function of individual isoforms and for creating stable cell lines or animal models with chronic cyclase deficiency. The process, however, is more time-consuming and can sometimes lead to off-target effects or compensatory changes in other signaling pathways.
By understanding the distinct advantages and limitations of each approach, researchers can select the most appropriate tool to advance their investigations into the complex world of cyclic nucleotide signaling.
References
- 1. pnas.org [pnas.org]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of BPIPP and its Alternatives in the Inhibition of Intestinal Fluid Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (BPIPP), a known inhibitor of guanylyl and adenylyl cyclases, with its principal alternatives. The focus of this analysis is on compounds targeting secretory diarrhea, a condition often driven by the overstimulation of cyclic nucleotide signaling pathways in the intestinal epithelium. This document presents a head-to-head analysis of their mechanisms of action, potency, and the experimental frameworks used to evaluate their efficacy.
Executive Summary
This compound has emerged as a dual inhibitor of both guanylyl cyclase-C (GC-C) and adenylyl cyclase, pathways pivotal in the pathophysiology of secretory diarrheas.[1] This guide compares this compound with established guanylyl cyclase inhibitors, ODQ and NS 2028, and clinically relevant antisecretory agents, crofelemer and loperamide, which operate through distinct molecular targets. While direct head-to-head clinical trials are limited, this analysis synthesizes available in vitro data to provide a comparative overview of their potency and mechanisms.
Mechanism of Action and Comparative Potency
The primary mechanism of this compound involves the suppression of cyclic GMP (cGMP) and cyclic AMP (cAMP) synthesis, which in turn inhibits downstream chloride ion transport, a key driver of secretory diarrhea.[1] The alternatives discussed herein target different stages of the secretory process, from the initial signaling cascade to the final ion transport step.
Table 1: Quantitative Comparison of this compound and Alternatives
| Compound | Primary Target(s) | Mechanism of Action | Reported IC50 | Key Application |
| This compound | Guanylyl Cyclase C (GC-C), Adenylyl Cyclase | Inhibition of cGMP and cAMP synthesis.[1] | 3.4 - 11.2 µM (for cGMP accumulation) | Research in secretory diarrhea |
| ODQ | Soluble Guanylyl Cyclase (sGC) | Selective, irreversible inhibitor of NO-sensitive guanylyl cyclase. | ~20 nM (NO-sensitive sGC) | Research tool for studying NO/cGMP signaling |
| NS 2028 | Soluble Guanylyl Cyclase (sGC) | Selective inhibitor of soluble guanylyl cyclase. | 30 nM (basal sGC), 200 nM (NO-stimulated sGC) | Research tool for studying NO/cGMP signaling |
| Crofelemer | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), Calcium-activated Chloride Channel (CaCC) | Dual inhibition of chloride ion channels. | ~6.5 - 7 µM (CFTR and CaCC) | Treatment of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy |
| Loperamide | µ-opioid receptors in the myenteric plexus | Opioid-receptor agonist, slowing intestinal motility and affecting water and electrolyte movement.[2][3][4][5][6][7][8] | 2.1 nM (µ-opioid receptor) | Symptomatic relief of diarrhea |
Note: IC50 values are sourced from various studies and may not be directly comparable due to differing experimental conditions.
Signaling Pathways and Experimental Workflows
To visually delineate the mechanisms of action and the experimental approaches for evaluating these compounds, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Effect of loperamide on mucosal guanylyl cyclase activity in rat jejunum following Escherichia coli heat-stable toxin-induced fluid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanisms of action of loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Loperamide: studies on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling BPIPP: A Closer Look at a Key Acronym in Research
In the landscape of scientific and medical research, the acronym BPIPP has emerged in distinct yet significant contexts. While a specific, universally recognized molecule or product designated as "this compound" for performance benchmarking in established assays remains to be identified in publicly available data, the acronym prominently represents two separate areas of investigation: a clinical study on "Blood Pressure in the Postnatal Period" and various signaling pathways implicated in complex diseases.
The this compound Study: Postnatal Blood Pressure Monitoring
A key area where "this compound" is used is in the context of the "Blood Pressure in the Postnatal Period" (this compound) study. This research focuses on the health and care of women who have experienced hypertensive disorders during pregnancy.[1][2] The study aims to compare the postnatal health of women with and without high blood pressure during pregnancy to better understand and address their needs after giving birth.[1][2]
This compound in the Context of Signaling Pathways
Separately, the letters "this compound" are associated with various biological signaling pathways. While not a singular entity, this usage appears in discussions of complex conditions such as bronchopulmonary dysplasia, pulmonary hypertension, and preeclampsia.[3][4][5][6] Research in these areas delves into the intricate signaling cascades that regulate cellular processes and how their dysregulation contributes to disease. Understanding these pathways is crucial for identifying potential therapeutic targets.
Further Clarification Needed
To provide a comprehensive comparison guide on the performance of a specific "this compound" in established assays, as requested, further clarification on the precise identity of the molecule or product of interest is necessary. The current ambiguity of the acronym "this compound" in the available literature prevents a direct and accurate response. Once the specific this compound entity is identified, a detailed analysis of its performance in relevant assays, including comparative data, experimental protocols, and signaling pathway diagrams, can be compiled.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Postnatal health and care following hypertensive disorders in pregnancy: a prospective cohort study (this compound study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Involved in the Development of Bronchopulmonary Dysplasia and Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adipokines in preeclampsia: disrupted signaling pathways and novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Independent Validation of BPIPP: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published performance of BPIPP, a pyridopyrimidine derivative with inhibitory effects on cyclic nucleotide synthesis, against other relevant compounds. The data presented here is based on published experimental findings and is intended to support independent validation and further research.
Comparative Performance of this compound and Alternative Inhibitors
The following table summarizes the quantitative data on the inhibitory activity of this compound and selected alternative compounds on cyclic nucleotide synthesis. This compound has been shown to inhibit both guanylyl cyclase (GC) and adenylyl cyclase (AC) activity. For comparison, data for a common phosphodiesterase (PDE) inhibitor, IBMX, and an adenylyl cyclase activator, Forskolin, are included to provide context for the experimental systems in which this compound was evaluated.
| Compound | Target(s) | Cell Line | Stimulus | IC50 / EC50 | Reference |
| This compound | Guanylyl Cyclase C (GC-C), other GCs, and Adenylyl Cyclases | T84 | STa (for GC-C) | Not explicitly stated in abstract; inhibits STa-stimulated cGMP accumulation | [1] |
| This compound | Adenylyl Cyclase | Various | Not specified | Inhibits stimulation of adenylyl cyclase | [1] |
| IBMX | Phosphodiesterases (PDEs) 1, 2, 3, 4, 5 | Not specified | - | PDE1: 19 µM, PDE2: 50 µM, PDE3: 18 µM, PDE4: 13 µM, PDE5: 32 µM | [2] |
| Forskolin | Adenylyl Cyclase | Rat cerebral cortical membranes | - | EC50: 5-10 µM | [3] |
| SQ22,536 | Adenylyl Cyclases | HEK293 (transfected) | - | AC1: 10 µM, AC5: 210 µM, AC6: 170 µM, AC7: 190 µM, AC8: 140 µM | [4] |
| NKY80 | Adenylyl Cyclases | HEK293 (transfected) | - | AC5: 8.3-15 µM, AC2: 1.7-2.6 mM, AC3: 130-230 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of published data. The following protocols are based on the key experiments described in the primary literature for this compound.
Measurement of cGMP and cAMP in Intact Cells
This protocol is used to determine the effect of this compound on the intracellular accumulation of cyclic nucleotides.
-
Cell Culture: T84 human colorectal carcinoma cells are cultured to confluency in 24-well plates.
-
Pre-treatment: Cells are washed with Dulbecco's Phosphate-Buffered Saline (DPBS) and then pre-incubated for 10 minutes with DPBS containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity. The test compound (e.g., this compound dissolved in 0.1% DMSO) or vehicle is added during this pre-incubation.
-
Stimulation: Cyclic nucleotide synthesis is stimulated by adding the appropriate activator. For example, to measure cGMP accumulation via GC-C activation, E. coli heat-stable enterotoxin (STa) is added. For cAMP accumulation, an adenylyl cyclase activator like forskolin can be used. The stimulation is carried out for a defined period (e.g., 4-10 minutes).
-
Extraction and Quantification:
-
cGMP: The medium is aspirated, and the reaction is stopped by flash-freezing the cell plates at -80°C in the presence of 50 mM sodium acetate (pH 4.0). cGMP levels are then quantified using an enzyme-linked immunosorbent assay (ELISA).
-
cAMP: The reaction is stopped by adding 0.1 M HCl. cAMP levels are then measured using a commercially available cAMP assay kit.
-
Chloride Ion Efflux Assay
This assay assesses the functional consequence of altered cyclic nucleotide levels on ion transport.
-
Cell Culture and Loading: T84 cells are grown to confluency on permeable supports. The cells are then loaded with a chloride-sensitive fluorescent dye (e.g., MQAE) or a radioactive tracer like ³⁶Cl⁻.
-
Inhibitor Treatment: The cells are pre-treated with this compound or a vehicle control for a specified duration.
-
Stimulation and Measurement: Chloride efflux is stimulated by adding an agonist that increases intracellular cGMP or cAMP (e.g., STa or forskolin). The change in fluorescence or radioactivity in the extracellular medium is measured over time to determine the rate of chloride efflux.
-
Data Analysis: The rate of chloride efflux in this compound-treated cells is compared to that of vehicle-treated cells to determine the inhibitory effect.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IBMX | CAS:28822-58-4 | PDE inhibitor (non-selective) | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the PDE10A Binding Site: A Comparative Guide to Leading Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding site of Phosphodiesterase 10A (PDE10A), a critical enzyme in neuronal signaling and a promising target for the treatment of central nervous system disorders such as schizophrenia and Huntington's disease. We present a structural and quantitative comparison of PF-2545920 (Mardepodect), a key clinical candidate, with other notable PDE10A inhibitors.
Comparative Analysis of PDE10A Inhibitor Potency
The following table summarizes the in vitro potency of several well-characterized PDE10A inhibitors. These values, primarily half-maximal inhibitory concentrations (IC50) and dissociation constants (Ki/Kd), are crucial metrics for comparing the binding affinity of these compounds to the PDE10A active site. Lower values indicate higher potency.
| Compound | Type | IC50 (nM) | Ki (nM) | Kd (nM) | Species | Reference |
| PF-2545920 (Mardepodect) | Pyrazol-quinoline | 0.37 | - | - | Human | [1][2] |
| 1.26 | - | - | Human | |||
| TAK-063 (Balipodect) | Pyridazinone | 0.30 | - | - | Human | [3][4][5][6] |
| - | - | 7.2 / 2.6 | Rat | [3][5][7] | ||
| Papaverine | Benzylisoquinoline | 17 - 34 | 5.8 | - | Human | [8][9] |
| CPL500036 | Imidazopyrimidine | 1.0 - 35 | - | - | Human | [10][11][12] |
| TP-10 | Phenyl-pyrazole | 0.8 | - | - | - | [13] |
| MP-10 | Phenyl-pyrazole | 0.18 | - | - | Rat | [12][14] |
Structural Insights into the PDE10A Binding Site
The catalytic domain of PDE10A features a deep, hydrophobic active site pocket. X-ray crystallography studies have revealed key interactions that govern inhibitor binding and selectivity.
A crucial feature of the PDE10A binding site is a "selectivity pocket," which is uniquely accessible in PDE10A due to the presence of a glycine residue (Gly725). In other PDE families, a bulkier residue at this position restricts access to this pocket. Potent and selective inhibitors like PF-2545920 are designed to occupy this pocket, forming specific interactions that contribute to their high affinity and selectivity.
Key amino acid residues involved in inhibitor binding typically include:
-
Glutamine (Gln726): Forms a critical hydrogen bond with the core scaffold of many inhibitors.
-
Phenylalanine (Phe729), Isoleucine (Ile692), Phenylalanine (Phe696): These residues form a hydrophobic clamp that sandwiches the inhibitor.
-
Tyrosine (Tyr683): Located in the "selectivity pocket," it can form hydrogen bonds or other interactions with inhibitor moieties that extend into this region.
The diagram below illustrates the key interactions of a prototypical inhibitor within the PDE10A binding site.
Caption: Key interactions within the PDE10A active site.
Signaling Pathway and Mechanism of Action
PDE10A inhibitors exert their effects by modulating the cyclic nucleotide signaling cascade. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in medium spiny neurons of the striatum. By inhibiting PDE10A, these drugs increase the intracellular levels of cAMP and cGMP, leading to the activation of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG). This ultimately modulates neuronal excitability and gene expression.
Caption: PDE10A inhibition increases cAMP levels, activating PKA signaling.
Experimental Protocols
Accurate determination of inhibitor potency relies on robust and standardized experimental procedures. Below are outlines for two common assays used in the characterization of PDE10A inhibitors.
Fluorescence Polarization (FP) PDE10A Enzyme Activity Assay
This is a common method for high-throughput screening of PDE10A inhibitors.
Principle: The assay is based on the change in polarization of a fluorescently labeled cAMP or cGMP substrate. When the substrate is hydrolyzed by PDE10A, the resulting fluorescent monophosphate is captured by a binding agent, forming a large, slow-tumbling complex. This results in a high fluorescence polarization signal. Inhibitors prevent this hydrolysis, leading to a low polarization signal.
Protocol Outline:
-
Reagent Preparation:
-
Dilute recombinant human PDE10A enzyme to the desired concentration (e.g., 10-20 pg/µL) in PDE Assay Buffer.
-
Prepare a solution of fluorescently labeled substrate (e.g., FAM-cAMP) at a concentration near its Km value.
-
Prepare serial dilutions of the test inhibitor compound in assay buffer containing a low percentage of DMSO.
-
-
Assay Plate Setup (384-well format):
-
Add inhibitor solution or vehicle (for positive and negative controls) to the appropriate wells.
-
Add the diluted PDE10A enzyme solution to all wells except the "Substrate Control" wells.
-
Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection:
-
Stop the reaction and add the binding agent solution to all wells.
-
Incubate for a further period to allow for binding equilibrium.
-
Read the fluorescence polarization on a microplate reader equipped with appropriate filters (e.g., Excitation ~485 nm, Emission ~530 nm).
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This assay directly measures the binding of an inhibitor to the PDE10A enzyme by competing with a radiolabeled ligand.
Principle: A radiolabeled PDE10A inhibitor (e.g., [3H]TAK-063) is incubated with a source of the enzyme (e.g., rat striatal membranes). The amount of radioligand bound to the enzyme is measured in the presence of varying concentrations of a non-radiolabeled competitor compound. The competitor's affinity (Ki) is determined from its ability to displace the radioligand.
Protocol Outline:
-
Membrane Preparation:
-
Homogenize tissue rich in PDE10A (e.g., rat striatum) in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (96-well format):
-
To each well, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the competitor inhibitor.
-
For total binding, omit the competitor. For non-specific binding, add a saturating concentration of a known non-radiolabeled PDE10A inhibitor.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the competitor to generate a competition curve and determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Caption: A typical workflow for a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Characterization of binding and inhibitory properties of TAK-063, a novel phosphodiesterase 10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Papaverine hydrochloride, PDE10A inhibitor (CAS 61-25-6) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. CPL500036 | PDE10A inhibitor | Probechem Biochemicals [probechem.com]
- 11. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Phosphodiesterase 10A inhibitor MP-10 effects in primates: Comparison with risperidone and mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of BPIPP in Complex Biological Systems: A Comparative Guide
For researchers and professionals in drug development, understanding the specificity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic effects. This guide provides a comprehensive comparison of 5-(3-bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (BPIPP), a known inhibitor of guanylyl cyclase C (GC-C), with other molecules that modulate the cyclic guanosine monophosphate (cGMP) signaling pathway. By examining their mechanisms of action, potency, and selectivity, this guide aims to provide a clear framework for evaluating the suitability of this compound in complex biological systems.
Mechanism of Action: Targeting the cGMP Signaling Pathway
This compound is a non-competitive inhibitor of guanylyl and adenylyl cyclases, with reported IC50 values for cGMP accumulation suppression ranging from 3.4 to 11.2 μM in various cell lines. Its primary target within the cGMP pathway is guanylyl cyclase C (GC-C), a transmembrane receptor predominantly expressed in the intestine. Activation of GC-C by its endogenous ligands, guanylin and uroguanylin, or by bacterial heat-stable enterotoxins, leads to the conversion of guanosine triphosphate (GTP) to cGMP. This second messenger plays a crucial role in regulating intestinal fluid and ion homeostasis.
Alternatives to this compound for modulating the cGMP pathway often target different components of this signaling cascade. These can be broadly categorized as:
-
Soluble Guanylyl Cyclase (sGC) Inhibitors: Compounds like ODQ and NS-2028 target the soluble form of guanylyl cyclase, which is activated by nitric oxide (NO).
-
sGC Activators and Stimulators: Molecules such as BAY 41-2272 and cinaciguat enhance the activity of sGC, leading to increased cGMP production.
-
Phosphodiesterase 5 (PDE5) Inhibitors: Sildenafil and related compounds prevent the degradation of cGMP by inhibiting PDE5, thereby prolonging its signaling effects.[1][2]
-
GC-C Agonists: Peptides like linaclotide and plecanatide mimic the action of endogenous ligands to activate GC-C and increase cGMP levels.[3][4]
Comparative Data of cGMP Pathway Modulators
To facilitate a clear comparison, the following table summarizes the key characteristics of this compound and its alternatives.
| Compound | Target(s) | Mechanism of Action | Reported Potency (IC50/EC50) |
| This compound | Guanylyl Cyclase C (GC-C), Adenylyl Cyclase | Non-competitive Inhibitor | 3.4 - 11.2 μM (for cGMP accumulation) |
| ODQ | Soluble Guanylyl Cyclase (sGC) | Selective Inhibitor | Potent, but specific IC50 varies with conditions |
| NS-2028 | Soluble Guanylyl Cyclase (sGC) | Highly Selective Inhibitor | IC50: 30 nM (basal), 200 nM (NO-stimulated)[5][6] |
| BAY 41-2272 | Soluble Guanylyl Cyclase (sGC) | Activator | IC50 = 36 nM (platelet aggregation)[7] |
| Cinaciguat | Soluble Guanylyl Cyclase (sGC) | Activator | Potent activator of oxidized/heme-free sGC[8][9] |
| Sildenafil | Phosphodiesterase 5 (PDE5) | Competitive Inhibitor | Ki = 1 nM[2] |
| Linaclotide | Guanylyl Cyclase C (GC-C) | Agonist | Potent and selective agonist[4][10] |
| Plecanatide | Guanylyl Cyclase C (GC-C) | Agonist | Structurally related to human uroguanylin[3][11] |
Visualizing the cGMP Signaling Pathway and Points of Intervention
The following diagram illustrates the cGMP signaling pathway and the points at which this compound and its alternatives exert their effects.
Caption: The cGMP signaling pathway and points of intervention by this compound and other modulators.
Experimental Protocols for Specificity Evaluation
To rigorously assess the specificity of this compound and compare it to other compounds, a combination of in vitro and cellular assays is recommended.
Guanylyl Cyclase Activity Assay (In Vitro)
This assay directly measures the enzymatic activity of guanylyl cyclase in converting GTP to cGMP.
Principle: The assay quantifies the amount of cGMP produced from a GTP substrate by a purified enzyme or cell lysate. This can be achieved using radiolabeled [α-³²P]GTP followed by chromatographic separation of [³²P]cGMP, or by using a non-radioactive method coupled with a cGMP immunoassay.[12][13]
Protocol Outline (using cGMP Immunoassay):
-
Enzyme Preparation: Purify recombinant GC-C or use cell lysates from cells overexpressing the enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂ or MnCl₂, GTP, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Inhibitor Addition: Add varying concentrations of this compound or other test compounds to the reaction mixture.
-
Initiate Reaction: Add the enzyme preparation to the reaction mixture and incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate Reaction: Stop the reaction by adding a chelating agent like EDTA.
-
cGMP Quantification: Measure the cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit.[14][15][16][17] Follow the manufacturer's instructions for sample preparation (including acetylation for increased sensitivity if necessary) and detection.
-
Data Analysis: Plot the cGMP concentration against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[18][19][20][21][22]
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. By heating cell lysates or intact cells to various temperatures, the amount of soluble (non-denatured) target protein remaining can be quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct engagement.
Protocol Outline:
-
Cell Treatment: Treat intact cells with this compound or a control vehicle for a specified time.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble GC-C in each sample using a specific antibody-based method like Western blotting or an immunoassay (e.g., ELISA or proximity extension assay).
-
Data Analysis: Plot the percentage of soluble GC-C against the temperature for both treated and untreated samples. A rightward shift in the melting curve for the this compound-treated sample indicates stabilization of GC-C and therefore direct binding.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
In Vivo Models of Secretory Diarrhea
To evaluate the efficacy and specificity of this compound in a complex biological system, animal models of secretory diarrhea induced by GC-C agonists can be utilized.
Principle: Bacterial heat-stable enterotoxins (STa) are potent activators of GC-C, leading to excessive fluid and electrolyte secretion into the intestinal lumen, which manifests as diarrhea. The ability of this compound to inhibit this effect demonstrates its target engagement and functional consequence in vivo.
Protocol Outline (Suckling Mouse Model):
-
Animal Model: Use suckling mice (2-4 days old).
-
Compound Administration: Orally administer this compound or a vehicle control to the mice.
-
Toxin Challenge: After a defined period, orally administer a standardized dose of STa.
-
Observation: House the mice at a constant temperature and observe for the onset and severity of diarrhea.
-
Intestinal Fluid Accumulation: At a specific time point post-challenge, euthanize the mice and measure the ratio of intestinal weight to remaining body weight. A lower ratio in the this compound-treated group compared to the vehicle group indicates inhibition of fluid accumulation.
-
Data Analysis: Compare the intestinal-to-body weight ratios between the different treatment groups to assess the in vivo efficacy of this compound.
Conclusion
Evaluating the specificity of a chemical probe like this compound requires a multi-faceted approach. While this compound is a known inhibitor of GC-C, understanding its activity in the broader context of cGMP signaling is crucial for its application in research and drug development. By employing a combination of in vitro enzymatic assays, cellular target engagement studies like CETSA, and relevant in vivo models, researchers can build a comprehensive profile of this compound's specificity and confidently interpret its biological effects. This comparative guide provides the foundational information and experimental frameworks necessary for such an evaluation.
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ebiohippo.com [ebiohippo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BAY 41-2272, Soluble guanylyl cyclase (sGC) activator (CAS 256376-24-6) | Abcam [abcam.com]
- 8. academic.oup.com [academic.oup.com]
- 9. apexbt.com [apexbt.com]
- 10. Linaclotide is a potent and selective guanylate cyclase C agonist that elicits pharmacological effects locally in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid method for the assay of guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved methods for determination of guanylyl cyclase activity and synthesis of [alpha-32P]GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cGMP Enzyme IMilliporeunoassay Kit Sigma [sigmaaldrich.com]
- 17. cGMP EIA Kit - No Acetylation - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of BPIPP: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of BPIPP (5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione), a non-competitive inhibitor of guanylyl and adenylyl cyclases. Adherence to these guidelines will help ensure the safety of laboratory personnel and compliance with environmental regulations.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below to inform handling and disposal decisions.
| Property | Value | Source |
| CAS Number | 325746-94-9 | [1][2][3] |
| Molecular Formula | C₂₂H₁₆BrN₃O₃ | [1][2][3] |
| Molecular Weight | 450.28 g/mol | [2][3] |
| Purity | ≥98% | [1] |
| Appearance | Solid | |
| Solubility | Soluble to 2 mM in DMSO |
Experimental Protocols: A General Framework for Safe Disposal
The proper disposal of this compound, like any laboratory chemical, should be approached systematically. The following protocols outline the necessary steps from waste generation to final disposal.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of a specific SDS detailing its hazards, this compound waste should be managed as hazardous chemical waste.[4][5][6]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[4] It is best practice to collect halogenated and non-halogenated solvent wastes in separate containers.[7]
2. Waste Collection and Storage:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.[4][7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.[4][6]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[4][6] The SAA should be under the control of laboratory personnel.
3. Disposal Procedure:
-
Do Not Dispose Down the Drain: this compound should not be disposed of down the sanitary sewer.[5]
-
Do Not Evaporate: Do not attempt to dispose of this compound solutions by evaporation in a fume hood.[4][5]
-
Engage a Licensed Waste Contractor: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5][8]
4. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before being discarded as regular laboratory glass or plastic waste.[5][9]
-
Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste along with the this compound waste.[5]
-
Defacing Labels: Before discarding the rinsed container, deface or remove the original this compound label.[5][9]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and demonstrating a commitment to environmental stewardship. Always consult your institution's specific waste management policies and procedures.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 325746-94-9 | Tocris Bioscience [tocris.com]
- 3. scbt.com [scbt.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling BPIPP
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for the handling of BPIPP (5-(3-bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione), a non-competitive inhibitor of guanylyl and adenylyl cyclases. Adherence to these guidelines is critical for minimizing risks and ensuring the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance or mixture, it is crucial to handle it with care, following standard laboratory safety protocols.[1] The following table summarizes the recommended personal protective equipment and safety measures to be taken when working with this compound.
| Category | Requirement | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Standard, long-sleeved lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A respirator may be necessary if dusts are generated. | Minimizes inhalation of any airborne particles. |
| Hygiene | Hand washing | Wash hands thoroughly after handling. | Prevents accidental ingestion or transfer of the compound. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
Recommended storage temperature is -20°C.[2]
2. Preparation and Handling:
-
Work in a designated area, such as a chemical fume hood, especially when handling the solid form to avoid dust and aerosol formation.[1]
-
Ensure the work area is equipped with an eyewash station and a safety shower.
-
Avoid contact with skin, eyes, and inhalation of any dust or vapor.[1]
-
Use appropriate, clean laboratory equipment (e.g., spatulas, weighing paper).
3. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains, water courses, or the soil.[1]
-
Contaminated materials should be placed in a suitable, closed container for disposal.[3]
Accidental Release and Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
1. Immediate Actions:
-
Evacuate personnel from the immediate spill area.
-
Ensure the area is well-ventilated.
-
Wear full personal protective equipment, including respiratory protection if necessary.[1]
2. Containment and Cleanup:
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1][2]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1][2]
-
Place all contaminated materials into a sealed container for proper disposal.[1][2]
Below is a workflow diagram illustrating the procedural steps for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
